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Imazaquin

Cat. No.: B1671739
CAS No.: 81335-37-7
M. Wt: 311.33 g/mol
InChI Key: CABMTIJINOIHOD-UHFFFAOYSA-N
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Description

Imazaquin is a selective systemic herbicide belonging to the imidazolinone class of synthetic compounds, widely used in agricultural research for pre- and post-emergence control of annual grasses and broadleaf weeds . Its primary value for researchers stems from its specific mechanism of action; it acts as a potent inhibitor of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS) . This enzyme is critical in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine . Inhibition of this target leads to the cessation of plant cell growth and eventual plant death, making it an excellent tool for studying plant physiology and amino acid biosynthesis . This compound is characterized as a colorless to light tan crystalline solid with a molecular formula of C 17 H 17 N 3 O 3 and a molar mass of 311.34 g/mol . It exhibits pH-dependent solubility and environmental fate, with greater adsorption in soils at lower pH levels . Its properties include a melting point of 219-222°C, low volatility, and a soil half-life of approximately 60 days, categorizing it as moderately persistent . In the environment, this compound degrades microbially and through photodegradation, with studies showing a photodegradation half-life of about 15.3 days on soil surfaces . From a toxicological and regulatory perspective, this compound is classified as having low to slight toxicity in mammalian studies . It is not approved for use in the European Union . This product is intended for laboratory research applications only and must not be used for any personal, commercial, or agricultural purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O3 B1671739 Imazaquin CAS No. 81335-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid
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InChI

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABMTIJINOIHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C
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Molecular Formula

C17H17N3O3
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt)
Record name Imazaquin [BSI:ISO]
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DSSTOX Substance ID

DTXSID3024152
Record name Imazaquin
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Molecular Weight

311.33 g/mol
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Physical Description

Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA]
Record name Imazaquin
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Solubility

Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm
Record name IMAZAQUIN
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Vapor Pressure

<0.013 mPa @ 60 °C
Record name IMAZAQUIN
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Color/Form

Colorless solid, Tan solid, Crystals from hexane + ethyl acetate

CAS No.

81335-37-7
Record name Imazaquin
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Melting Point

219-222 °C (decomposition)
Record name IMAZAQUIN
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Foundational & Exploratory

imazaquin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazaquin is a selective, systemic herbicide belonging to the imidazolinone class of chemicals. It is widely utilized for the control of a broad spectrum of broadleaf weeds and some grasses in various agricultural and turf applications. Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides an in-depth overview of the chemical structure, physicochemical properties, herbicidal characteristics, and toxicological profile of this compound. Detailed experimental protocols for its analysis and evaluation, along with visualizations of its mode of action and experimental workflows, are presented to support research and development activities.

Chemical Structure and Identification

This compound is chemically known as 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid.[1][2] It possesses a chiral center, and the commercial product is a racemic mixture.[3]

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid[1][2]
CAS Number 81335-37-7
Molecular Formula C17H17N3O3
Molecular Weight 311.34 g/mol
Chemical Structure
alt text
SMILES CC(C)C1(C)C(=O)NC(=N1)c2c(C(=O)O)cc3ccccc3n2
InChI InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,19,20,23)(H,21,22)

Physicochemical Properties

This compound is a colorless to tan solid with a slightly pungent odor. Its physicochemical properties are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitReference
Melting Point 219 - 222°C
Water Solubility 60mg/L at 25°C
Vapor Pressure < 2 x 10^-8torr
log P (Octanol-Water Partition Coefficient) 2.2
pKa 3.8
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 20mL/g

Herbicidal Properties

This compound is a selective herbicide used for pre- and post-emergence control of a wide range of weeds.

Mode of Action

The primary mode of action of this compound is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is the first enzyme in the biosynthetic pathway of the essential branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of this enzyme leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell growth, ultimately leading to plant death. Tolerant plants, such as soybeans, can rapidly metabolize this compound into non-toxic compounds.

Imazaquin_Mode_of_Action This compound This compound AHAS Acetohydroxyacid Synthase (AHAS) This compound->AHAS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->BCAA Catalyzes synthesis of Protein Protein Synthesis BCAA->Protein Essential for Growth Plant Growth and Development Protein->Growth Death Plant Death Growth->Death Cessation leads to

Figure 1: Signaling pathway of this compound's herbicidal action.
Spectrum of Activity

This compound is effective against a variety of broadleaf weeds and some grasses, including cocklebur, pigweeds, prickly sida, nightshade, mustards, smartweed, ragweed, and velvetleaf.

Environmental Fate and Behavior

This compound is moderately persistent in the soil, with a half-life of approximately 60 days. Its mobility in soil is limited due to its adsorption to soil particles, which is influenced by soil pH. The primary route of degradation in the soil is microbial breakdown. In water, this compound is stable to hydrolysis at acidic to neutral pH but has a hydrolytic half-life of 5.5 months at pH 9.

Toxicological Profile

This compound exhibits low acute toxicity to mammals.

Table 3: Acute Toxicological Data for this compound

TestSpeciesRouteValueUnitReference
LD50 RatOral>5000mg/kg
LD50 RabbitDermal>2000mg/kg
LC50 RatInhalation>5.7mg/L
LD50 Bobwhite QuailOral>2150mg/kg
LC50 Rainbow Trout (96h)>100mg/L
LC50 Bluegill Sunfish (96h)>210mg/L

Chronic toxicity studies in dogs have shown effects such as decreased body weight gain, slight anemia, and skeletal myopathy at high doses. This compound is not considered to be mutagenic or carcinogenic.

Experimental Protocols

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of this compound on AHAS.

Objective: To quantify the in vitro inhibition of AHAS by this compound.

Principle: The activity of AHAS is measured by quantifying the formation of its product, acetolactate. The reaction is stopped by the addition of acid, which also decarboxylates acetolactate to acetoin. Acetoin is then detected colorimetrically after reaction with creatine and α-naphthol.

Materials:

  • Purified or partially purified AHAS enzyme

  • This compound standard solutions

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.

  • Stopping Solution: 6 N H2SO4.

  • Color Reagent A: 0.5% (w/v) creatine.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

Procedure:

  • Prepare a reaction mixture containing assay buffer and the desired concentration of this compound (or solvent control).

  • Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate solution (pyruvate).

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding the stopping solution.

  • Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

  • Add Color Reagent A and mix.

  • Add Color Reagent B, mix, and incubate at room temperature for 15 minutes for color development.

  • Measure the absorbance at 530 nm using a spectrophotometer.

  • Calculate the percentage of inhibition relative to the solvent control.

AHAS_Inhibition_Assay_Workflow Start Start Prep_Mixture Prepare Reaction Mixture (Buffer, this compound) Start->Prep_Mixture Pre_Incubate Pre-incubate at 37°C (10 min) Prep_Mixture->Pre_Incubate Add_Substrate Add Substrate (Pyruvate) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (60 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction (6 N H2SO4) Incubate->Stop_Reaction Decarboxylate Incubate at 60°C (15 min) Stop_Reaction->Decarboxylate Add_Color_A Add Color Reagent A (Creatine) Decarboxylate->Add_Color_A Add_Color_B Add Color Reagent B (α-naphthol) Add_Color_A->Add_Color_B Incubate_Color Incubate at RT (15 min) Add_Color_B->Incubate_Color Measure_Abs Measure Absorbance (530 nm) Incubate_Color->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate End End Calculate->End

Figure 2: Workflow for the AHAS inhibition assay.
Determination of this compound Residues in Soil by HPLC-UV

This protocol provides a general procedure for the analysis of this compound residues in soil samples.

Objective: To quantify the concentration of this compound in soil samples.

Principle: this compound is extracted from the soil using a suitable solvent mixture. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances. The final extract is analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Materials:

  • Soil sample

  • This compound standard solutions

  • Extraction Solvent: Acetonitrile:Water (80:20, v/v) with 0.1% phosphoric acid.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg.

  • HPLC system with UV detector

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% phosphoric acid.

Procedure:

  • Extraction:

    • Weigh 20 g of air-dried soil into a centrifuge tube.

    • Add 40 mL of extraction solvent.

    • Shake vigorously for 1 hour.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the soil extract onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Flow rate: 1.0 mL/min.

      • Injection volume: 20 µL.

      • UV detection wavelength: 240 nm.

    • Inject the prepared sample and standards into the HPLC system.

    • Quantify the this compound concentration by comparing the peak area of the sample with the calibration curve generated from the standards.

HPLC_Analysis_Workflow Start Start Soil_Sample Weigh Soil Sample (20 g) Start->Soil_Sample Extraction Extract with Solvent (1 hour shaking) Soil_Sample->Extraction Centrifuge Centrifuge (3000 rpm, 10 min) Extraction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE_Cleanup SPE Cleanup (C18 cartridge) Collect_Supernatant->SPE_Cleanup Evaporate Evaporate to Dryness SPE_Cleanup->Evaporate Reconstitute Reconstitute in Mobile Phase (1 mL) Evaporate->Reconstitute HPLC_Analysis HPLC-UV Analysis (240 nm) Reconstitute->HPLC_Analysis Quantify Quantify Concentration HPLC_Analysis->Quantify End End Quantify->End

Figure 3: Workflow for HPLC analysis of this compound in soil.
Subchronic Oral Toxicity Study in Rats (Following OECD Guideline 408)

This protocol outlines a general framework for a 90-day oral toxicity study of this compound in rats, based on OECD Test Guideline 408.

Objective: To determine the potential adverse effects of repeated oral exposure to this compound over a 90-day period.

Principle: The test substance is administered orally to groups of rats daily for 90 days. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology are evaluated to identify target organs and a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

  • Healthy young adult rats (e.g., Sprague-Dawley or Wistar strains).

  • This compound.

  • Vehicle for administration (e.g., corn oil or water).

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Group Assignment: Randomly assign animals to at least 3 dose groups and a control group (10 males and 10 females per group).

  • Dose Administration: Administer this compound daily by gavage at predetermined dose levels for 90 consecutive days. The control group receives the vehicle only.

  • Observations:

    • Conduct clinical observations daily.

    • Measure body weight and food consumption weekly.

    • Perform detailed clinical examinations weekly.

    • Conduct ophthalmological examinations before the start and at the end of the study.

  • Clinical Pathology: At the end of the 90-day period, collect blood samples for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals.

    • Weigh designated organs.

    • Collect and preserve tissues for histopathological examination from the control and high-dose groups. Tissues from lower dose groups may be examined as necessary.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the NOAEL.

Rat_Toxicity_Study_Workflow Start Start Acclimation Animal Acclimation (≥5 days) Start->Acclimation Grouping Group Assignment (Control + ≥3 Dose Groups) Acclimation->Grouping Dosing Daily Oral Dosing (90 days) Grouping->Dosing Observations Daily/Weekly Observations (Clinical, Body Weight, Food Intake) Dosing->Observations Clinical_Pathology Clinical Pathology (Hematology, Biochemistry) Dosing->Clinical_Pathology At end of 90 days Data_Analysis Data Analysis and NOAEL Determination Observations->Data_Analysis Necropsy Necropsy and Organ Weights Clinical_Pathology->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for a 90-day oral toxicity study in rats.

Conclusion

This compound is an effective imidazolinone herbicide with a well-defined mode of action and a favorable toxicological profile for its intended uses. This technical guide provides a comprehensive summary of its chemical and physical properties, herbicidal activity, and safety aspects. The detailed experimental protocols and workflow diagrams serve as valuable resources for researchers and professionals involved in the study and application of this important agrochemical. Further research could focus on the development of more sensitive analytical methods and a deeper understanding of its long-term environmental impact.

References

An In-depth Technical Guide to the Discovery and Synthesis of Imazaquin Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Imazaquin is a selective, broad-spectrum imidazolinone herbicide discovered and developed by American Cyanamid in the 1970s.[1] It functions as a potent and specific inhibitor of the enzyme acetohydroxyacid synthase (AHAS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[1][2][3][4] This inhibition leads to a cessation of growth and eventual death in susceptible weed species. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to this compound. Quantitative data on its physicochemical properties, toxicology, and environmental fate are summarized for researchers, scientists, and professionals in agricultural and drug development fields.

Discovery and Development

The development of this compound is a landmark in herbicide science, originating from a dedicated research program at American Cyanamid's Agricultural Research Division during the 1970s.

1.1 The Imidazolinone Class

The journey began not with a direct search for a herbicide, but from screening compounds with different biological activities. The initial lead molecule was a simple phthalimide. Researchers observed that a derivative of this molecule exhibited modest plant growth inhibition. This finding prompted an optimization program to enhance the phytotoxic activity.

1.2 From Lead Compound to this compound

Through systematic chemical modification, a tricyclic compound was synthesized that showed significant broad-spectrum herbicidal activity. Further exploration of this chemical scaffold led to the creation of the imidazolinone ring structure, which is the core of this entire class of herbicides. This compound was one of the key compounds to emerge from this program, receiving its U.S. patent in 1989. It was the first imidazolinone to gain wide acceptance for broad-spectrum weed control, with field testing beginning in the United States and Brazil in 1981.

Chemical Synthesis

The commercial production of this compound involves a multi-step process that constructs the characteristic 2-(imidazolin-2-yl)quinoline-3-carboxylic acid structure. The general strategy involves the condensation and cyclization of a quinolinecarboxylic acid derivative with a substituted imidazolinone intermediate.

2.1 Detailed Experimental Protocol: Cyclization to this compound

A specific laboratory-scale synthesis for the final cyclization step to produce this compound has been published and is detailed below.

Objective: To synthesize 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (this compound) from its acyclic precursor.

Materials:

  • 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid (0.152 mol)

  • Sodium hydroxide (NaOH) (0.06 mol)

  • Deionized water (50 ml)

  • Concentrated hydrochloric acid (HCl)

  • Acetone

Procedure:

  • A solution of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid in water containing sodium hydroxide is prepared.

  • The solution is heated to a temperature of 75°C to 80°C for a duration of 2 hours.

  • Following the reaction period, the solution is cooled using an ice bath.

  • The cooled solution is acidified by the incremental addition of concentrated hydrochloric acid, which induces precipitation.

  • The resulting precipitate is collected by filtration and washed thoroughly with water.

  • The washed solid is air-dried.

  • For purification, the crude product is recrystallized from acetone to yield the final product, this compound, with a reported melting point of 239°-243.5°C.

G cluster_reactants Reactants & Conditions cluster_workup Workup & Purification cluster_product Product precursor 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid reagents NaOH (aq) Heat (75-80°C, 2h) acidification 1. Cooling (ice bath) 2. Acidification (conc. HCl) reagents->acidification Cyclization Reaction purification 3. Filtration & Washing 4. Recrystallization (Acetone) acidification->purification This compound This compound (2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) -3-quinolinecarboxylic acid) purification->this compound

Caption: Final cyclization and purification steps in the synthesis of this compound.

Mechanism of Action

This compound is a selective, systemic herbicide absorbed by both the roots and foliage. It translocates throughout the plant in the xylem and phloem, accumulating in the meristematic regions where it exerts its effects.

3.1 Target Enzyme: Acetohydroxyacid Synthase (AHAS)

The herbicidal activity of this compound stems from its ability to inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.

3.2 Inhibition and Physiological Effects

By blocking AHAS, this compound prevents the synthesis of these vital amino acids. This leads to a disruption of protein synthesis, which in turn interferes with DNA synthesis and cell growth. The activity is most pronounced in the growing points of susceptible plants where the demand for amino acids is highest. This cessation of growth prevents the weed from competing with surrounding vegetation, ultimately leading to its death. The selectivity observed in crops like soybeans is attributed to their ability to rapidly detoxify this compound through metabolic processes, primarily ring-opening.

G cluster_pathway Branched-Chain Amino Acid Synthesis cluster_inhibitor Inhibition Pyruvate Pyruvate AHAS AHAS Enzyme Pyruvate->AHAS AminoAcids Valine Leucine Isoleucine AHAS->AminoAcids Catalysis Proteins Protein Synthesis & Plant Growth AminoAcids->Proteins This compound This compound This compound->AHAS Inhibition

Caption: this compound inhibits the AHAS enzyme, blocking essential amino acid synthesis.

Physicochemical and Toxicological Properties

A summary of key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₁₇H₁₇N₃O₃
Molar Mass 311.34 g/mol
Appearance Colorless to tan solid
Melting Point 219-222 °C (with decomposition)
Water Solubility 60-120 mg/L (at 25°C)
Vapor Pressure <0.013 mPa (at 60°C)
pKa 3.10 (carboxylic group)

| Sorption Coefficient (Koc) | 20 | |

Table 2: Toxicological Profile of this compound (Acute Toxicity)

Test Species Route Value (LD₅₀ / LC₅₀) Reference(s)
LD₅₀ Rat Oral >5000 mg/kg
LD₅₀ Rabbit Dermal >2000 mg/kg
LD₅₀ Dog Oral 1000 mg/kg
LD₅₀ Mouse (female) Oral 2363 mg/kg
LC₅₀ (96 hr) Rainbow Trout Aquatic >280 ppm

| LC₅₀ (96 hr) | Bluegill Sunfish | Aquatic | >420 ppm | |

Herbicidal Efficacy and Application

This compound is effective for the pre-plant, pre-emergence, or early post-emergence control of a wide range of weeds.

5.1 Spectrum of Control

It controls or reduces competition from many difficult-to-control broadleaf weeds and grasses. Susceptible species include cocklebur, pigweeds, prickly sida, nightshade, mustards, smartweed, ragweed, velvetleaf, jimsonweed, foxtails, seedling johnsongrass, lambsquarters, and morningglory.

Table 3: Application Rates and Efficacy Data

Crop/Situation Application Rate (ai) Target Weeds Efficacy Notes Reference(s)
Soybeans 70-140 g a.e./ha Broad-leaved weeds, grasses, sedges Pre-plant, pre-emergence, or early post-emergence application.
Nutsedge (experimental) 0.125 - 0.375 kg/ha Yellow & Purple Nutsedge 70-92% reduction in main shoot growth at 28 days after application.

| Turf (experimental) | 0.38 - 0.50 lbs/a (approx. 0.43 - 0.56 kg/ha ) | Purple Nutsedge | 75-83% control at the end of the season. | |

Environmental Fate

Understanding the environmental behavior of a herbicide is critical for its safe and effective use.

6.1 Soil Behavior

This compound is categorized as a moderately persistent pesticide, with a soil half-life of approximately 60 days. Breakdown in soil is primarily a microbial process. Its tendency to bind to soil particles is relatively low, as indicated by its sorption coefficient. Adsorption is greatest at lower pH values, near the pKa of its carboxylic group.

6.2 Behavior in Water

This compound is stable to hydrolysis at acidic (pH 3) and neutral (pH 5) conditions. Under alkaline conditions (pH 9), it has a hydrolytic half-life of 5.5 months.

Table 4: Environmental Persistence of this compound

Matrix Parameter Value Reference(s)
Soil Half-life ~60 days (up to 210 days reported)
Water (pH 3 & 5) Hydrolytic Half-life Stable

| Water (pH 9) | Hydrolytic Half-life | 5.5 months | |

Key Experimental Methodologies

The following protocols are representative of the research conducted to characterize this compound.

7.1 Protocol: Assessment of Herbicidal Efficacy on Nutsedge

This protocol is adapted from studies on Cyperus esculentus and C. rotundus.

  • Plant Propagation: Grow nutsedge plants in pots in a greenhouse to the four-leaf stage.

  • Herbicide Application: Prepare aqueous solutions of this compound at varying rates (e.g., 0.125, 0.188, 0.250, 0.313, 0.375 kg ai/ha). Include an untreated control group.

  • Treatment: Apply the herbicide solutions as a foliar spray to the nutsedge plants.

  • Data Collection: At 28 days after application (DAA), harvest the main shoot of each plant.

  • Analysis: Measure the dry weight or height of the harvested shoots and compare the growth of treated plants to the untreated control to calculate the percent growth reduction.

7.2 Protocol: ¹⁴C-Imazaquin Absorption and Translocation Study

This methodology is based on radiolabeled herbicide experiments.

  • Plant Preparation: Grow nutsedge plants to the four-leaf stage.

  • Treatment: Apply a known amount of ¹⁴C-labeled this compound solution to a defined area on a leaf of each plant.

  • Time Course: Harvest plants at specified time intervals after application (e.g., 1, 2, 4, and 8 days).

  • Absorption Measurement: At each time point, wash the treated leaf with a solvent (e.g., acetone-water mixture) to remove unabsorbed ¹⁴C-imazaquin. Quantify the radioactivity in the wash using liquid scintillation counting (LSC). Absorption is calculated as the total applied radioactivity minus the amount recovered in the wash.

  • Translocation Analysis: Section the harvested plant into different parts (e.g., treated leaf, other leaves, rhizomes, roots). Combust each section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

  • Data Expression: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

Conclusion

This compound represents a significant achievement in rational herbicide design, emerging from the systematic optimization of a lead compound into a highly effective commercial product. Its mode of action as an AHAS inhibitor provides potent, broad-spectrum weed control with selectivity in key crops. The detailed understanding of its synthesis, mechanism, and environmental behavior, as outlined in this guide, continues to be of great value to researchers in the fields of agriculture, plant science, and environmental chemistry.

References

imazaquin mode of action on acetolactate synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mode of Action of Imazaquin on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a member of the imidazolinone class of herbicides, exerts its phytotoxic effects by targeting and inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][2] The mechanism of inhibition is highly specific; this compound acts as a slow-binding, uncompetitive inhibitor with respect to the enzyme's primary substrate, pyruvate.[3][4] It binds to a regulatory site on the enzyme-substrate complex, effectively locking it in an inactive state and blocking the catalytic cycle. This guide provides a detailed examination of this mode of action, presenting quantitative kinetic data, detailed experimental protocols for its study, and visual diagrams of the biochemical pathway and experimental workflows.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthetic pathway of valine, leucine, and isoleucine. This pathway is crucial for autotrophs like plants and microorganisms but is absent in animals, making ALS an ideal target for herbicides with low mammalian toxicity. The enzyme is dependent on three cofactors: thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent magnesium ion (Mg²⁺). ALS catalyzes two parallel reactions:

  • The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.

  • The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to produce 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.

Core Mechanism of Action of this compound

This compound's inhibitory action is characterized by several key features:

  • Uncompetitive Inhibition: Kinetic studies have demonstrated that this compound is an uncompetitive inhibitor with respect to pyruvate. This means that this compound does not bind to the free enzyme. Instead, it exclusively binds to the enzyme-substrate (ALS-pyruvate) complex, forming a dead-end ternary complex (ALS-pyruvate-imazaquin) that prevents the catalytic conversion of the substrate to product.

  • Binding Site: this compound and other ALS-inhibiting herbicides do not bind directly to the active catalytic site but rather to a distinct regulatory site. X-ray crystallography has revealed that these herbicides bind within a channel that provides access to the active site, effectively blocking substrate entry or product exit. The binding sites for imidazolinones and sulfonylureas are partially overlapping, with ten amino acid residues being common to the binding of both this compound and sulfonylureas.

  • Slow, Tight-Binding Inhibition: The interaction between this compound and the ALS-substrate complex is characterized by slow-binding kinetics. This involves an initial, rapidly reversible binding followed by a slower conformational change that results in a more tightly bound, slowly dissociating complex. This feature contributes significantly to the high potency of the herbicide. After the formation and subsequent dissociation of this complex, this compound appears to permanently inactivate the enzyme.

Biochemical Pathway and Point of Inhibition

The inhibition of ALS by this compound halts the production of essential branched-chain amino acids. This leads to a cessation of protein synthesis, which in turn inhibits cell division and plant growth, ultimately resulting in plant death.

BCAA_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Action cluster_products Products cluster_amino_acids Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS TwoKetobutyrate 2-Ketobutyrate ES_Complex ALS-Pyruvate Complex TwoKetobutyrate->ES_Complex ALS->ES_Complex Binds Acetolactate 2-Acetolactate ES_Complex->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ES_Complex->Acetohydroxybutyrate ValLeu Valine, Leucine Acetolactate->ValLeu Multiple Steps Ile Isoleucine Acetohydroxybutyrate->Ile Multiple Steps This compound This compound This compound->ES_Complex Inhibits (Uncompetitive)

Caption: Branched-chain amino acid pathway and this compound's point of inhibition.

Quantitative Inhibition Data

The potency of this compound's inhibitory action on ALS has been quantified across different plant species. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, with lower values indicating higher potency.

Plant SourceEnzyme FormSubstrateInhibition TypeInhibition Constant (Kᵢ)Reference
Barley (Hordeum vulgare)PurifiedPyruvateUncompetitiveInitial: 10 µM
Steady-State: 0.55 µM
Arabidopsis thalianaRecombinantPyruvateUncompetitiveKᵢapp: 3.0 µM
Cocklebur (Xanthium strumarium)Resistant Biotype--~200-fold resistance (I₅₀)

Experimental Protocols

The characterization of this compound's mode of action relies on robust enzymatic and binding assays.

Protocol for In Vitro ALS Activity Assay (Colorimetric)

This protocol is based on the widely used Westerfeld method, which measures the formation of acetoin, the acid-decarboxylated product of acetolactate.

  • Enzyme Extraction:

    • Homogenize 0.1 g of fresh plant tissue (e.g., young leaves) on ice with 1 mL of extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.0, containing 1 mM MgCl₂, 1 mM ThDP, 10 µM FAD, and protease inhibitors).

    • Centrifuge the homogenate at 8000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract and keep it on ice. Determine the total protein concentration using a standard method like the Bradford assay.

  • Reaction Mixture Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing:

      • 40 µL of enzyme extract.

      • 50 µL of substrate solution (e.g., 40 mM sodium pyruvate in assay buffer).

      • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 1%). Include a no-inhibitor control.

      • Adjust the final volume with assay buffer.

  • Enzymatic Reaction:

    • Incubate the reaction mixtures in a water bath at 37°C for 60 minutes.

  • Reaction Termination and Decarboxylation:

    • Stop the reaction by adding 20 µL of 50% sulfuric acid.

    • Incubate at 60°C for 15 minutes to facilitate the decarboxylation of the enzymatic product (2-acetolactate) to acetoin.

  • Color Development:

    • Add 250 µL of 0.5% (w/v) creatine solution.

    • Add 250 µL of 5% (w/v) α-naphthol solution (freshly prepared in NaOH).

    • Incubate at 37°C or 60°C for 15-30 minutes to allow for the formation of a red-colored complex.

  • Measurement and Analysis:

    • Measure the absorbance of the solution at 525 nm using a spectrophotometer or microplate reader.

    • Calculate enzyme activity, typically as µmol of acetoin produced per minute per mg of protein.

    • Plot the enzyme activity against the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation or by global non-linear regression fitting of substrate-velocity curves at different inhibitor concentrations.

Protocol for Equilibrium Dialysis (Binding Assay)

Equilibrium dialysis is a definitive method to demonstrate direct binding between an inhibitor and its target protein.

  • Apparatus Setup:

    • Use a multi-well equilibrium dialysis device with two chambers per well, separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains the ALS enzyme but allows the smaller this compound molecule to pass freely.

  • Sample Preparation:

    • In one chamber (the "protein chamber"), add a known concentration of purified or partially purified ALS enzyme in a suitable buffer (e.g., 1x PBS, pH 7.4).

    • In the second chamber (the "buffer chamber"), add an equal volume of the same buffer.

  • Ligand Addition and Equilibration:

    • Add radiolabeled [¹⁴C]this compound or unlabeled this compound to the protein chamber at various concentrations.

    • Seal the unit and incubate at a constant temperature (e.g., 37°C) on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free (unbound) this compound to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, carefully remove aliquots from both the protein and buffer chambers.

    • Determine the concentration of this compound in each chamber. For radiolabeled this compound, use liquid scintillation counting. For unlabeled this compound, use a sensitive analytical method like LC-MS/MS.

  • Data Calculation:

    • At equilibrium, the this compound concentration in the buffer chamber represents the free ligand concentration ([L]free).

    • The total ligand concentration in the protein chamber ([L]total) is the sum of free and bound ligand.

    • The bound ligand concentration is calculated as: [L]bound = [L]total - [L]free.

    • This data can be used to determine binding parameters such as the dissociation constant (Kₑ) and the number of binding sites (Bₘₐₓ).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of an experiment designed to determine the inhibitory characteristics of this compound on ALS.

Experimental_Workflow start Start e1 Enzyme Preparation (Extraction & Purification) start->e1 e2 Prepare Reagents (Substrate, Buffer, this compound) start->e2 p1 Set up Reaction Tubes (Control & Test Concentrations) e1->p1 e2->p1 p2 Incubate at 37°C p1->p2 p3 Terminate Reaction (Add Sulfuric Acid) p2->p3 p4 Decarboxylation Step (Incubate at 60°C) p3->p4 p5 Color Development (Add Creatine & α-Naphthol) p4->p5 p6 Measure Absorbance at 525nm p5->p6 a1 Data Analysis p6->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 / Ki values a2->a3 stop End a3->stop

Caption: Workflow for an in vitro ALS enzyme inhibition assay.

Conclusion

The mode of action of this compound on acetolactate synthase is a well-defined example of uncompetitive, slow-binding enzyme inhibition. By binding specifically to the enzyme-substrate complex at a regulatory site, this compound effectively shuts down the biosynthesis of essential branched-chain amino acids, leading to potent herbicidal activity. The detailed kinetic data and experimental protocols presented in this guide provide a comprehensive resource for researchers in weed science, herbicide development, and enzymology, facilitating further investigation into ALS inhibition and the development of novel herbicidal agents.

References

environmental fate and transport of imazaquin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Environmental Fate and Transport of Imazaquin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective, systemic imidazolinone herbicide used to control a broad spectrum of weeds, primarily in soybean crops and on turf.[1][2][3] Its environmental persistence and mobility are of significant interest to ensure its effective use while minimizing off-target effects. This guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of this compound in the environment. Key quantitative data are summarized in tabular format, and detailed experimental protocols for major fate studies are provided. Visual diagrams are included to illustrate critical pathways and processes.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. It is a weak acid with moderate water solubility and is non-volatile.[1][2]

PropertyValueReference
Molar Mass311.341 g·mol⁻¹
Water Solubility60 - 120 mg/L (at 25 °C)
Vapor Pressure< 2x10⁻⁸ torr; 0.013 mPa (at 60 °C)
Acidity (pKa)3.10 ± 0.30; 3.8
Octanol-Water Partition Coefficient (log P)1.474 ± 0.662

Environmental Degradation

This compound dissipates in the environment through a combination of abiotic and biotic processes. Microbial degradation is the primary pathway for its breakdown in soil, while photodegradation is significant in aquatic systems or on the soil surface.

Abiotic Degradation

3.1.1 Photodegradation Photodegradation can be a major mode of dissipation when this compound is present on the soil surface or in clear surface waters. The degradation rate is considerably faster in light than in the dark. The presence of natural organic matter or humic acids in water can reduce the rate of photodegradation due to light screening.

3.1.2 Hydrolysis this compound is stable to hydrolysis at acidic to neutral pH (pH 3 and 5). However, slow hydrolysis occurs under alkaline conditions (pH 9).

Degradation PathwayHalf-life (t½)ConditionsReference
Photodegradation in Water1.8 daysIn light
Photodegradation on Soil Surface15.3 daysIn light
Hydrolysis5.5 months (6.5 months)pH 9, in dark
HydrolysisStablepH 3, 5, 7
Biotic Degradation

Microbial breakdown is the most significant pathway for this compound dissipation in soil. The rate of degradation is influenced by soil temperature, moisture, pH, and organic matter content. Warm, moist conditions that favor microbial growth lead to more rapid dissipation. Degradation is faster at neutral pH (7) compared to acidic pH (5). Studies have identified specific bacteria, such as Arthrobacter crystallopoietes, capable of utilizing this compound as a carbon source.

Degradation PathwayHalf-life (t½)ConditionsReference
Microbial Degradation in Soil60 days (Typical)General soil conditions
Microbial Degradation in Soil10.37 daysSoybean field, various application rates
Microbial Degradation in Soil6.7 - 15.4 daysSandy loam soil amended with bovine manure, 20-40°C
Microbial Degradation in Soil~191 weeks (estimated)pH 7
Bacterial Culture1.51 - 4.75 daysA. crystallopoietes culture, 50-200 µg/ml this compound

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Imazaquin_Degradation_Pathway Proposed Microbial Degradation Pathway of this compound This compound This compound C17H17N3O3 Metabolite1 2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl) quinoline acid This compound->Metabolite1 Loss of isopropyl group & hydroxylation Metabolite2 Quinoline-2,3-dicarboxylic anhydride This compound->Metabolite2 Detachment of imidazolinone ring CO2 Further Degradation (e.g., CO2) Metabolite1->CO2 Metabolite2->CO2

Caption: Proposed microbial degradation routes for this compound in soil.

Environmental Transport and Mobility

Sorption in Soil

This compound's mobility in soil is largely controlled by its sorption to soil particles. Sorption is strongly influenced by soil pH, organic matter, and clay content. As a weak acid, this compound adsorption increases as soil pH decreases. At pH values below its pKa (~3.8), the molecule is less negatively charged, reducing repulsion from negatively charged soil colloids and increasing sorption. Consequently, higher organic matter and clay content, along with lower pH, lead to greater adsorption and reduced mobility.

Soil ParameterEffect on SorptionRationaleReference
pH Sorption increases as pH decreasesAt lower pH, the molecule is less anionic, reducing electrostatic repulsion from negatively charged soil colloids.
Organic Matter Sorption increases with higher organic matterProvides surfaces for partitioning of the molecular form of this compound.
Clay Content Sorption increases with higher clay contentProvides charged surfaces for interaction.

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Imazaquin_Fate_Factors cluster_processes Environmental Processes cluster_factors Influencing Soil Factors Sorption Sorption Degradation Microbial Degradation Sorption->Degradation Decreases Availability For Leaching Leaching Potential Sorption->Leaching Decreases Degradation->Leaching Reduces Amount Available For pH Low Soil pH (< 6.0) pH->Sorption Increases OM High Organic Matter OM->Sorption Increases Clay High Clay Content Clay->Sorption Increases Moisture High Soil Moisture Moisture->Degradation Increases Temp High Temperature Temp->Degradation Increases

Caption: Logical relationships between soil factors and this compound's environmental fate.

Leaching and Mobility

This compound is considered a mobile compound, and its potential to leach into groundwater is a key consideration. Leaching is inversely related to sorption; conditions that decrease sorption (higher pH, low organic matter, sandy texture) will increase leaching potential. Field studies have shown that while this compound can be detected in subsurface tile drainage, the total amount lost to leaching is typically a small percentage (<1%) of the applied amount, especially if rainfall does not occur immediately after application. The majority of the herbicide tends to remain in the upper 0-10 cm of the soil profile.

Experimental Protocols

Soil Sorption and Desorption (Batch Equilibrium Method)

This protocol is a standard method for determining the sorption characteristics of a chemical in soil.

  • Soil Preparation: Air-dry and sieve representative soil samples. Characterize the soil for pH, organic matter content, clay content, and cation exchange capacity.

  • Solution Preparation: Prepare a stock solution of this compound (often using ¹⁴C-labeled compound for ease of detection) in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil solution. Create a series of dilutions from the stock solution.

  • Equilibration (Sorption): Place a known mass of soil (e.g., 10 g) into centrifuge tubes. Add a known volume (e.g., 10 mL) of one of the this compound solutions to each tube.

  • Shaking: Agitate the soil-solution slurries on a mechanical shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 2,200 rpm for 10 minutes) to separate the solid and liquid phases.

  • Analysis: Filter the supernatant and analyze the concentration of this compound remaining in the solution using High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (if radiolabeled).

  • Calculation: Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium solution concentration from the initial concentration. The data is often fitted to the Freundlich isotherm to determine the sorption coefficient (Kf).

  • Desorption: To the soil pellet remaining after the sorption phase, add a volume of herbicide-free 0.01 M CaCl₂ solution. Shake, centrifuge, and analyze the supernatant as described above to quantify the amount of desorbed this compound.

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Batch_Sorption_Workflow Workflow for Batch Equilibrium Sorption Study A Prepare Soil Samples (Dry, Sieve) C Add Soil and Solution to Centrifuge Tubes A->C B Prepare this compound Solutions (0.01M CaCl2) B->C D Shake for Equilibration (e.g., 24h) C->D E Centrifuge to Separate Phases D->E F Analyze Supernatant (e.g., HPLC) E->F G Calculate Sorbed Amount (Kf value) F->G

References

An In-depth Technical Guide to the Degradation Pathways of Imazaquin in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide imazaquin in soil and water environments. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals. This document details the primary mechanisms of this compound breakdown, including microbial degradation, photodegradation, and chemical hydrolysis, supported by quantitative data, detailed experimental methodologies, and visual representations of the degradation pathways.

Core Degradation Pathways of this compound

This compound, an imidazolinone herbicide, dissipates in the environment through several key pathways. The rate and extent of degradation are influenced by a variety of environmental factors, including soil type, pH, temperature, moisture content, and the presence of sunlight.

Microbial Degradation: This is the primary mechanism of this compound degradation in soil.[1][2] A diverse range of soil microorganisms can utilize this compound as a carbon source, breaking it down into smaller, less complex molecules.[3] The process is significantly influenced by soil temperature and moisture, with degradation rates increasing in warmer and moister conditions.[4] For instance, the evolution of ¹⁴CO₂ from radiolabeled this compound, a measure of microbial respiration and degradation, has been shown to more than double when the soil temperature is increased from 15 to 30°C.[4] The half-life of this compound in soil is typically around 60 days, categorizing it as a moderately persistent pesticide.

Photodegradation: this compound is susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photodegradation or photolysis. This pathway is particularly relevant on the soil surface and in clear surface waters. The rate of photodegradation is significantly faster in aqueous solutions than on soil surfaces. The presence of substances like humic acids in water can reduce the rate of photodegradation by absorbing UV light.

Chemical Hydrolysis: this compound is relatively stable to hydrolysis at acidic and neutral pH levels (pH 3 and 5). However, under alkaline conditions (pH 9), it undergoes slow hydrolysis. The hydrolytic half-life of this compound at pH 9 in surface water has been reported to be 5.5 months.

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. This value varies significantly depending on the environmental conditions.

Degradation PathwayMatrixConditionHalf-life (t½)Reference
Overall SoilField Conditions60 days
Microbial Degradation SoilLaboratory, Non-sterileComplete loss of herbicidal activity after 5 months
Microbial Degradation SoilLaboratory, Sterile14% reduction in herbicidal activity after 5 months
Photodegradation Aqueous SolutionIn Light1.8 days
Photodegradation Aqueous SolutionIn Dark6.5 months
Photodegradation Soil SurfaceIn Light15.3 days
Chemical Hydrolysis Surface WaterpH 95.5 months (165 days)
Chemical Hydrolysis Surface WaterpH 3 and 5Stable

Degradation Metabolites

The breakdown of this compound results in the formation of several intermediate compounds, or metabolites. The identification of these metabolites is crucial for a complete understanding of the degradation pathway and for assessing the overall environmental impact.

Degradation PathwayMetabolite NameChemical Formula
Microbial Degradation Quinoline-2,3-dicarboxylic anhydrideC₁₁H₅NO₃
Microbial Degradation 2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl) quinoline acidC₁₄H₁₁N₃O₄
Hydrolysis/Photodegradation 2-[(l-carbamoyl-1,2-dimethylpropyl-carbamoyl]-3-quinolinecarboxylic acidC₁₉H₂₂N₄O₄

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of this compound.

Imazaquin_Microbial_Degradation This compound This compound C₁₇H₁₇N₃O₃ Metabolite1 Quinoline-2,3-dicarboxylic anhydride C₁₁H₅NO₃ This compound->Metabolite1 Microbial Action Metabolite2 2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl) quinoline acid C₁₄H₁₁N₃O₄ This compound->Metabolite2 Microbial Action CO2 CO₂ + Other Metabolites Metabolite1->CO2 Further Degradation Metabolite2->CO2 Further Degradation

Caption: Microbial degradation pathway of this compound in soil.

Imazaquin_Abiotic_Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Chemical Hydrolysis Imazaquin_photo This compound (Aqueous/Soil Surface) Photoproducts Various Photoproducts Imazaquin_photo->Photoproducts UV Light Imazaquin_hydro This compound (Aqueous, pH 9) Hydrolysis_product 2-[(l-carbamoyl-1,2-dimethylpropyl) -carbamoyl]-3-quinolinecarboxylic acid Imazaquin_hydro->Hydrolysis_product H₂O, OH⁻

References

Toxicological Profile of Imazaquin on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazaquin is a selective, pre- and post-emergence herbicide belonging to the imidazolinone chemical class.[1] It is widely used to control a variety of broadleaf weeds and some grasses in crops such as soybeans, as well as on turf and ornamentals.[1][2] The herbicidal activity of this compound stems from its ability to inhibit the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[3][4] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Because the AHAS enzyme pathway is absent in animals, this compound exhibits a high degree of selectivity and generally low toxicity to non-target animal species. This technical guide provides an in-depth overview of the toxicological effects of this compound on various non-target organisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

This compound's primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. This enzyme catalyzes the initial step in the synthesis of the essential branched-chain amino acids. By blocking this enzyme, this compound halts protein synthesis and cell growth in susceptible plants, leading to their death. Tolerant plants, such as soybeans, are able to rapidly metabolize the compound. The high specificity of this mechanism of action is the primary reason for its low direct toxicity to animals.

Imazaquin_Mechanism_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS AminoAcids Valine, Leucine, Isoleucine AHAS->AminoAcids Protein Protein Synthesis & Plant Growth AminoAcids->Protein This compound This compound This compound->AHAS Inhibition

Caption: Mechanism of action of this compound via inhibition of the AHAS enzyme.

Toxicological Profile on Non-Target Organisms

The toxicity of this compound to non-target organisms is generally low. The following sections summarize the available quantitative data for various classes of organisms.

Mammals

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes in mammals. It is not a skin sensitizer and is classified as non-irritating to mildly irritating to the skin and eyes. Chronic studies at high doses have shown some effects, with the dog being the most sensitive species tested. Observed effects in chronic dog studies included decreased body weight, slight anemia, and skeletal myopathy. However, studies have shown no evidence of carcinogenicity or mutagenicity.

Table 1: Mammalian Toxicity of this compound

SpeciesType of StudyEndpointValueReference
RatAcute OralLD50>5,000 mg/kg
Mouse (female)Acute OralLD502,363 mg/kg
RabbitAcute DermalLD50>2,000 mg/kg
RatAcute InhalationLC50>5.7 mg/L
Rat90-day FeedingNOEL10,000 ppm (~800 mg/kg/day)
DogChronic Oral (1-year)NOAEL25 mg/kg/day
DogChronic Oral (1-year)LOAEL125 mg/kg/day
RabbitDevelopmental ToxicityTeratogenic NOEL500 mg/kg/day
Rat3-Generation ReproductionNOELNo treatment-related effects
Birds

This compound is considered practically non-toxic to birds.

Table 2: Avian Toxicity of this compound

SpeciesType of StudyEndpointValueReference
Mallard DuckAcute OralLD50>2,150 mg/kg
Bobwhite QuailAcute OralLD50>2,150 mg/kg
Mallard Duck5-day DietaryLC50>5,000 ppm
Bobwhite Quail5-day DietaryLC50>5,000 ppm
Aquatic Organisms

This compound is categorized as practically non-toxic to fish and aquatic invertebrates.

Table 3: Aquatic Toxicity of this compound

SpeciesType of StudyEndpointValueReference
Fish
Rainbow Trout96-hour AcuteLC50>280 ppm
Bluegill Sunfish96-hour AcuteLC50>420 ppm
Channel Catfish96-hour AcuteLC50>320 ppm
Aquatic Invertebrates
Daphnia magna48-hour AcuteLC50>280 ppm
Other Non-Target Organisms
  • Honeybees: this compound is non-toxic to honeybees, with a reported acute contact toxicity of >100 µ g/bee .

  • Soil Organisms: The primary route of dissipation for this compound in the soil is microbial breakdown. The soil half-life is reported to be approximately 60 days, categorizing it as moderately persistent. One study in a soybean field reported a half-life of about 10 days.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for toxicological testing.

Protocol: Acute Oral Toxicity (Mammal) - OECD 423

This protocol provides a method for determining the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are caged individually and acclimated for at least 5 days.

  • Dosage: A stepwise procedure is used with a starting dose based on a preliminary sighting study. Doses are typically administered using a gavage needle.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the test substance is administered.

    • Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, etc.), and body weight changes.

    • Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

  • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. The protocol also allows for classification into GHS toxicity categories.

Protocol: Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna) - OECD 202

This protocol assesses the acute toxicity of substances to planktonic crustaceans like Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test.

  • Test Conditions: The test is conducted in a defined culture medium at a constant temperature (e.g., 20°C) with a specified light-dark cycle.

  • Procedure:

    • Daphnids are exposed to a range of concentrations of the test substance, typically for 48 hours.

    • A control group (no test substance) is run in parallel.

    • Observations are made at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50, which is the median effective concentration that causes immobilisation (inability to swim) in 50% of the daphnids within the 48-hour exposure period.

Experimental_Workflow cluster_definitive Definitive Test start Toxicity Study Initiation range_finding Range-Finding Test (Determine approximate toxic concentrations) start->range_finding definitive_test Definitive Test Setup range_finding->definitive_test data_collection Data Collection (Mortality, Sub-lethal Effects, Clinical Signs) definitive_test->data_collection analysis Statistical Analysis (Calculate LC50/EC50, NOAEC, LOAEC) data_collection->analysis end Final Report & Risk Assessment analysis->end control Control Group (No Chemical) treatment Treatment Groups (Series of Concentrations)

Caption: A generalized workflow for an ecotoxicology study.

Environmental Fate and Transport

The environmental behavior of this compound is influenced by several factors.

  • Soil: this compound's movement in soil is limited. It adsorbs to soil particles, with adsorption being greater at lower pH levels. The primary degradation pathway is microbial action.

  • Water: It is stable to hydrolysis at acidic and neutral pH (pH 3 and 5) but has a hydrolytic half-life of 5.5 months at pH 9.

  • Photodecomposition: Loss from photodecomposition is considered a minor degradation pathway.

  • Volatility: The compound is nonvolatile, so loss to the atmosphere is negligible.

Environmental_Fate cluster_soil_processes Processes in Soil cluster_water_processes Processes in Water This compound This compound Application (Soil/Foliage) Soil Soil Compartment This compound->Soil Direct Application/ Runoff Plants Plants This compound->Plants Foliar Application Atmosphere Atmosphere This compound->Atmosphere Volatilization (Negligible) Water Surface Water Soil->Water Runoff Soil->Plants Root Uptake Groundwater Groundwater Soil->Groundwater Leaching (Limited) Sorption Sorption to Colloids Soil->Sorption Degradation Microbial Degradation Soil->Degradation Hydrolysis Hydrolysis (pH dependent) Water->Hydrolysis Photolysis Photolysis (Minor) Water->Photolysis

Caption: Environmental fate and transport pathways for this compound.

Conclusion

The toxicological profile of this compound on non-target organisms is characterized by low acute toxicity across mammals, birds, fish, and invertebrates. This low toxicity is directly related to its specific mechanism of action, which targets an enzyme pathway unique to plants and microorganisms. While chronic exposure to high doses can elicit adverse effects in sensitive mammalian species, the risk to non-target organisms under normal field use conditions is considered minimal. Its environmental fate is driven primarily by microbial degradation in the soil, with limited potential for leaching into groundwater. This comprehensive profile supports the classification of this compound as a selective herbicide with a favorable safety margin for most non-target species.

References

An In-depth Technical Guide to Imazaquin Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the research on imazaquin, an imidazolinone herbicide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of a wide range of broadleaf weeds and some grasses in crops such as soybeans, turf, and ornamentals.[1][2][3] Its herbicidal activity stems from the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids.[1][4]

Chemical and Physical Properties

This compound is an organic compound belonging to the imidazolinone class of chemicals. The technical grade product is a tan solid with a slightly pungent odor. Key chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid
CAS Number 81335-37-7
Molecular Formula C₁₇H₁₇N₃O₃
Molecular Weight 311.34 g/mol
Appearance Tan solid
Melting Point 219-222 °C (with decomposition)
Water Solubility 60 mg/L at 25°C
Vapor Pressure < 2 x 10⁻⁸ mmHg at 45°C
pKa 3.8 (carboxylic acid group)

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS). ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is present in plants and microorganisms but absent in animals, which accounts for the selective toxicity of this compound. By blocking ALS, this compound prevents the synthesis of these vital amino acids, leading to a cessation of protein synthesis, which in turn inhibits DNA synthesis and cell growth, ultimately causing the death of susceptible plants. The activity of this compound is most prominent in the growing points of plants where the demand for amino acids is highest.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

BCAA_Pathway cluster_0 Mitochondria / Chloroplast cluster_1 Leucine/Valine Pathway cluster_2 Isoleucine Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate1->ALS ALS_iso Acetolactate Synthase (ALS/AHAS) Pyruvate1->ALS_iso Pyruvate2 Pyruvate Pyruvate2->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS_iso Threonine Threonine Threonine->alpha_Ketobutyrate Threonine dehydratase Acetolactate α-Acetolactate ALS->Acetolactate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ketol-acid reductoisomerase Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid dehydratase Valine Valine Ketoisovalerate->Valine Branched-chain aminotransferase Leucine Leucine Ketoisovalerate->Leucine Multiple steps Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS_iso->Acetohydroxybutyrate Dihydroxymethylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketol-acid reductoisomerase Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Branched-chain aminotransferase This compound This compound This compound->ALS This compound->ALS_iso

Caption: Inhibition of Acetolactate Synthase by this compound in the Branched-Chain Amino Acid Pathway.

Synthesis of this compound

A common synthetic route for this compound involves the reaction of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid with sodium hydroxide, followed by acidification.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A solution of 0.152 mol of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid is prepared in 50 ml of water containing 0.06 mol of sodium hydroxide.

  • Heating: The solution is heated at 75°C to 80°C for 2 hours.

  • Cooling and Acidification: The reaction mixture is then cooled in an ice bath. Concentrated hydrochloric acid is added incrementally to acidify the solution, which leads to the precipitation of the product.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and air-dried.

  • Recrystallization: The crude product is recrystallized from acetone to yield pure 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (this compound).

Analytical Methodology

Various analytical methods have been developed for the detection and quantification of this compound in different matrices such as soil, water, and plant tissues. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of this compound in Soil

This protocol describes a method for the quantitative analysis of this compound residues in soil using solid-phase extraction (SPE) for cleanup followed by HPLC with UV detection.

  • Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 20 mL of a methanol-water mixture (2:1, v/v).

    • Shake vigorously for 1 hour.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of the methanol-water mixture.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a strong anion-exchange (SAX) SPE cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.

    • Elute the this compound with 5 mL of a methanol solution containing 2% acetic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (acidified with phosphoric acid to pH 3.0) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 240 nm.

    • Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

The limit of detection for this method is approximately 0.0015 mg/kg, with a limit of quantification of 0.005 mg/kg in soil.

Experimental Workflow: Analytical Determination of this compound in Soil

The following diagram outlines the workflow for the analytical determination of this compound in soil samples.

HPLC_Workflow start Soil Sample Collection extraction Solvent Extraction (Methanol/Water) start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis HPLC-UV Analysis cleanup->analysis quantification Quantification analysis->quantification end Result (this compound Concentration) quantification->end

Caption: Workflow for the HPLC analysis of this compound in soil.

Toxicological Profile

This compound exhibits low acute toxicity to mammals, birds, and aquatic organisms. The toxicological data for this compound is summarized in the following tables.

Table 2: Acute Toxicity of this compound in Animals

Test OrganismRoute of ExposureLD50 / LC50Reference(s)
RatOral>5000 mg/kg
RatInhalation>5.7 mg/L
RabbitDermal>2000 mg/kg
Bobwhite QuailOral>2150 mg/kg
Mallard DuckOral>2150 mg/kg
Rainbow Trout96-hour>280 ppm
Bluegill Sunfish96-hour>420 ppm
Channel Catfish96-hour>320 ppm
Daphnia magna48-hour>280 ppm
HoneybeeContactNon-toxic at 100 µ g/bee

Table 3: Chronic Toxicity and Other Toxicological Endpoints of this compound

Study TypeSpeciesKey FindingsReference(s)
18-Month CarcinogenicityMouseNo evidence of carcinogenicity. Decreased body weight gain in females at 4000 ppm.
Mutagenicity (Ames Test)Salmonella typhimuriumNegative
Dermal SensitizationGuinea PigNot a sensitizer
Developmental ToxicityRat, RabbitNo developmental effects observed.
3-Generation ReproductionRatNo treatment-related effects.
1-Year Chronic OralDogDecreased body weight, slight anemia, changes in clinical chemistry, and skeletal muscle myopathy at high doses.

Environmental Fate

This compound is moderately persistent in the environment. Its breakdown in soil is primarily through microbial degradation. The half-life of this compound in soil can vary depending on environmental conditions but is typically in the range of 1 to 4 months. In water, this compound is stable to hydrolysis at acidic and neutral pH but has a half-life of 5.5 months at pH 9. Due to its relatively high water solubility and potential for persistence, there is a possibility of carryover injury to sensitive rotational crops.

Table 4: Environmental Fate of this compound

ParameterValue / DescriptionReference(s)
Soil Half-life 1-4 months
Primary Degradation Pathway in Soil Microbial degradation
Aqueous Hydrolytic Half-life Stable at pH 3 and 5; 5.5 months at pH 9
Photodecomposition Minor contribution to degradation
Mobility in Soil Limited movement

Conclusion

This technical guide has provided a detailed review of the existing research on this compound. The information presented, from its fundamental mechanism of action to its environmental impact, offers a valuable resource for professionals in the fields of agricultural science, environmental science, and drug development. The provided experimental protocols and data summaries can serve as a foundation for further research and a deeper understanding of this widely used herbicide.

References

Imazaquin's Impact on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide imazaquin on soil microbial communities. It synthesizes key research findings on changes in microbial biomass, enzyme activity, and community structure. Detailed experimental protocols for critical assays are provided, along with visualizations of experimental workflows and metabolic pathways to support further research and development.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound, an imidazolinone herbicide, can induce various changes in the soil microbial ecosystem. The following tables summarize the quantitative data from studies investigating these effects. It is important to note that effects can vary significantly based on soil type, herbicide concentration, and environmental conditions.

Table 1: Effects of this compound and Related Herbicides on Soil Microbial Biomass

HerbicideApplication RateSoil TypeTime Post-ApplicationEffect on Microbial Biomass Carbon (MBC)Reference
Imazamox/ImazethapyrRecommended RateGray LuvisolicNot SpecifiedReduction compared to control[1]
ImazamoxNot SpecifiedNot SpecifiedInitial PeriodDecrease up to 25.0%[1]
Imazethapyr0.1, 1, or 10 mg/kgNot SpecifiedInitial PeriodDecrease observed[2]
Imazethapyr & FlumioxazinRecommended RateTropical Soil15 daysSignificant decrease[2][3]
Dimethachlor (High Dose)100x Field RateSilty-loam Luvisol7 daysIncrease of almost 100 µg/g

Table 2: Effects of this compound and Related Herbicides on Soil Enzyme Activities

HerbicideApplication RateSoil TypeEnzymeTime Post-ApplicationQuantitative EffectReference
Imazamox40 g a.i. ha⁻¹ & 48 g a.i. ha⁻¹Forest SoilDehydrogenase7 & 14 daysSignificant reduction
Imazamox48 g a.i. ha⁻¹Forest SoilDehydrogenase21 daysActivity recovered to 182.69 µg TPF g⁻¹ soil (Control: 199.54 µg TPF g⁻¹ soil)
Imazethapyr75 g a.i. ha⁻¹Not SpecifiedDehydrogenase, Urease, Phosphatase7 & 15 daysSignificantly lower activity
Imazethapyr & FlumioxazinRecommended RateTropical SoilDehydrogenase15 daysSignificant increase

Table 3: Effects of this compound and Related Herbicides on Soil Microbial Populations and Diversity

HerbicideApplication RateSoil TypeMicrobial Group/Diversity IndexTime Post-ApplicationQuantitative EffectReference
Imazamox/ImazethapyrRecommended RateGray Luvisolic & Black ChernozemicShannon IndexNot SpecifiedLower than glyphosate treatment, but not significantly different from control
Imazamox40 g ha⁻¹Forest SoilCulturable Bacteria7 daysSignificant decrease
Nicosulfuron & Rimsulfuron10x & 50x Recommended RateNot SpecifiedActinomycetes3 to 14 daysNumber reduced by 27% to 40%

Experimental Protocols

This section details the methodologies for key experiments cited in the study of herbicide effects on soil microbial communities.

Soil Microbial Biomass Carbon (MBC) - Fumigation-Extraction Method

This protocol is a standard method for quantifying the carbon content of the soil microbial biomass.

  • Sample Preparation: Fresh soil samples are sieved (e.g., through a 2 mm mesh) to ensure homogeneity. The water content is determined to express results on a dry-weight basis.

  • Fumigation: A subsample of the soil is placed in a desiccator containing a beaker of alcohol-free chloroform. The desiccator is evacuated to allow the chloroform to vaporize and permeate the soil, lysing the microbial cells. This fumigation is typically carried out for 24 hours in the dark. A non-fumigated control sample is processed in parallel.

  • Chloroform Removal: After fumigation, the chloroform is removed by repeated evacuations of the desiccator.

  • Extraction: Both the fumigated and non-fumigated soil samples are extracted with a solution of 0.5 M K₂SO₄ by shaking for a specified period (e.g., 30 minutes). The suspension is then filtered.

  • Carbon Analysis: The amount of organic carbon in the extracts is determined using a TOC (Total Organic Carbon) analyzer. The carbon dioxide produced from the oxidation of organic compounds is measured by a non-dispersive infrared (NDIR) detector.

  • Calculation: The soil microbial biomass C is calculated as: MBC = E_C / k_EC Where E_C is the difference between organic carbon extracted from the fumigated and non-fumigated soils, and k_EC is a proportionality factor (commonly 0.45).

Soil Dehydrogenase Activity Assay

Dehydrogenase activity is a widely used indicator of overall soil microbial activity. The assay is based on the reduction of a tetrazolium salt to a colored formazan.

  • Reagents:

    • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% aqueous solution).

    • Triphenylformazan (TPF) standard solution.

    • Methanol or acetone for extraction.

    • Calcium carbonate (CaCO₃) or a buffer may be used depending on the specific protocol modification.

  • Incubation:

    • A known weight of fresh soil (e.g., 6 g) is placed in a test tube.

    • The TTC solution (e.g., 1 ml of 3% TTC) is added to the soil.

    • The mixture is incubated in the dark at a specific temperature (e.g., 37°C) for a set period (e.g., 24 hours). Control samples are run without TTC or with autoclaved soil to account for non-enzymatic reduction.

  • Extraction:

    • After incubation, the red-colored TPF formed is extracted by adding a solvent like methanol or acetone, followed by shaking.

    • The suspension is then filtered to obtain a clear, colored extract.

  • Quantification:

    • The intensity of the red color in the filtrate is measured using a spectrophotometer at a wavelength of 485 nm.

    • The concentration of TPF is determined by comparing the absorbance to a standard curve prepared with known concentrations of TPF.

  • Calculation: Dehydrogenase activity is typically expressed as µg of TPF produced per gram of dry soil per hour (µg TPF g⁻¹ soil h⁻¹).

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.

  • Lipid Extraction:

    • Lipids are extracted from a known amount of freeze-dried soil (e.g., 0.5-3.0 g) using a one-phase mixture of chloroform, methanol, and a buffer (e.g., citrate or phosphate buffer).

  • Fractionation:

    • The extracted lipids are fractionated using solid-phase extraction (SPE) columns containing silica gel.

    • Neutral lipids, glycolipids, and phospholipids are sequentially eluted using solvents of increasing polarity: chloroform, acetone, and methanol, respectively.

  • Methylation:

    • The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Analysis and Quantification:

    • The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).

    • Individual FAMEs are identified based on their retention times and mass spectra compared to known standards.

    • The abundance of specific PLFAs can be used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes). The total amount of PLFAs serves as an indicator of the total viable microbial biomass.

Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular fingerprinting technique used to assess the genetic diversity of a microbial community.

  • DNA Extraction: Total microbial DNA is extracted directly from soil samples using a suitable commercial kit or a standard protocol.

  • PCR Amplification: A specific region of a marker gene, typically the 16S rRNA gene for bacteria, is amplified using PCR. One of the primers is synthesized with a GC-clamp (a GC-rich sequence) at the 5' end to prevent complete denaturation of the DNA fragments during electrophoresis.

  • DGGE:

    • The PCR products are separated on a polyacrylamide gel containing a linear gradient of a denaturing agent (e.g., urea and formamide).

    • As the DNA fragments migrate through the gel, they reach a denaturant concentration that causes them to partially melt, which significantly slows their migration. The point at which this occurs is dependent on the DNA sequence.

    • This results in a pattern of bands, where each band theoretically represents a different microbial population.

  • Visualization and Analysis:

    • The gel is stained with a fluorescent dye (e.g., SYBR Green or GelStar) and visualized under UV light.

    • The resulting banding patterns provide a "fingerprint" of the microbial community. The number and intensity of the bands can be used to estimate the richness and evenness of the community. The patterns from different samples can be compared to assess shifts in community structure.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for assessing the impact of this compound on soil microbes and the microbial degradation pathway of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Microbial Community Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving imazaquin_application This compound Application (Different Concentrations) soil_collection->imazaquin_application control Control Treatment (No Herbicide) soil_collection->control incubation Incubation (Controlled Temperature & Moisture) imazaquin_application->incubation control->incubation sampling Soil Sampling at Time Intervals incubation->sampling mbc Microbial Biomass (Fumigation-Extraction) sampling->mbc enzyme Enzyme Activity (e.g., Dehydrogenase) sampling->enzyme plfa Community Structure (PLFA Analysis) sampling->plfa dgge Genetic Diversity (PCR-DGGE) sampling->dgge data_analysis Statistical Analysis mbc->data_analysis enzyme->data_analysis plfa->data_analysis dgge->data_analysis interpretation Interpretation of Effects data_analysis->interpretation

Caption: Experimental workflow for assessing this compound's effects.

imazaquin_degradation cluster_process Microbial Degradation Processes This compound This compound metabolite1 2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl) quinoline acid This compound->metabolite1 Process 1 metabolite2 Quinoline-2,3-dicarboxylic anhydride This compound->metabolite2 Process 2 mineralization Further Degradation & Mineralization (CO2) metabolite1->mineralization metabolite2->mineralization

Caption: Microbial degradation pathway of this compound in soil.

Conclusion

The herbicide this compound exerts a range of effects on soil microbial communities, influencing their biomass, enzymatic activity, and structure. While research indicates that this compound can lead to reductions in microbial biomass and alterations in enzyme functions, particularly at higher concentrations, these effects can be transient, with microbial communities demonstrating resilience over time. The degradation of this compound is primarily a microbial process, influenced by environmental factors such as temperature and moisture. Further research is needed to fully elucidate the long-term impacts of this compound on specific microbial functional groups, especially nitrogen-fixing bacteria, and to generate more comprehensive quantitative data across a wider range of soil types and agricultural practices. The protocols and visualizations provided in this guide serve as a foundational resource for researchers engaged in the environmental assessment of herbicides.

References

An In-depth Technical Guide to Imazaquin Persistence in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides a comprehensive overview of the persistence of the herbicide imazaquin in various soil types. It delves into the key factors influencing its degradation, summarizes quantitative data from scientific studies, and outlines common experimental protocols for its analysis.

Introduction to this compound and Soil Persistence

This compound is a selective, pre- and post-emergence herbicide from the imidazolinone family.[1] It effectively controls a wide spectrum of broadleaf weeds and some grasses by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of essential amino acids in plants.[1][2] The persistence of a herbicide, or its soil residual life, is a critical factor that determines its efficacy throughout a growing season and its potential for carryover, which could affect subsequent rotational crops.[3] Understanding the dynamics of this compound in the soil is paramount for optimizing its use, ensuring crop safety, and mitigating environmental risks.

This compound is generally categorized as a moderately persistent pesticide, with a typical half-life of around 60 days, though this can vary significantly.[2] Its breakdown in soil is primarily mediated by microbial activity, which is influenced by a complex interplay of soil properties and climatic conditions.

Core Factors Governing this compound Persistence

The persistence of this compound in the soil is not static; it is governed by a combination of chemical, physical, and biological factors.

2.1. Soil pH Soil pH is one of the most significant factors affecting this compound's behavior. This compound is an amphoteric compound with a carboxylic acid group (pKa ≈ 3.8), meaning its charge state is pH-dependent.

  • Low pH (Acidic Soils): In soils with a pH below 6.0, this compound becomes increasingly protonated (more neutral in charge). This state enhances its adsorption to soil colloids, particularly clay and organic matter. Increased adsorption reduces the amount of this compound available in the soil solution, making it less accessible for microbial degradation and plant uptake, thereby increasing its persistence. Studies have consistently shown that this compound persistence is greater in acidic soils.

  • High pH (Alkaline Soils): In soils with a pH above 6.0, this compound is predominantly in its anionic (negatively charged) form. This increases its water solubility and repulsion from negatively charged soil particles, leading to lower adsorption. Consequently, it is more available for microbial breakdown and potential leaching, resulting in shorter persistence.

2.2. Soil Composition and Texture The physical makeup of the soil, specifically its texture (the relative amounts of sand, silt, and clay) and organic matter content, plays a crucial role in this compound persistence.

  • Organic Matter (OM): Soil organic matter is a primary sorbent for this compound. Herbicides can bind to humic acids within the organic matter. Soils with higher organic matter content exhibit greater adsorption of this compound, which can lead to increased persistence by protecting the herbicide from degradation. However, the addition of certain organic amendments like bovine or chicken manure has been shown to accelerate this compound degradation, likely by stimulating microbial activity.

  • Clay Content: Fine-textured soils with high clay content have a greater surface area for adsorption compared to coarse-textured sandy soils. This compound persistence is generally longer in clay soils than in sandy or loam soils due to this increased binding. For instance, one study found this compound was more persistent in a Hoytville clay than in a Crosby silt loam.

2.3. Microbial Degradation The primary mechanism for this compound dissipation in soil is microbial degradation. Soil microorganisms utilize the herbicide as a carbon source, breaking it down into metabolites and eventually carbon dioxide. Therefore, any factor that influences the health and activity of the soil microbial community will affect the degradation rate of this compound. Sterilized soils show minimal degradation, confirming the biotic nature of its breakdown.

2.4. Climatic Conditions

  • Temperature: Microbial and chemical degradation processes are temperature-dependent. Higher soil temperatures generally increase the rate of this compound breakdown. Conversely, in cooler conditions, persistence is extended. One study noted that the degradation rate constant increased by a factor of about 1.5 for every 10°C rise in temperature.

  • Soil Moisture: Adequate soil moisture is essential for microbial activity. Dry or drought conditions can significantly slow down the degradation of this compound, leading to greater persistence and a higher risk of carryover to the next season. However, excessive moisture can lead to increased leaching, especially in soils with low adsorption capacity.

Quantitative Data on this compound Persistence and Adsorption

The following tables summarize quantitative data from various studies, highlighting the impact of different soil properties on this compound's behavior.

Table 1: Half-Life (DT₅₀) of this compound in Different Soil Types

Soil TypepHOrganic Matter (%)Half-Life (DT₅₀)Temperature (°C)Reference
Sandy Loam (unamended)Not SpecifiedNot Specified~37-52 days20-40
Sandy Loam + Bovine ManureNot SpecifiedNot Specified6.7-15.4 days20-40
Sandy Loam + Chicken ManureNot SpecifiedNot Specified~25-35 days20-40
Silt Loam7.0Not Specified~112 days (16 weeks)Not Specified
Silty Clay LoamNot SpecifiedNot SpecifiedMore persistent than in silt loamNot Specified
Generic SoilNot SpecifiedNot Specified~60 daysNot Specified
Generic Soil (at pH 7)7.0Not SpecifiedEstimated at 191 weeksNot Specified

Note: Half-life values can vary widely based on specific experimental conditions. The data from reference for generic soil at pH 7 seems exceptionally high and may reflect specific laboratory conditions with limited microbial activity.

Table 2: Adsorption of this compound in Relation to Soil Properties

Soil TypepHOrganic Matter (%)Adsorption FindingReference
Crosby Silt Loam> 6.01.66-7% of total this compound adsorbed
Crosby Silt Loam4.51.616.5% of total this compound adsorbed
Hoytville Clay> 6.03.36-7% of total this compound adsorbed
Hoytville Clay4.53.331% of total this compound adsorbed
Generic Soil8.0 to 3.0Not SpecifiedAdsorption increased as pH decreased
Grundy Silty Clay Loam5.12.8Persistence was longer at this pH compared to pH > 5.5
General Trend< 6.0Higher OMIncreased adsorption and persistence

Experimental Protocols for Studying this compound Persistence

Investigating the persistence of this compound involves a combination of laboratory and field studies. A typical workflow includes the following steps:

4.1. Soil Collection and Characterization

  • Sampling: Soil is collected from the desired field locations, typically from the top 0-15 cm layer where herbicide activity is most relevant. Multiple subsamples are taken and combined to create a representative composite sample.

  • Preparation: Samples are air-dried, sieved (usually through a 2-mm mesh) to remove large debris and ensure homogeneity, and stored under appropriate conditions (e.g., 4°C) to maintain microbial viability.

  • Characterization: Key soil properties are analyzed, including texture (particle size analysis), pH, organic matter content, and cation exchange capacity.

4.2. Laboratory Incubation Study

  • Herbicide Application: A known concentration of this compound, often ¹⁴C-radiolabelled for ease of tracking, is applied to the soil samples. The application rate is typically calculated to mimic field application rates.

  • Incubation: The treated soil samples are incubated in controlled environmental chambers. Temperature and soil moisture (e.g., maintained at 75% of field capacity) are kept constant to isolate the effects of the soil properties being studied.

  • Sampling Over Time: Subsamples are collected at regular intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days) over the course of the experiment.

  • Extraction: this compound and its metabolites are extracted from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture). Techniques like sonication or shaking are used to ensure efficient extraction.

  • Analysis: The concentration of the parent this compound in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If ¹⁴C-imazaquin is used, Liquid Scintillation Counting (LSC) can be employed to measure radioactivity in the extracts and any evolved ¹⁴CO₂.

  • Data Analysis: The dissipation of the herbicide over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT₅₀).

4.3. Bioassays

  • Purpose: Bioassays are used to determine the bioavailability and phytotoxic effects of herbicide residues in the soil.

  • Method: Sensitive indicator plants, such as corn (Zea mays) or cucumber (Cucumis sativus), are planted in the soil samples that have been aged with this compound for different periods.

  • Evaluation: The growth of the indicator plants (e.g., shoot height, root length, dry weight) is measured and compared to plants grown in untreated control soil. The degree of growth inhibition provides a measure of the biologically active herbicide residue.

Visualizations of Key Processes

Diagram 1: Factors Influencing this compound Persistence in Soil

Imazaquin_Persistence cluster_factors Influencing Factors cluster_soil cluster_climate cluster_processes Key Processes cluster_outcome Outcome Soil_Props Soil Properties pH Soil pH OM Organic Matter Texture Texture (Clay Content) Climate Climatic Conditions Temp Temperature Moisture Moisture Adsorption Adsorption pH->Adsorption Influences OM->Adsorption Influences Texture->Adsorption Influences Degradation Microbial Degradation Temp->Degradation Influences Moisture->Degradation Influences Adsorption->Degradation Reduces Availability For Leaching Leaching Adsorption->Leaching Reduces Persistence This compound Persistence Adsorption->Persistence Increases Degradation->Persistence Decreases Leaching->Persistence Decreases (Loss)

Caption: Logical flow of factors affecting this compound persistence.

Diagram 2: Experimental Workflow for this compound Persistence Study

Experimental_Workflow arrow -> A 1. Soil Collection & Preparation B 2. Soil Characterization (pH, OM, Texture) A->B C 3. Herbicide Application (¹⁴C-Imazaquin) A->C D 4. Controlled Incubation (Temp, Moisture) C->D E 5. Timed Sampling (e.g., 0-120 days) D->E F 6. Solvent Extraction E->F G 7. Chemical Analysis (HPLC / LC-MS) F->G H 8. Data Analysis (Calculate Half-Life) G->H

Caption: Standard workflow for a laboratory soil incubation study.

Diagram 3: Simplified Degradation Pathway of this compound

Degradation_Pathway This compound This compound (Parent Compound) Process Microbial Metabolism This compound->Process Metabolites Metabolites (e.g., CL 266,066, Decarboxylated forms) Process->Metabolites CO2 Mineralization (CO₂) Process->CO2 Metabolites->Process Further Degradation

Caption: Primary microbial degradation route for this compound in soil.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Imazaquin in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazaquin is a widely used herbicide from the imidazolinone family, employed for the control of broadleaf weeds in various crops. Due to its persistence and potential for leaching and runoff, it is crucial to monitor its presence in environmental compartments such as soil, water, and sediment. These application notes provide detailed protocols and quantitative data for the accurate and reliable determination of this compound residues in environmental samples, utilizing modern analytical techniques.

Data Presentation

The following tables summarize the quantitative performance of different analytical methods for the determination of this compound in various environmental matrices.

Table 1: Performance of Analytical Methods for this compound Detection in Soil Samples

Analytical MethodExtraction MethodClean-up MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UVMethanol-water (2:1, v/v) extractionStrong anion-exchange solid-phase extraction (SAX-SPE)0.0015 mg/kg0.005 mg/kg90.7 - 100.6≤ 6.6[1]
HPLC0.5M NaOH:MeOH (80:20)C18 and SCX SPE-->85-[2]
LC-ESI-MSSonication with 0.1 M KClNone50 ng/g (spiked sample)---[3]
Supercritical Fluid Extraction (SFE)-HPLCSupercritical CO2None--55 - 64-[4]
Differential Pulse Polarography--42 - 58 µg/L---[5]

Table 2: Performance of Analytical Methods for this compound Detection in Water Samples

Analytical MethodExtraction MethodClean-up MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UVDirect InjectionNone10 ppt (for Imazapyr)1 ppb (for Imazapic)>85-
LC-MS/MSSolid-Phase Extraction (SPE) with Carbopak-B--10 ng/L--

Table 3: Performance of Analytical Methods for this compound Detection in Sediment Samples

Analytical MethodExtraction MethodClean-up MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MSPressurized Liquid Extraction (PLE)Solid-Phase Extraction (SPE)low ng/g-76 - 124< 20

Experimental Protocols

Protocol 1: Determination of this compound in Soil by HPLC-UV

This protocol is based on the method described by Chen et al. (2007).

1. Sample Preparation and Extraction: a. Air-dry the soil sample and sieve it through a 2 mm mesh. b. Weigh 10 g of the sieved soil into a 50 mL centrifuge tube. c. Add 20 mL of methanol-water (2:1, v/v) solution to the tube. d. Shake vigorously for 30 minutes on a mechanical shaker. e. Centrifuge the mixture at 4000 rpm for 10 minutes. f. Decant the supernatant into a clean flask. g. Repeat the extraction (steps c-f) two more times with fresh extraction solution. h. Combine all the supernatants.

2. Clean-up using Strong Anion-Exchange (SAX) SPE: a. Condition a SAX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load the combined extract onto the conditioned SAX cartridge. c. Wash the cartridge with 5 mL of deionized water to remove interferences. d. Elute the this compound from the cartridge with 5 mL of methanol containing 2% formic acid. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of the HPLC mobile phase.

3. HPLC-UV Analysis: a. HPLC System: A standard HPLC system equipped with a UV detector. b. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). c. Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with acetic acid) in a suitable ratio (e.g., 45:55 v/v). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection Wavelength: 252 nm. g. Quantification: Prepare a calibration curve using standard solutions of this compound.

Protocol 2: Determination of this compound in Water by LC-MS/MS

This protocol is a general procedure based on established methods for pesticide analysis in water.

1. Sample Preparation and Solid-Phase Extraction (SPE): a. Filter the water sample through a 0.45 µm membrane filter. b. Condition a suitable SPE cartridge (e.g., C18 or a polymeric sorbent) with 5 mL of methanol followed by 5 mL of deionized water. c. Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min. d. After loading, dry the cartridge under vacuum for 10-15 minutes. e. Elute the this compound from the cartridge with 5-10 mL of a suitable solvent, such as methanol or acetonitrile. f. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. LC-MS/MS Analysis: a. LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. b. Column: C18 or other suitable reversed-phase column. c. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Flow Rate: 0.2-0.4 mL/min. e. Injection Volume: 5-10 µL. f. Ionization Mode: Positive electrospray ionization (ESI+). g. MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. h. Quantification: Use an internal standard or a matrix-matched calibration curve for accurate quantification.

Visualizations

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SAX-SPE) cluster_analysis Analysis SoilSample Soil Sample Sieving Sieving (2mm) SoilSample->Sieving Weighing Weighing (10g) Sieving->Weighing ExtractionSolvent Add Methanol:Water (2:1) Weighing->ExtractionSolvent Shaking Shake (30 min) ExtractionSolvent->Shaking Centrifugation Centrifuge (4000 rpm, 10 min) Shaking->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant RepeatExtraction Repeat Extraction (2x) CollectSupernatant->RepeatExtraction Conditioning Condition Cartridge CollectSupernatant->Conditioning RepeatExtraction->CollectSupernatant Loading Load Extract Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute with Acidified Methanol Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV

Caption: Workflow for this compound Analysis in Soil.

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis WaterSample Water Sample Filtration Filtration (0.45 µm) WaterSample->Filtration Conditioning Condition SPE Cartridge Filtration->Conditioning Loading Load Water Sample Conditioning->Loading Drying Dry Cartridge Loading->Drying Elution Elute with Organic Solvent Drying->Elution Concentration Concentrate Eluate Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS

Caption: Workflow for this compound Analysis in Water.

References

Application Note: Determination of Imazaquin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of imazaquin in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a reliable methodology for researchers, scientists, and professionals in drug development and environmental analysis. The method is based on reversed-phase chromatography, offering excellent separation and quantification of this compound.

Introduction

This compound is a selective herbicide belonging to the imidazolinone family, which acts by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants.[1] Due to its widespread use in agriculture, there is a critical need for sensitive and accurate analytical methods to monitor its presence in environmental samples and agricultural products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive protocol for the analysis of this compound using HPLC.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the optimized chromatographic conditions for the analysis of this compound and related imidazolinone herbicides.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column Zorbax StableBond (SB-C18), 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Acetic Acid (pH 3.0) (45:55, v/v)[2]
Flow Rate 1.0 - 1.2 mL/min[1][2]
Injection Volume 20 µL[2]
Column Temperature 30 °C
Detection Wavelength 252 nm
Retention Time Approximately 3.12 - 4.66 minutes (Varies with exact conditions)
Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC method for the analysis of this compound and similar imidazolinone herbicides.

AnalyteRetention Time (min)LOD (mg/kg)LOQ (mg/kg)Recovery (%)MatrixReference
This compound-0.00150.00590.7 - 100.6Soil
Imazapic3.12--73 - 112Water
Imazapic4.660.000001->85Water
Imazapyr3.620.00001->85Water

Note: Data for Imazapic and Imazapyr are included as they are structurally similar imidazolinones and the analytical methods are often applicable across the class.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a level that encompasses the expected sample concentrations.

Sample Preparation (Solid-Phase Extraction for Soil Samples)

This protocol is adapted for the extraction of this compound from soil matrices.

  • Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of a methanol-water mixture (2:1, v/v) and shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a strong anion-exchange solid-phase extraction (SPE) cartridge by passing methanol followed by deionized water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the this compound from the cartridge with a suitable solvent (e.g., methanol containing a small percentage of acid).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Sample Injection: Inject the prepared sample extracts.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area of the analyte with the calibration curve.

Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (252 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the determination of this compound. The detailed protocol for sample preparation and chromatographic analysis ensures accurate and reproducible results, making it suitable for routine monitoring in quality control and research laboratories. The method can be adapted for various sample matrices with appropriate validation.

References

gas chromatography-mass spectrometry (GC-MS) protocol for imazaquin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for the GC-MS Analysis of Imazaquin

Introduction

This compound is a selective herbicide belonging to the imidazolinone chemical family, widely used for the control of broadleaf weeds in various crops.[1][2] Monitoring its residues in environmental and agricultural samples is crucial to ensure food safety and environmental protection. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pesticide residues.[3] This document provides a detailed protocol for the analysis of this compound in soil and sunflower matrices using GC-MS, based on established methodologies.[4]

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by GC-MS. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides selective detection and quantification based on its unique mass spectrum. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for trace-level analysis.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

ParameterValueReference
Retention Time (RT) 27.057 min
Target Ion (m/z) 297
Qualifier Ion 1 (m/z) 265
Qualifier Ion 2 (m/z) 227
Limit of Detection (LOD) 0.02 µg/L
Limit of Quantitation (LOQ) 0.06 µg/L
Linear Regression Equation y = 277.07x - 175.55
Correlation Coefficient (R²) 0.996
Recovery in Sunflower 104%
Recovery in Soil 105%
Relative Standard Deviation (%RSD) 0.5%

Experimental Protocols

1. Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a solid-liquid extraction can be employed for sample preparation.

1.1. Solid-Liquid Extraction for Soil and Sunflower Samples

  • Apparatus and Materials:

    • 50-mL screw-capped falcon centrifuge tubes

    • Shaking water bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (PTFE)

  • Reagents:

    • Ultrapure water

    • Diethyl ether:n-hexane (1:2 v/v)

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh 5 g of the homogenized sample (sunflower or soil) into a 50-mL centrifuge tube.

    • Add 2 mL of ultrapure water and 15 mL of diethyl ether:n-hexane (1:2 v/v).

    • Place the tubes in a shaking water bath at 40°C for 90 minutes with stirring.

    • After extraction, centrifuge the tubes.

    • Transfer the supernatant (organic layer) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Vortex the mixture for 2 minutes.

    • Filter the extract through a PTFE syringe filter into a GC vial for analysis.

1.2. Derivatization (If Necessary)

For certain applications and to improve the volatility and thermal stability of this compound, a derivatization step may be considered. A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

  • Reagents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Dichloromethane

  • Procedure:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat the vial at 70°C for 30 minutes.

    • After cooling, add 500 µL of dichloromethane and 500 µL of water.

    • Vortex the mixture and inject 1 µL of the lower organic layer into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent

  • Column: TRACE TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Injector: Splitless mode

  • Injection Volume: 1-3 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp 1: 25°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 10 min

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions Monitored (m/z): 297 (quantification), 265, 227 (confirmation)

3. Method Validation

The analytical method should be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least five concentration levels of this compound standards. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate spiked samples at different concentration levels. Recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤ 20%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil or Sunflower Sample Weighing Weigh 5g of Sample Sample->Weighing Extraction Solid-Liquid Extraction (Diethyl ether:n-hexane) Weighing->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Drying Dry with Na2SO4 Centrifugation1->Drying Filtration Filter (PTFE syringe filter) Drying->Filtration Injection GC Injection (1-3 µL) Filtration->Injection Prepared Sample Separation Chromatographic Separation (TRACE TR-5MS column) Injection->Separation Detection MS Detection (SIM Mode) m/z: 297, 265, 227 Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Confirmation Confirmation (Qualifier Ions) Detection->Confirmation Report Final Report Quantification->Report Confirmation->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes: Imazaquin in Weed Control Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Imazaquin is a selective, systemic herbicide belonging to the imidazolinone chemical family, widely utilized for the control of a variety of broadleaf weeds and grasses.[1][2] It can be applied to the soil pre-plant, pre-emergence, or as an early post-emergence treatment, offering flexibility in weed management programs.[3][4] this compound is absorbed by both the roots and foliage of plants and moves throughout the plant to its sites of action in the meristematic regions.[1]

2. Mechanism of Action

The herbicidal activity of this compound stems from its inhibition of the enzyme acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial as it catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.

By blocking the AHAS enzyme, this compound prevents the synthesis of these vital amino acids. This leads to a cascade of effects, including the disruption of protein synthesis, which in turn interferes with DNA synthesis and cell growth. The primary effect observed in susceptible plants is the cessation of growth, followed by necrosis in the meristematic regions, eventually leading to plant death due to an inability to compete with surrounding vegetation.

Imazaquin_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate AHAS Acetohydroxy Acid Synthase (ALS/AHAS) Pyruvate->AHAS Substrate BCAA Valine, Leucine, Isoleucine AHAS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Growth Cell Division & Plant Growth Protein->Growth This compound This compound This compound->Inhibition Inhibition->AHAS

Caption: Mechanism of action for the herbicide this compound.

3. Application Methods and Efficacy

This compound's effectiveness is influenced by the method and timing of its application. It is versatile and can be used in several ways:

  • Pre-plant Incorporated (PPI): Mixed into the soil before planting.

  • Pre-emergence (PRE): Applied to the soil surface after planting but before weed or crop emergence.

  • Early Post-emergence (POST): Applied over the top of young, actively growing weeds and crops.

Soil-applied methods (PPI and PRE) are generally effective for a broad range of weeds, as the herbicide is taken up by the roots of emerging seedlings. Post-emergence applications are also effective, though efficacy can vary by weed species and growth stage. For instance, post-emergence this compound is highly effective against species like common ragweed and sicklepod but may be less effective on common lambsquarters and large crabgrass compared to soil applications.

4. Data Presentation: Weed Control Efficacy

The following tables summarize quantitative data from field studies, demonstrating this compound's efficacy across various weed species and application methods.

Table 1: Efficacy of this compound by Application Method in Flue-Cured Tobacco Studies (Data sourced from a study using this compound at 0.28 and 0.42 kg ai/ha)

Weed SpeciesCommon NamePre-plant Inc. / Pre-emergenceEarly Post-emergence
Chenopodium albumCommon Lambsquarters≥ 90%Less Effective
Ambrosia artemisiifoliaCommon Ragweed≥ 90%Effective
Amaranthus spp.Pigweed species≥ 90%Effective
Ipomoea hederaceaIvyleaf Morningglory≥ 90%Effective
Cassia obtusifoliaSicklepod≥ 90%Effective
Sida spinosaPrickly Sida≥ 90%Effective
Digitaria sanguinalisLarge Crabgrass80 - 89%Less Effective

Table 2: General Efficacy of this compound at a Standard Rate (Data compiled from multiple studies)

Application MethodRate (g ai/ha)Number of Species ControlledKey Controlled WeedsReference
Pre-plant Inc. or Pre-emergence14016Broadleaf weeds and grasses
Post-emergence (Foliar)1405Primarily broadleaf weeds
Pre- or Post-emergence70 - 140>15Cocklebur, pigweeds, smartweed, foxtails, ragweed, velvetleaf

Protocols for this compound Efficacy Studies

1. Objective

To evaluate the pre-emergence and post-emergence efficacy of this compound at various application rates for the control of key broadleaf and grass weed species in a research setting.

2. Experimental Design and Setup

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental gradients within the trial area.

  • Treatments:

    • Untreated Control (weedy check).

    • Hand-weeded Control (weed-free check, for crop tolerance assessment).

    • This compound @ 0.5X of the proposed rate (e.g., 70 g ai/ha).

    • This compound @ 1X of the proposed rate (e.g., 140 g ai/ha).

    • This compound @ 2X of the proposed rate (e.g., 280 g ai/ha).

  • Replications: A minimum of four replications for each treatment is required.

  • Plot Size: A standard plot size of 2m x 10m is adequate for most trials using handheld sprayers.

  • Site Selection: Choose a site with a known and uniform infestation of the target weed species.

Experimental_Workflow cluster_legend *DAT: Days After Treatment A 1. Experimental Design - Randomized Complete Block - 4+ Replications - Define Treatments (Rates, Controls) B 2. Site Preparation - Tillage & Seedbed Prep - Mark Plot Boundaries A->B C 3. Treatment Application - Calibrate Sprayer - Apply PRE Treatments - Apply POST Treatments at Target Weed Stage B->C D 4. Data Collection - Visual Weed Control Ratings - Weed Counts/Density - Weed Biomass (e.g., 14, 28, 56 DAT*) C->D E 5. Data Analysis - ANOVA - Mean Separation (e.g., Tukey's HSD) - Generate Tables & Figures D->E F 6. Reporting - Summarize Findings - Draw Conclusions E->F key Workflow Key: Planning -> Execution -> Analysis

Caption: General workflow for a herbicide efficacy trial.

3. Materials

  • This compound formulation (e.g., Scepter® 70 DG).

  • CO2-pressurized backpack sprayer with appropriate nozzles (e.g., flat-fan).

  • Personal Protective Equipment (PPE) as per product label.

  • Plot stakes, measuring tapes, and flags.

  • Quadrant (e.g., 0.25 m²) for weed counts.

  • Sample bags and scales for biomass measurement.

4. Procedure

  • Site Preparation: Prepare the experimental area using conventional tillage to ensure a uniform seedbed. Mark out all plots and blocks according to the experimental design.

  • Sprayer Calibration: Calibrate the sprayer with water to deliver a precise volume per unit area (e.g., 200 L/ha) before mixing any herbicide.

  • Pre-emergence (PRE) Application:

    • Mix the required amount of this compound for each treatment rate.

    • Apply PRE treatments evenly to the soil surface of the designated plots immediately after planting the crop (if applicable) and before any weed emergence.

  • Post-emergence (POST) Application:

    • Monitor plots for weed emergence and growth.

    • Apply POST treatments when the target weeds are at the specified growth stage (e.g., 2-4 leaf stage). Ensure uniform coverage of the weed foliage.

  • Maintenance: Ensure that all plots, including the untreated controls, receive the same management practices (e.g., irrigation) apart from the herbicide treatments.

5. Data Collection and Assessment

Collect data at regular intervals, such as 14, 28, and 56 days after treatment (DAT).

  • Visual Weed Control: Assess the percentage of weed control for each species on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control plots.

  • Weed Density: Count the number of live plants of each target weed species within a randomly placed quadrant in each plot.

  • Weed Biomass: At the final assessment, harvest all above-ground weed material from a defined area (e.g., two 0.25 m² quadrants) within each plot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Crop Phytotoxicity: Visually assess any crop injury (e.g., stunting, chlorosis) on a 0-100% scale, where 0% is no injury and 100% is crop death.

6. Statistical Analysis

Subject the collected data (weed control ratings, density, biomass) to an Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects (P < 0.05), perform a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

References

Application Notes and Protocols for Imazaquin Soil Dissipation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for designing and executing studies to evaluate the dissipation of the herbicide imazaquin in soil. The following sections detail the experimental workflow, analytical methodologies, and data interpretation necessary for a robust assessment of this compound's environmental fate.

Introduction

This compound is an imidazolinone herbicide used for the control of a wide range of broadleaf weeds.[1][2] Its persistence and potential for carryover to subsequent crops are of environmental and agricultural concern, necessitating thorough dissipation studies.[3] this compound's dissipation in soil is a complex process influenced by soil type, pH, organic matter content, temperature, and microbial activity.[1][2] This protocol outlines the steps to quantify this compound's persistence, typically expressed as its half-life (DT50), and to identify its major degradation pathways.

Experimental Design

A well-designed terrestrial field dissipation study is crucial for obtaining reliable data. The following components should be carefully considered:

  • Site Selection: The study site should be representative of the agricultural areas where this compound is used. Key factors to consider include soil characteristics (texture, pH, organic matter content), climate, and cropping history.

  • Field Plot Design: Establish replicate plots for each treatment and a control plot. The plot size should be sufficient to allow for multiple sampling events throughout the study period.

  • Application of Test Substance: Apply this compound at a known concentration, typically at the manufacturer's recommended rate. The application method should mimic agricultural practices.

  • Study Duration and Sampling Schedule: The study should be long enough to observe significant dissipation of the herbicide. A typical sampling schedule might include collecting soil samples immediately after application (day 0), and then at increasing time intervals (e.g., 1, 3, 7, 14, 30, 60, 90, and 120 days after application).

Experimental Protocols

Soil Sample Collection and Preparation
  • Soil Sampling: Collect soil cores from multiple random locations within each plot to a specified depth (e.g., 0-15 cm and 15-30 cm).

  • Sample Homogenization: Combine the soil cores from each plot to form a composite sample and homogenize thoroughly.

  • Sample Storage: Store the soil samples at -20°C prior to analysis to prevent further degradation of the herbicide.

This compound Extraction from Soil

Several methods have been reported for the extraction of this compound from soil. A common approach involves solvent extraction followed by a cleanup step:

  • Solvent Extraction:

    • Weigh a representative subsample of the homogenized soil (e.g., 10-50 g).

    • Add an extraction solvent. A mixture of methanol and water (2:1, v/v) has been shown to be effective. Other options include sonication with 0.1 M KCl.

    • Shake the mixture for a specified period (e.g., 1-2 hours) to ensure efficient extraction.

    • Separate the supernatant from the soil by centrifugation or filtration.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The crude extract may contain interfering substances that can affect the analytical measurement. A cleanup step using strong anion-exchange solid-phase extraction (SPE) cartridges is recommended.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the soil extract onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove impurities.

    • Elute the this compound from the cartridge with an appropriate elution solvent.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Analytical Quantification

High-performance liquid chromatography (HPLC) is the most common technique for quantifying this compound residues.

  • HPLC with UV Detection:

    • This is a robust and widely available method for this compound analysis.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with formic or phosphoric acid) is commonly employed.

    • Detection: UV detection at a wavelength of 254 nm.

    • Quantification: Create a calibration curve using certified standards of this compound. The concentration of this compound in the soil samples is determined by comparing their peak areas to the calibration curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of this compound and its metabolites.

    • The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC17H17N3O3
Molar Mass311.341 g/mol
Water Solubility60-120 ppm at 25°C
pKa3.10 ± 0.30
Sorption Coefficient (Koc)20

Table 2: Method Performance Data for this compound Analysis in Soil

ParameterHPLC-UVLC-MS/MSReference
Recovery90.7 - 100.6%76.1 - 110.6%
Limit of Detection (LOD)0.0015 mg/kg-
Limit of Quantification (LOQ)0.005 mg/kg0.01 mg/kg
Relative Standard Deviation (RSD)≤ 6.6%-

Table 3: Half-life (DT50) of this compound in Different Soil Types

Soil TypeHalf-life (days)ConditionsReference
Sandy Loam10.37 ± 0.0135Field study, 3 application rates
Sandy Loam (BM-amended)6.7 - 15.420-40°C
Silt Loam17 - 18Field capacity moisture
General Soil~60-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an this compound soil dissipation study.

experimental_workflow site_selection Site Selection (Representative Soil & Climate) plot_setup Field Plot Setup (Replicates & Control) site_selection->plot_setup application This compound Application (Known Concentration) plot_setup->application sampling Soil Sampling (Time Course) application->sampling preparation Sample Preparation (Homogenization & Storage) sampling->preparation extraction Extraction (Solvent & Cleanup) preparation->extraction analysis Analytical Quantification (HPLC or LC-MS/MS) extraction->analysis data_analysis Data Analysis (Dissipation Kinetics, DT50) analysis->data_analysis reporting Reporting (Application Notes & Protocols) data_analysis->reporting

Caption: Experimental workflow for this compound soil dissipation studies.

Conceptual Degradation Pathway of this compound in Soil

While the complete microbial degradation pathway of this compound is complex and not fully elucidated, key transformation products have been identified, suggesting the following conceptual pathway.

degradation_pathway This compound This compound metabolite1 2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl) quinoline acid This compound->metabolite1 Loss of isopropyl group & hydroxylation metabolite2 Quinoline-2,3-dicarboxylic anhydride This compound->metabolite2 Detachment of imidazolinone ring residues Unextractable Residues This compound->residues Sorption to Soil Matrix co2 CO2 metabolite1->co2 Further Degradation metabolite2->co2 Further Degradation

Caption: Conceptual degradation pathway of this compound in soil.

Conclusion

This protocol provides a framework for conducting scientifically sound studies on the dissipation of this compound in soil. Adherence to these guidelines will ensure the generation of high-quality data that can be used to assess the environmental risk of this herbicide and to develop best management practices for its use. The provided tables and diagrams serve as a reference for data presentation and conceptual understanding of the processes involved.

References

Application Notes and Protocols for the Use of Imazaquin as a Selective Herbicide in Leguminous Crop Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of imazaquin as a selective herbicide in leguminous crop research. This document outlines the mechanism of action, application protocols, efficacy and phytotoxicity data, and methods for assessing the impact on nitrogen fixation.

Introduction to this compound

This compound is a selective, systemic herbicide belonging to the imidazolinone family.[1] It is effective for both pre-emergence and post-emergence control of a wide range of annual and perennial broadleaf weeds and some grasses in various leguminous crops.[1] Its selectivity in legumes makes it a valuable tool for weed management in research settings, allowing for the study of crop genetics, physiology, and yield under weed-free conditions.

Mechanism of Action

This compound's herbicidal activity stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] By blocking this pathway, this compound halts protein synthesis and cell growth, leading to the eventual death of susceptible weed species. The selectivity observed in many leguminous crops is attributed to their ability to rapidly metabolize the herbicide into non-toxic compounds.

This compound Mechanism of Action This compound This compound AHAS Acetohydroxyacid Synthase (AHAS/ALS) This compound->AHAS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis WeedDeath Weed Death ProteinSynthesis->WeedDeath Disruption leads to

This compound's inhibition of the AHAS enzyme.

Data Presentation

The following tables summarize quantitative data on the application rates, efficacy, and phytotoxicity of this compound in various leguminous crops.

Recommended Application Rates and Efficacy
Leguminous CropApplication TimingThis compound Rate (g a.i./ha)Target WeedsWeed Control Efficacy (%)Reference(s)
Soybean Pre-plant incorporated, Pre-emergence, Early post-emergence70-140Cocklebur, Pigweeds, Prickly sida, Nightshade, Mustard, Smartweed, Ragweed, Velvetleaf, Jimsonweed, Foxtails, Johnsongrass (seedling), Lambsquarters, Sicklepod, MorninggloryBroad Spectrum
Field Pea Pre-emergence30-75Common lambsquarters, Wild mustard, Green foxtail, Redroot pigweed, Common ragweed>90% for most at ≥45 g/ha
Chickpea Post-emergence (20 DAS)55Cynodon dactylon, Chenopodium albumHigh (Lowest weed index)
Faba Bean Post-emergence10 (applied twice)Broomrape (Orobanche crenata, O. aegyptiaca)Nearly complete control
Green Manure Legumes Pre-emergence150-280General weed spectrumNot specified
Phytotoxicity of this compound on Leguminous Crops
Leguminous CropCultivar(s)Application Rate (kg a.i./ha)Growth Stage at ApplicationPhytotoxicity SymptomsPhytotoxicity Rating (%)Time to RecoveryReference(s)
Chickpea Various susceptibleImazethapyr (related imidazolinone)Post-emergenceYellowing, delayed growth, flowering, and pod formationSevereSeason-long impact
Green Manure Legumes
Cajanus cajan (Pigeon Pea)-0.28Pre-emergenceMinimal13.33% (at 15 DAS)Tolerant
Canavalia ensiformis (Jack Bean)-0.28Pre-emergenceMinimal10% (at 30 DAS)Tolerant
Crotalaria juncea (Sunn Hemp)-0.28Pre-emergenceModerate46.67% (at 15 DAS)Sensitive
Field Pea 'Bolero', 'Sanchos'Imazethapyr up to 0.075Pre-emergenceNo injury observed0-
Field Pea 'Bolero', 'Sanchos'Imazethapyr 0.030Post-emergenceAcceptable, except under moisture stress<10%Not specified

Note on Phytotoxicity Scoring: A common visual scoring scale ranges from 0 to 10 or 0 to 100%, where 0 indicates no visible injury and 10 or 100% indicates complete plant death. Ratings below 10% are often considered acceptable.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Evaluating this compound Efficacy and Crop Phytotoxicity

This protocol outlines a standard procedure for conducting field or greenhouse trials to assess the efficacy of this compound for weed control and its phytotoxicity to leguminous crops.

Objective: To determine the effective application rate of this compound for controlling target weeds and to evaluate the tolerance of the leguminous crop.

Materials:

  • Certified seeds of the desired leguminous crop and target weed species.

  • This compound herbicide formulation.

  • Calibrated research plot sprayer or greenhouse track sprayer.

  • Appropriate personal protective equipment (PPE).

  • Plot markers and measuring tapes.

  • Data collection sheets or electronic device.

  • Weed biomass drying oven and balance.

Experimental Design:

  • Treatment Selection: Include a range of this compound application rates (e.g., 0.5x, 1x, 2x the recommended rate), an untreated weedy check, and a hand-weeded or weed-free check.

  • Plot Layout: Use a randomized complete block design (RCBD) with at least three to four replications. Plot size should be sufficient for representative sampling (e.g., 2m x 5m).

  • Crop and Weed Establishment: Sow the leguminous crop according to standard agronomic practices. If specific weeds are being studied, they can be overseeded uniformly across the trial area.

Procedure:

  • Herbicide Application:

    • Apply this compound at the desired growth stage (pre-emergence or post-emergence) using a calibrated sprayer to ensure accurate and uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Phytotoxicity Assessment: Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT) using a 0-100% scale (0 = no injury, 100 = plant death). Record symptoms such as stunting, chlorosis, and necrosis.

    • Weed Control Efficacy:

      • Visually rate the percentage of weed control for each species at the same intervals as the phytotoxicity assessment.

      • At a predetermined time point (e.g., 28 or 42 DAT), collect weed biomass from a defined quadrat (e.g., 0.25 m²) within each plot. Dry the biomass to a constant weight and record.

    • Crop Growth and Yield:

      • Measure crop height and other relevant growth parameters at various stages.

      • At maturity, harvest the crop from a designated area within each plot to determine the grain yield.

Data Analysis:

  • Analyze phytotoxicity, weed control, and yield data using Analysis of Variance (ANOVA) appropriate for the experimental design.

  • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Herbicide_Efficacy_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Data Collection cluster_3 Analysis A Experimental Design (RCBD) B Plot Establishment (Crop & Weed Seeding) A->B C Herbicide Application (Calibrated Sprayer) B->C D Phytotoxicity Assessment (Visual Rating) C->D E Weed Efficacy Assessment (Visual Rating & Biomass) C->E F Crop Yield Measurement G Statistical Analysis (ANOVA) D->G E->G F->G

Workflow for Herbicide Efficacy and Phytotoxicity Trials.
Protocol for Assessing the Impact of this compound on Nitrogen Fixation

This protocol combines the assessment of nodulation and the measurement of nitrogenase activity using the acetylene reduction assay.

Objective: To quantify the effect of this compound application on the symbiotic nitrogen fixation capacity of leguminous plants.

Part A: Nodulation Assessment

Materials:

  • Shovel or trowel.

  • Buckets with water.

  • White tray.

  • Ruler.

Procedure:

  • Sampling: At the early flowering stage of the legume, carefully excavate a minimum of five representative plants from each plot, ensuring the root system remains as intact as possible. Do not pull the plants from the soil, as this will strip the nodules from the roots.

  • Root Washing: Gently wash the soil from the roots in a bucket of water. A final rinse can be done to clearly expose the nodules.

  • Nodule Counting and Scoring:

    • Place the washed root system in a white tray with water to keep it moist and improve visibility.

    • Count the total number of nodules on the root system.

    • Assess the location of the nodules (on the primary or lateral roots).

    • Carefully slice open a representative sample of nodules (e.g., 10-20) and observe the internal color. A pink or reddish color indicates active nitrogen fixation due to the presence of leghemoglobin. Brown, white, or green nodules are generally ineffective.

    • Score the overall nodulation based on number, size, and color of the nodules.

Part B: Acetylene Reduction Assay (ARA)

Materials:

  • Gas-tight containers with rubber septa (e.g., glass jars, syringes).

  • Acetylene gas (C₂H₂).

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N).

  • Ethylene (C₂H₄) standard for calibration.

  • Gas-tight syringes for gas sampling and injection.

Procedure:

  • Sample Preparation: Immediately after nodulation assessment, place the intact nodulated roots (or whole root systems of smaller plants) into the gas-tight containers.

  • Acetylene Injection: Seal the containers. Inject a known volume of acetylene to achieve a final concentration of approximately 10% in the container's atmosphere. For example, if the container volume is 100 ml, remove 10 ml of air and inject 10 ml of acetylene.

  • Incubation: Incubate the containers at a constant temperature (e.g., 25°C) for a specific period, typically 30 to 60 minutes.

  • Gas Sampling: After incubation, withdraw a gas sample (e.g., 0.5-1.0 ml) from the headspace of each container using a gas-tight syringe.

  • Gas Chromatography Analysis:

    • Inject the gas sample into the GC.

    • The GC will separate ethylene from acetylene, and the FID will detect the amount of ethylene produced.

    • Record the peak area for ethylene.

  • Quantification:

    • Create a standard curve by injecting known concentrations of ethylene into the GC and recording the corresponding peak areas.

    • Use the standard curve to convert the peak areas from the samples into the amount of ethylene produced (nmol).

    • Calculate the nitrogenase activity as nmol of ethylene produced per plant per hour or per gram of nodule dry weight per hour.

Data Analysis:

  • Compare the nodule numbers, scores, and nitrogenase activity between this compound-treated and control plants using appropriate statistical tests (e.g., t-test or ANOVA).

Nitrogen_Fixation_Assessment cluster_0 Nodulation Assessment cluster_1 Acetylene Reduction Assay Start Sample Collection (Early Flowering) A1 Root Washing Start->A1 B1 Incubate Roots with Acetylene Start->B1 A2 Nodule Counting & Scoring (Number, Color) A1->A2 B2 Gas Sample Collection B1->B2 B3 GC Analysis for Ethylene B2->B3 B4 Quantify Nitrogenase Activity B3->B4

Workflow for Assessing Impact on Nitrogen Fixation.

Tank Mixtures

To broaden the spectrum of weed control, this compound can be tank-mixed with other herbicides. However, it is crucial to consult product labels for compatibility and to conduct a jar test before mixing large quantities. Unregistered tank mixes may lead to reduced efficacy or increased crop injury.

Potential Tank Mix Partners (Consult Labels for Specific Crops):

  • For enhanced broadleaf weed control: Bentazon, acifluorfen.

  • For improved grass and broadleaf control: Pendimethalin, trifluralin, s-metolachlor.

Carryover Considerations

This compound has a moderate persistence in the soil, with a half-life that can be influenced by soil type, pH, organic matter, and environmental conditions. This can pose a risk of carryover injury to sensitive rotational crops planted in the following season. Researchers must adhere to the plant-back restrictions specified on the herbicide label to avoid unintended phytotoxicity to subsequent experiments. Factors that can increase the risk of carryover include high application rates, low rainfall, and high soil pH.

Conclusion

This compound is a valuable tool for selective weed management in leguminous crop research. By understanding its mechanism of action and following the detailed protocols for application and evaluation, researchers can effectively control weeds while minimizing potential phytotoxic effects on the crop. Careful consideration of application rates, timing, and potential for soil carryover is essential for the successful use of this herbicide in a research setting.

References

preparation of imazaquin standard solutions for laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Preparation of Imazaquin Standard Solutions

Introduction this compound is a selective, pre- and post-emergence herbicide from the imidazolinone chemical family.[1][2] It functions by inhibiting the acetohydroxy acid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1] Accurate preparation of standard solutions is a fundamental prerequisite for the quantitative analysis of this compound residues in environmental and biological samples using techniques like High-Performance Liquid Chromatography (HPLC). This document provides detailed protocols for the preparation of primary stock and subsequent working standard solutions of this compound for laboratory use.

Physicochemical and Solubility Data this compound is a tan solid that is slightly soluble in some organic solvents and has low solubility in water.[1][3] Its solubility profile is a critical factor in selecting the appropriate solvent for preparing standard solutions. Acetonitrile is a commonly used solvent for creating stock solutions for analytical purposes.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₇H₁₇N₃O₃
Molecular Weight 311.34 g/mol
Appearance Colorless or tan solid
Melting Point 219-222 °C (with decomposition)

| Water Solubility | 60 mg/L (60 ppm) at 25°C | |

Table 2: Solubility of this compound in Various Organic Solvents at 25°C

Solvent Solubility ( g/100 mL) Reference
Dimethyl sulfoxide (DMSO) 15.9
Dimethylformamide (DMF) 6.8
Methylene chloride 1.4
Methanol 0.5
Acetonitrile (MeCN) Sufficient for 1000 mg/L stock solutions
Acetone 0.3
Ethanol 0.3
Toluene 0.04

| Heptane | 0.02 | |

Experimental Protocols

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade methanol

  • Class A volumetric flasks (10 mL, 25 mL, 100 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes

  • Amber glass vials with Teflon-lined caps

  • Ultrasonic bath

  • Vortex mixer

Protocol 1: Preparation of 1000 µg/mL Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which will be used to generate more dilute working standards.

  • Calculation:

    • Determine the mass of this compound analytical standard required to prepare 25 mL of a 1000 µg/mL stock solution.

    • Mass (mg) = Desired Concentration (µg/mL) * Volume (mL) / 1000 (µg/mg)

    • Mass (mg) = 1000 µg/mL * 25 mL / 1000 = 25 mg

    • Adjust the mass for the purity of the standard. For example, if the purity is 98.5%:

    • Adjusted Mass (mg) = 25 mg / 0.985 = 25.38 mg

  • Weighing:

    • Accurately weigh the calculated mass of the this compound standard using an analytical balance. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed powder into a 25 mL Class A volumetric flask.

    • Add approximately 15-20 mL of HPLC-grade acetonitrile to the flask.

    • Cap the flask and sonicate for 5-10 minutes or until the solid is completely dissolved. A gentle swirling or vortexing can also aid dissolution.

  • Dilution to Volume:

    • Allow the solution to return to ambient temperature.

    • Carefully add acetonitrile to the flask until the bottom of the meniscus aligns with the calibration mark. Use a pipette for the final drops to ensure accuracy.

  • Homogenization and Storage:

    • Cap the flask securely and invert it 20-25 times to ensure the solution is homogeneous.

    • Transfer the solution to an amber glass vial with a Teflon-lined cap.

    • Label the vial clearly with "this compound Primary Stock," the concentration (e.g., 1000 µg/mL), the solvent (Acetonitrile), and the preparation date.

    • Store the solution in the dark at -20°C.

Protocol 2: Preparation of Intermediate and Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution.

  • Preparation of 100 µg/mL Intermediate Standard:

    • Pipette 10 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the calibration mark with acetonitrile.

    • Cap and invert the flask multiple times to mix thoroughly.

    • Store and label as described previously.

  • Preparation of Working Standards:

    • Use the primary or intermediate stock solutions to prepare a series of calibration standards. The table below provides an example dilution scheme.

Table 3: Example Dilution Scheme for Working Standards

Target Concentration (µg/mL) Aliquot of Stock Solution Stock Conc. (µg/mL) Final Volume (mL) Diluent
10 1 mL 1000 100 Acetonitrile
1.0 1 mL 100 100 Acetonitrile
0.5 5 mL 10 100 Acetonitrile
0.1 1 mL 10 100 Acetonitrile

| 0.05 | 0.5 mL | 10 | 100 | Acetonitrile |

Stability and Storage Proper storage is essential to maintain the integrity of the standard solutions. This compound is rapidly degraded by UV light, so protection from light is critical.

Table 4: Storage and Stability of this compound Solutions

Solution Type Storage Conditions Stability Reference
Primary Stock (in organic solvent) -20°C in amber glass vials, sealed At least 6 months
Aqueous Solutions Stored in the dark At least 1 month

| Working Standards | 2-8°C in amber glass vials, sealed | Prepare fresh or verify concentration if stored >1 month | |

Workflow Diagram

G cluster_prep Preparation of Primary Stock Solution cluster_working Preparation of Working Solutions start Calculate Mass (Adjust for Purity) weigh Weigh Analytical Standard start->weigh dissolve Transfer to Volumetric Flask & Add Solvent (MeCN) weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute mix Homogenize Solution dilute->mix stock 1000 µg/mL Primary Stock Solution mix->stock dilution Perform Serial Dilutions stock->dilution working Working Standard Solutions (e.g., 0.1 - 10 µg/mL) dilution->working

Caption: Workflow for preparing this compound standard solutions.

References

Application Notes and Protocols for Imazaquin Controlled Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of controlled-release systems for the herbicide imazaquin. The protocols and data presented herein are intended to guide researchers in developing and assessing novel formulations to enhance the efficacy and environmental safety of this widely used herbicide.

Introduction to this compound and Controlled Release

This compound is a selective, systemic herbicide belonging to the imidazolinone family. It is effective for both pre- and post-emergence control of a broad spectrum of broadleaf weeds and grasses.[1][2] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.

Conventional formulations of this compound can be susceptible to environmental factors, leading to reduced efficacy and potential off-target effects. Controlled-release formulations offer a promising solution by protecting the active ingredient and releasing it in a slow, sustained manner. This approach can improve weed control efficacy, reduce application frequency, and minimize environmental contamination.

Signaling Pathway of this compound in Plants

The following diagram illustrates the mechanism of action of this compound in susceptible plants.

Imazaquin_Signaling_Pathway This compound This compound AHAS Acetohydroxyacid Synthase (AHAS/ALS) This compound->AHAS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids Catalysis (Blocked) ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision PlantDeath Plant Death CellDivision->PlantDeath

Caption: this compound inhibits the AHAS enzyme, blocking essential amino acid synthesis and leading to plant death.

Data Presentation: Controlled Release of this compound

The following tables summarize quantitative data from studies on controlled-release formulations of this compound.

Table 1: Physical Characteristics of this compound-Loaded Alginate-Based Beads

Formulation CodeBead Diameter (mm)Porosity (%)Swelling (%)Encapsulation Efficiency (%)
LNCI (Chitosan/Alginate)2.31 ± 0.0181.28 ± 0.280.35 ± 0.264 - 85
LNSI (Starch/Alginate)2.53 ± 0.0157.58 ± 0.234.91 ± 0.264 - 85
LNSI2 (Gelatinized Starch)---64 - 85

Data adapted from a study on alginate reinforced chitosan and starch beads for slow release of this compound.

Table 2: Leaching of R-Imazaquin from a Clay-Based Formulation in Soil Columns

FormulationCumulative Water Applied (mm)Cumulative this compound Leached (%)
Free rac-Imazaquin160~95
Free R-Imazaquin160~95
R-Imazaquin-SA-HDTMA Clay160~20

Data adapted from a study on a clay-based formulation of the R-enantiomer of this compound. SA-HDTMA refers to hexadecyltrimethylammonium-saturated montmorillonate.

Experimental Protocols

Preparation of this compound-Loaded Alginate-Chitosan Beads

This protocol describes the preparation of bipolymeric beads for the controlled release of this compound using an extrusion method.

Workflow Diagram:

Alginate_Bead_Preparation cluster_prep Solution Preparation cluster_extrusion Extrusion and Bead Formation cluster_post Post-Processing Imazaquin_Dispersion Disperse this compound in Methanol Mix Mix this compound Dispersion with Sodium Alginate Solution Imazaquin_Dispersion->Mix Alginate_Solution Prepare 3% Sodium Alginate Solution Alginate_Solution->Mix Chitosan_Solution Prepare Chitosan & CaCl2 Solution (with 0.5% Acetic Acid, pH 5.0) Extrude Extrude Mixture Dropwise into Chitosan-CaCl2 Solution Chitosan_Solution->Extrude Mix->Extrude Bead_Formation Bead Formation and Hardening (25 min) Extrude->Bead_Formation Filter Suction Filter Beads Bead_Formation->Filter Wash Wash with Distilled Water Filter->Wash Dry Air Dry Beads Wash->Dry

Caption: Workflow for the preparation of this compound-loaded alginate-chitosan beads.

Materials:

  • This compound

  • Sodium alginate

  • Chitosan

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Methanol

  • Distilled water

Procedure:

  • This compound Dispersion: Disperse 2% (w/v) this compound in a small volume of methanol.

  • Chitosan-Calcium Chloride Solution: Prepare a 100 mL aqueous solution containing 0.5% (v/v) acetic acid, 4% (w/w) CaCl₂·2H₂O, and 100 mg of chitosan. Adjust the pH to 5.0 using a 0.5 M NaOH solution.

  • Alginate Solution: Prepare a 3% (w/v) aqueous solution of sodium alginate.

  • Encapsulation: Add the this compound dispersion to the sodium alginate solution and mix thoroughly.

  • Extrusion: Add the this compound-alginate mixture dropwise into the chitosan-calcium chloride solution using a syringe or a similar extrusion device.

  • Bead Formation: Allow the formed beads to harden in the solution for 25 minutes.

  • Washing and Drying: Collect the beads by suction filtration, wash them twice with distilled water, and then air-dry them.

Preparation of this compound-Loaded Ethyl Cellulose Microcapsules

This protocol outlines the solvent evaporation method for encapsulating this compound within an ethyl cellulose polymer matrix.

Workflow Diagram:

EC_Microcapsule_Preparation cluster_phase_prep Phase Preparation cluster_emulsification Emulsification and Solidification cluster_collection Collection and Drying Organic_Phase Dissolve Ethyl Cellulose and this compound in Dichloromethane Emulsify Add Organic Phase to Aqueous Phase and Homogenize to Form O/W Emulsion Organic_Phase->Emulsify Aqueous_Phase Prepare Aqueous Polyvinyl Alcohol (PVA) Solution Aqueous_Phase->Emulsify Evaporation Stir to Evaporate Dichloromethane and Solidify Microcapsules Emulsify->Evaporation Filter Filter Microcapsules Evaporation->Filter Wash Wash with Water Filter->Wash Dry Dry Microcapsules Wash->Dry

Caption: Workflow for preparing this compound-loaded ethyl cellulose microcapsules.

Materials:

  • This compound

  • Ethyl cellulose

  • Dichloromethane

  • Polyvinyl alcohol (PVA)

  • Distilled water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of ethyl cellulose in dichloromethane. Disperse the desired amount of this compound in this polymer solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a suitable concentration of PVA, which acts as an emulsifier.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously at room temperature to allow the dichloromethane to evaporate, leading to the formation of solid microcapsules.

  • Washing and Drying: Collect the microcapsules by filtration, wash them thoroughly with distilled water to remove any residual PVA, and then dry them.

Characterization of Controlled-Release Formulations

4.3.1. Particle Size and Morphology Analysis:

  • Method: Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.

  • Protocol: For SEM, sputter-coat the dried beads or microcapsules with a thin layer of gold and examine under the microscope to observe surface morphology and shape. For particle size analysis, disperse the formulation in a suitable medium and analyze using a laser diffraction particle size analyzer to determine the size distribution.

4.3.2. Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Accurately weigh a known amount of the formulation.

    • Crush the beads or microcapsules and extract the this compound using a suitable solvent (e.g., methanol-water mixture).

    • Filter the extract and analyze the concentration of this compound using a pre-calibrated UV-Vis spectrophotometer or HPLC system.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Actual amount of this compound in formulation / Theoretical amount of this compound) x 100

In Vitro Release Study

This protocol describes a general method for evaluating the release of this compound from the prepared formulations.

Workflow Diagram:

InVitro_Release_Study Setup Place a Known Amount of Formulation in Release Medium (e.g., Water, Buffer) Incubate Incubate at a Constant Temperature with Continuous Agitation Setup->Incubate Sample Withdraw Aliquots of the Release Medium at Predetermined Time Intervals Incubate->Sample Replace Replace with Fresh Release Medium Sample->Replace Analyze Analyze this compound Concentration in Aliquots (HPLC or UV-Vis) Sample->Analyze Plot Plot Cumulative Percentage of this compound Released vs. Time Analyze->Plot

Caption: General workflow for an in vitro this compound release study.

Materials and Equipment:

  • This compound-loaded formulation

  • Release medium (e.g., distilled water, phosphate buffer at a specific pH)

  • Shaking incubator or water bath

  • Syringes and filters

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a specified amount of the this compound-loaded formulation.

  • Place the formulation in a known volume of the release medium in a suitable container (e.g., flask, beaker).

  • Maintain the system at a constant temperature (e.g., 25°C or 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Filter the collected samples and analyze the concentration of this compound using a validated analytical method (HPLC is recommended for its specificity and sensitivity).

  • Calculate the cumulative percentage of this compound released at each time point.

Data Analysis: The release data can be fitted to various kinetic models to understand the release mechanism:

  • Zero-Order: Qt = Q0 + K0t (Release rate is constant)

  • First-Order: log Qt = log Q0 - K1t / 2.303 (Release rate is proportional to the remaining drug concentration)

  • Higuchi: Qt = KHt^1/2 (Release from a matrix based on Fickian diffusion)

  • Korsmeyer-Peppas: Mt / M∞ = Ktn (Describes release from a polymeric system)

Where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, Mt / M∞ is the fraction of drug released at time t, and K0, K1, KH, and K are the release rate constants, and n is the release exponent.

References

Application Notes and Protocols for Determining Imazaquin Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the phytotoxicity of imazaquin, a widely used imidazolinone herbicide. The protocols described herein are essential for evaluating the impact of this compound on various plant species, determining herbicide carryover in soil, and understanding its mechanism of action.

This compound acts by inhibiting the acetohydroxy acid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth and development.[1][3][4] Inhibition of AHAS leads to a deficiency in these amino acids, subsequently disrupting protein synthesis and cell division, ultimately causing plant death.

Core Applications:

  • Herbicide Efficacy Testing: Evaluating the effectiveness of different this compound concentrations on target weed species.

  • Herbicide Carryover Assessment: Determining the potential for this compound residues in soil to harm subsequent rotational crops.

  • Screening for Herbicide Tolerance: Identifying plant species or varieties that exhibit tolerance to this compound.

  • Environmental Toxicology Studies: Assessing the impact of this compound on non-target plant species.

I. Quantitative Data on this compound Phytotoxicity

The following tables summarize quantitative data on the phytotoxic effects of this compound on various plant species. This data is crucial for understanding the dose-dependent response of plants to the herbicide.

Table 1: Phytotoxicity of this compound on Green Manure Species

SpeciesThis compound Dose (kg ha-1)Phytotoxicity (%) at 15 DASPhytotoxicity (%) at 30 DAS
Raphanus sativus0.2866.67-
Pennisetum glaucum0.2873.33-
Crotalaria juncea0.2846.67-
Crotalaria spectabilis0.280-
Cajanus cajan0.2813.3331.67
Canavalia ensiformis0.15-10
Canavalia ensiformis0.28-10

Source: Adapted from research on green manure species' sensitivity to this compound. DAS: Days After Seeding

Table 2: Carryover Effects of this compound on Corn

ParameterThis compound Rate (g ai/ha)Observation PeriodResult
Crop Injury120 (normal rate)First month after applicationHigh crop injury
Yield Damage120 (normal rate)After 112 daysNo significant damage
Dry Weight120 (normal rate)After 135 daysNo significant difference

Source: Adapted from a study on the carryover effects of this compound on corn planted after soybean.

II. Experimental Protocols

Detailed methodologies for key bioassays are provided below. These protocols can be adapted based on specific research needs and available resources.

Protocol 1: Seed Germination and Early Seedling Growth Bioassay

This protocol is designed to assess the effect of this compound on seed germination and the early growth of seedlings. It is a rapid and sensitive method for determining phytotoxicity.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of indicator species (e.g., cucumber, tomato, lettuce, radish)

  • This compound stock solution

  • Distilled water

  • Pipettes

  • Growth chamber or incubator with controlled temperature and light

  • Ruler or caliper

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution using distilled water. The concentration range should be selected based on preliminary studies or literature data. A negative control (distilled water only) must be included.

  • Petri Dish Preparation: Place two layers of filter paper in each petri dish.

  • Treatment Application: Add 5 mL of the respective this compound solution or distilled water (for the control) to each petri dish, ensuring the filter paper is saturated.

  • Seed Plating: Place a predetermined number of seeds (e.g., 10-20) evenly on the moist filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber. Maintain a constant temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for a period of 7-10 days. A seed is considered germinated when the radicle has emerged.

    • Root and Shoot Length: After the incubation period, carefully remove the seedlings and measure the length of the primary root and shoot of each seedling.

  • Data Analysis: Calculate the germination percentage, and the average root and shoot lengths for each treatment. Express the inhibition of germination, root length, and shoot length as a percentage of the control. Determine the EC50 (effective concentration causing 50% inhibition) using appropriate statistical software.

Protocol 2: Soil Bioassay for Herbicide Carryover

This protocol is used to determine if this compound residues in soil are at a level that could harm sensitive rotational crops.

Materials:

  • Soil samples from the field

  • Control soil known to be free of herbicide residues

  • Pots (e.g., 10-15 cm diameter)

  • Seeds of a sensitive indicator species (e.g., corn, cucumber, tomato)

  • Greenhouse or growth room with controlled conditions

  • Balance

  • Watering can

Procedure:

  • Soil Collection: Collect representative soil samples from the top 5-10 cm of the field suspected of having this compound residues. Also, collect a control soil sample from an area with no history of this compound application.

  • Potting: Fill an equal number of pots with the test soil and the control soil. Label each pot clearly.

  • Sowing: Plant a specific number of seeds (e.g., 5-10) of the chosen indicator species in each pot at a uniform depth.

  • Growth Conditions: Place the pots in a greenhouse or growth room with adequate light, temperature, and ventilation. Water the pots as needed to maintain optimal soil moisture.

  • Observation and Data Collection:

    • Observe the plants regularly for signs of phytotoxicity, such as stunting, chlorosis (yellowing), necrosis (tissue death), and leaf malformation.

    • After a predefined growth period (e.g., 21-30 days), harvest the plants.

    • Measure the following parameters:

      • Plant height

      • Shoot fresh weight

      • Shoot dry weight (after drying in an oven at 70°C until a constant weight is achieved)

  • Data Analysis: Compare the growth parameters (height, fresh weight, dry weight) of the plants grown in the test soil to those grown in the control soil. Calculate the percentage of growth reduction. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine if the differences are significant.

III. Visualizations

The following diagrams illustrate key concepts related to this compound phytotoxicity and the experimental workflows for its assessment.

Imazaquin_Mode_of_Action This compound This compound AHAS Acetohydroxy Acid Synthase (AHAS/ALS) This compound->AHAS Inhibits AminoAcids Valine, Leucine, Isoleucine AHAS->AminoAcids Catalyzes Synthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division & Growth ProteinSynthesis->CellDivision PlantDeath Plant Death CellDivision->PlantDeath Pyruvate Pyruvate Pyruvate->AHAS Substrate

Caption: Mechanism of this compound phytotoxicity.

Seed_Germination_Bioassay_Workflow start Start prep_solutions Prepare this compound Dilutions & Control start->prep_solutions prep_petri Prepare Petri Dishes with Filter Paper prep_solutions->prep_petri apply_treatment Apply 5 mL of Solution to each Dish prep_petri->apply_treatment sow_seeds Plate Indicator Seeds apply_treatment->sow_seeds incubate Incubate in Growth Chamber sow_seeds->incubate collect_data Collect Data: - Germination Rate - Root/Shoot Length incubate->collect_data analyze Analyze Data & Calculate EC50 collect_data->analyze end End analyze->end

Caption: Workflow for seed germination bioassay.

Soil_Bioassay_Workflow start Start collect_soil Collect Test Soil & Control Soil start->collect_soil potting Fill and Label Pots collect_soil->potting sow_seeds Sow Indicator Seeds potting->sow_seeds grow Grow Plants in Controlled Environment sow_seeds->grow observe Observe for Phytotoxicity Symptoms grow->observe harvest_measure Harvest and Measure: - Height - Fresh/Dry Weight observe->harvest_measure analyze Compare with Control & Analyze Statistically harvest_measure->analyze end End analyze->end

Caption: Workflow for soil bioassay.

References

Application Note: Solid-Phase Extraction for the Determination of Imazaquin in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazaquin is a selective, pre- and post-emergence herbicide from the imidazolinone chemical class used to control a variety of broadleaf weeds and grasses in crops such as soybeans.[1] Its presence in water bodies due to runoff and leaching is a potential environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and reduced sample handling time.[2][3] This application note details a robust SPE protocol for the extraction and concentration of this compound from water samples, followed by high-performance liquid chromatography (HPLC) for quantification.

Principle of the Method

This method utilizes a strong anion-exchange SPE cartridge to effectively capture the acidic this compound molecules from an aqueous matrix.[4] this compound, a carboxylic acid, is ionized at an appropriate pH, allowing for strong retention on the anion-exchange sorbent. The sample is loaded onto the conditioned cartridge, followed by a washing step to remove interfering matrix components. Finally, the retained this compound is eluted with an appropriate solvent, and the eluate is concentrated and analyzed by HPLC with UV detection.

Experimental Protocol

This protocol provides a step-by-step guide for the solid-phase extraction of this compound from water samples.

1. Materials and Reagents

  • SPE Cartridges: Strong anion-exchange (SAX) cartridges

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Elution Solvent (e.g., Methanol with a small percentage of acid to neutralize the charge on the sorbent and elute the analyte)

    • Nitrogen gas for evaporation

  • Equipment:

    • SPE manifold

    • Vacuum pump

    • Evaporation system (e.g., nitrogen evaporator)

    • HPLC system with a UV detector

    • Analytical balance

    • pH meter

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.

  • Adjust the pH of the water sample to ensure this compound is in its anionic form, which is optimal for retention on a strong anion-exchange sorbent.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SAX cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with an appropriate volume of the elution solvent (e.g., 5 mL of acidified methanol).

4. Sample Concentration and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the HPLC mobile phase.

  • Inject an aliquot of the reconstituted sample into the HPLC system for analysis.

Quantitative Data

The performance of SPE methods for the determination of this compound and other pesticides is summarized in the tables below.

Table 1: Recovery and Precision Data for this compound Analysis

MatrixSPE SorbentAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
SoybeansStrong Anion ExchangeHPLC-UV/MS>88.4<6.7[5]
SoilStrong Anion ExchangeHPLC-UV90.7 - 100.6≤6.6

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
SoybeansHPLC-UV/MSNot Specified0.005 ppm
SoilHPLC-UV0.0015 mg/kg0.005 mg/kg

Table 3: General Performance of SPE for Pesticide Analysis in Water

SPE SorbentAnalytical MethodRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
C18GC-NPD83 - 1002.4 - 8.70.02 - 0.1Not Specified
Oasis HLBGC-NPD>80<200.02 - 0.12Not Specified
C18GC-MS79 - 992 - 12Not Specified0.01

Workflow Diagram

SPE_Workflow_this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration pH_Adjust pH Adjustment Filtration->pH_Adjust Conditioning Cartridge Conditioning (Methanol, Water) pH_Adjust->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Deionized Water) Loading->Washing Elution Elution (Acidified Methanol) Washing->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis Result Quantitative Result HPLC_Analysis->Result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imazaquin Concentration for Weed Management Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing imazaquin concentration in weed management trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for weed management?

This compound is a selective, systemic herbicide belonging to the imidazolinone class.[1][2][3] It is effective for both pre-emergence and post-emergence control of a wide range of broadleaf weeds and some grasses.[3][4] Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the synthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants. By blocking this pathway, this compound effectively starves the weed, leading to its death. The herbicide is absorbed through both the roots and foliage and translocates throughout the plant, accumulating in the meristematic tissues.

Q2: What are the typical application rates for this compound in research trials?

Application rates for this compound can vary significantly depending on the target weed species, crop tolerance, application timing (pre-emergence or post-emergence), and soil characteristics. It is crucial to consult specific study protocols, but general ranges can be found in scientific literature. For example, in studies on flue-cured tobacco, rates of 0.28 and 0.42 kg ai/ha were evaluated. In soybean trials, effective weed control was observed at concentrations of 0.250 and 0.375 kg a.i./ha for both pre- and post-emergence applications. For purple nutsedge suppression, rates of 0.38 and 0.50 lbs ai/a have been tested.

Q3: Which weed species are effectively controlled by this compound?

This compound has demonstrated efficacy against a broad spectrum of weed species. Studies have shown effective control (90% or better) of common lambsquarters (Chenopodium album), common ragweed (Ambrosia artemisiifolia), redroot pigweed (Amaranthus retroflexus), spiny amaranth (Amaranthus spinosus), ivyleaf morningglory (Ipomoea hederacea), sicklepod (Cassia obtusifolia), and prickly sida (Sida spinosa) with soil-applied methods. Post-emergence applications are also effective against many of these species. However, efficacy can be species-dependent. For instance, this compound is less effective on lambsquarters and large crabgrass when applied post-emergence.

Q4: What factors can influence the efficacy of this compound in my experiments?

Several factors can impact the performance of this compound:

  • Environmental Conditions: Soil properties such as organic matter, texture, pH, and moisture are critical. Higher temperatures and moderate humidity generally enhance foliar absorption. Rainfall immediately after a foliar application can wash the herbicide off the leaves, reducing its effectiveness. For soil-applied this compound, adequate moisture is necessary for activation.

  • Weed Growth Stage: Younger, actively growing weeds are more susceptible to herbicides. Mature or stressed weeds are generally harder to control.

  • Application Method: The method of application (e.g., pre-plant incorporated, pre-emergence, post-emergence) significantly affects which weed species are controlled.

  • Spray Coverage: Uniform and thorough spray coverage is essential for optimal performance, especially for post-emergence applications.

Troubleshooting Guide

Problem: this compound application is not providing adequate weed control.

Possible Cause Troubleshooting Steps
Incorrect Application Rate Verify the calculations for the amount of this compound used. Ensure that the application equipment is properly calibrated to deliver the intended dose.
Weed Growth Stage Apply this compound when weeds are young and actively growing for best results. For post-emergence applications, consult literature for the optimal timing based on weed emergence.
Environmental Conditions For foliar applications, avoid applying just before rainfall. For soil applications, ensure there is adequate soil moisture for herbicide activation; supplemental irrigation may be necessary.
Weed Resistance Consider the possibility of herbicide resistance, especially if the same mode of action has been used repeatedly. Rotate herbicides with different modes of action to manage and prevent resistance.
Improper Application Technique Ensure complete and uniform spray coverage. Overlapping or missed areas can lead to inconsistent weed control.

Problem: Crop injury is observed after this compound application.

Possible Cause Troubleshooting Steps
Application Rate Too High Double-check application rate calculations and equipment calibration to prevent over-application.
Crop Sensitivity Ensure the crop species or variety is tolerant to this compound at the applied rate and growth stage. Some crops may be sensitive to certain application methods (e.g., pre-plant incorporation).
Environmental Stress Crops under environmental stress (e.g., drought, extreme temperatures) may be more susceptible to herbicide injury. Avoid applying herbicides to stressed crops.
Tank Mix Incompatibility If this compound was applied in a tank mix, check for any known incompatibilities with other pesticides or adjuvants.

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species with Different Application Methods.

Weed SpeciesApplication MethodControl Efficacy (%)Reference
Common LambsquartersPre-plant Incorporated, Pre-emergence≥ 90
Common RagweedPre-plant Incorporated, Pre-emergence, Post-emergence≥ 90
Redroot PigweedPre-plant Incorporated, Pre-emergence, Post-emergence≥ 90
SicklepodPre-plant Incorporated, Pre-emergence, Post-emergence≥ 90
Large CrabgrassSoil-applied methods80 - 89
Large CrabgrassPost-emergenceLess Effective

Table 2: Influence of this compound Concentration on Soybean Growth Parameters.

This compound Concentration (kg a.i./ha)Application TimingStem Height at 12 WAP (cm)Reference
0.250Pre-emergence67.00
0.375Post-emergence68.00
Control (No Herbicide)-65.00

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration for Post-Emergence Weed Control

  • Experimental Design: Utilize a randomized complete block design with a minimum of four replications.

  • Plot Preparation: Prepare a weed-free seedbed. If targeting specific weeds, they can be seeded and allowed to emerge.

  • Treatments:

    • Untreated Control (weedy check).

    • Weed-free Control (manual weeding).

    • Multiple rates of this compound (e.g., 0.125, 0.250, 0.375 kg a.i./ha).

  • Application: Apply this compound post-emergence at a specific weed growth stage (e.g., 2-4 leaf stage). Use a calibrated backpack sprayer with a boom delivering a consistent spray volume (e.g., 16 gallons per acre).

  • Data Collection:

    • Visual weed control ratings at set intervals (e.g., 7, 14, 28 days after treatment).

    • Weed density (counts per unit area).

    • Weed biomass (dry weight per unit area).

    • Crop injury ratings.

    • Crop yield.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome A Experimental Design (Randomized Complete Block) B Plot Preparation (Weed-free seedbed) A->B C Treatment Groups (Control, Manual Weeding, this compound Rates) B->C D Post-Emergence Application (Calibrated Sprayer) C->D E Data Collection (Weed Control, Crop Injury, Yield) D->E F Statistical Analysis (ANOVA) E->F G Determine Optimal this compound Concentration F->G

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound Application Absorption Absorption (Roots & Foliage) This compound->Absorption Translocation Translocation (Xylem & Phloem) Absorption->Translocation Inhibition Inhibition Translocation->Inhibition AHAS Acetohydroxyacid Synthase (AHAS) Enzyme AminoAcids Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) AHAS->AminoAcids Catalyzes Synthesis PlantDeath Weed Death AminoAcids->PlantDeath Essential for Growth Inhibition->AHAS Inhibition->PlantDeath Leads to

Caption: Mode of action signaling pathway for this compound.

References

improving the extraction efficiency of imazaquin from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the extraction efficiency of imazaquin from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound residues.

Problem/ObservationPotential Cause(s)Suggested Solution(s)
Low or No Analyte Recovery Incomplete Extraction: this compound may not be efficiently partitioning from the sample matrix into the extraction solvent. This is common in dry samples or matrices with high organic matter.[1][2]Ensure Proper Homogenization: For dry samples, adding water to rehydrate the sample before extraction can improve solvent interaction.[3] Solvent pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH of the extraction solvent can enhance its partitioning. For instance, using a slightly alkaline solution (e.g., 0.5M NaOH) has been shown to improve recovery from soil.[4] Optimize Extraction Time/Technique: Ensure vigorous shaking or vortexing for an adequate duration.[5] Consider alternative extraction techniques like ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) for difficult matrices.
Analyte Adsorption: this compound can adsorb to co-extracted matrix components (e.g., organic matter, clays) or the cleanup sorbents.Cleanup Sorbent Selection: The choice of sorbent in dispersive solid-phase extraction (d-SPE) is critical. For matrices with high organic matter, C18 is a common choice. pH Control during Cleanup: Maintaining the appropriate pH during cleanup can prevent adsorption to sorbents.
Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions.Control Temperature: Perform extraction and cleanup steps at controlled room temperature or below to minimize thermal degradation. pH Stability: Ensure the pH of the sample and solvents is within a range where this compound is stable.
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization: Non-uniform sample matrix leads to variable extraction efficiencies between replicates.Standardize Homogenization Protocol: Use a consistent method and duration for sample homogenization (e.g., high-speed blending). For soil samples, ensure they are well-mixed and sieved.
Variable Extraction Conditions: Inconsistent volumes of solvents, shaking times, or centrifugation speeds.Adhere Strictly to Protocol: Ensure all experimental parameters are kept constant across all samples and replicates. Use calibrated pipettes and timers.
Matrix Effects in Analytical Instrument: Co-extracted matrix components can interfere with the ionization of this compound in LC-MS/MS or cause signal enhancement/suppression in GC-MS.Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects. Dilute the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components.
High Background or Interfering Peaks in Chromatogram Insufficient Cleanup: The cleanup step is not adequately removing co-extracted matrix components.Optimize d-SPE Cleanup: Experiment with different sorbents or combinations of sorbents (e.g., C18, PSA, GCB) and their amounts to effectively remove interferences. Alternative Cleanup Techniques: Consider using solid-phase extraction (SPE) cartridges for a more thorough cleanup. Strong anion-exchange (SAX) cartridges have been used effectively for this compound.
Contamination: Contamination from glassware, solvents, or the analytical instrument.Use High-Purity Solvents and Reagents: Ensure all solvents are of HPLC or MS grade. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware. Run Method Blanks: Regularly analyze method blanks (reagents and sorbents without the sample matrix) to check for contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from soil samples?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its modifications are widely used for extracting this compound from soil due to its simplicity, speed, and minimal solvent usage. Solid-phase extraction (SPE) is another robust method, often employing strong anion-exchange cartridges.

Q2: How can I deal with the matrix effect when analyzing this compound in complex samples like soil or food?

A2: The most effective way to mitigate matrix effects is by using matrix-matched calibration curves. This involves preparing your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.

Q3: What are the typical recovery rates I should expect for this compound extraction?

A3: Acceptable recovery rates for pesticide residue analysis are typically within the 70-120% range. For this compound, reported recovery rates vary depending on the matrix and method. For example, a modified QuEChERS method for livestock products reported recoveries between 76.1% and 110.6%. A method for soil using SPE and HPLC-UV reported average recoveries from 90.7% to 100.6%.

Q4: What are the key parameters to optimize in an HPLC method for this compound analysis?

A4: Key parameters for HPLC analysis of this compound include the mobile phase composition and pH, column type, and detector wavelength. A C18 reversed-phase column is commonly used. The mobile phase often consists of a mixture of acetonitrile and water, with the pH of the aqueous phase adjusted (e.g., to pH 3.0 with acetic or phosphoric acid) to ensure good peak shape and retention. The UV detection wavelength is typically set around 252 nm for optimal absorbance.

Q5: Can I use Gas Chromatography (GC) to analyze this compound?

A5: While LC-based methods are more common for this compound, GC methods are available. However, due to the low volatility and thermal lability of this compound, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocols & Workflows

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is a general guideline based on common QuEChERS procedures.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • For dry soils, add a specific volume of water to achieve about 80% water content and vortex for 1 minute.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

  • The supernatant is ready for LC-MS/MS or HPLC analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 10g Soil Sample Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake 1 min Add_Salts->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents Transfer->Add_dSPE Vortex Vortex 30s Add_dSPE->Vortex Centrifuge2 Centrifuge 5 min Vortex->Centrifuge2 Analysis LC-MS/MS or HPLC-UV Analysis Centrifuge2->Analysis

Caption: QuEChERS workflow for this compound extraction from soil.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a generalized procedure for SPE cleanup of aqueous samples.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through a strong anion-exchange (SAX) SPE cartridge.

  • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge dry out.

2. Sample Loading:

  • Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 5-10 minutes.

4. Elution:

  • Elute the retained this compound with a suitable solvent (e.g., 5 mL of methanol containing a small percentage of acid or base to neutralize the charge).

  • Collect the eluate.

5. Concentration and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for analysis.

SPE_Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Elute 4. Elute this compound (Organic Solvent) Wash->Elute Concentrate 5. Concentrate & Reconstitute Elute->Concentrate Analysis 6. HPLC or LC-MS/MS Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Protocol 3: HPLC-UV Analysis of this compound

This is a representative HPLC-UV method.

  • Column: C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (pH 3.0, adjusted with acetic or phosphoric acid) in a ratio of 45:55 (v/v).

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detector: UV detector set at 252 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Troubleshooting_Logic StartNode Low this compound Recovery? CheckExtraction Review Extraction Step: - Solvent Choice & pH - Homogenization - Extraction Time StartNode->CheckExtraction Yes CheckCleanup Review Cleanup Step: - Sorbent Selection - Analyte Adsorption StartNode->CheckCleanup If extraction is ok CheckAnalysis Review Analytical Step: - Matrix Effects - Instrument Calibration StartNode->CheckAnalysis If cleanup is ok OptimizeExtraction Optimize Extraction: - Adjust pH - Increase Shake Time - Use UAE/PLE CheckExtraction->OptimizeExtraction OptimizeCleanup Optimize Cleanup: - Change Sorbent (e.g., C18) - Adjust Sorbent Amount CheckCleanup->OptimizeCleanup OptimizeAnalysis Optimize Analysis: - Use Matrix-Matched Stds - Dilute Extract CheckAnalysis->OptimizeAnalysis EndNode Improved Recovery OptimizeExtraction->EndNode OptimizeCleanup->EndNode OptimizeAnalysis->EndNode

Caption: Troubleshooting logic for low this compound recovery.

References

common interferences in the analysis of imazaquin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of the herbicide imazaquin.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

The most significant source of interference is the matrix effect , particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] This occurs when co-extracted compounds from the sample matrix (e.g., soil, water, biological tissues) alter the ionization efficiency of this compound, leading to either signal suppression or enhancement.[1][3] Other common interferences include co-eluting compounds that have a similar retention time to this compound, making accurate quantification difficult, and the strong adsorption of this compound to soil components like organic matter or minerals.[4]

Q2: How does the sample matrix affect this compound quantification?

The sample matrix can profoundly impact this compound quantification. Complex matrices like soil, animal tissues, or wastewater contain high concentrations of lipids, proteins, salts, and organic matter that can be co-extracted with this compound. These co-extractives can suppress the analyte's signal in an LC-MS source, cause chromatographic peak distortion, or lead to low and inconsistent recovery rates during sample preparation. The severity of the matrix effect is directly related to the complexity and composition of the sample matrix. For example, this compound's amphoteric nature means its extraction efficiency is highly dependent on the pH of the sample solution.

Q3: Which sample preparation technique is recommended for different sample types?

The optimal sample preparation technique depends on the matrix.

  • For complex solid samples (e.g., soil, corn, soybeans, livestock products), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective. This approach combines solvent extraction with a clean-up step using dispersive solid-phase extraction (dSPE) to efficiently remove interfering compounds.

  • For aqueous samples (e.g., drinking water, surface water), Solid-Phase Extraction (SPE) is the preferred method. SPE effectively removes salts and polar interferences while concentrating the analyte, which is crucial for detecting low concentrations.

Troubleshooting Guide

Problem: Low or Inconsistent Analyte Recovery

Q: My recovery of this compound is below 70% and varies significantly between samples. What are the likely causes and solutions?

A: Low and variable recovery is a common issue, often stemming from the sample extraction and preparation steps.

Possible Causes:

  • Suboptimal Extraction pH: this compound contains both a carboxylic acid and an amine group, making its solubility and extractability highly pH-dependent. If the pH is not optimized, the analyte may not efficiently partition into the extraction solvent or can be lost through adsorption to interfering substances.

  • Strong Analyte-Matrix Interactions: this compound can bind strongly to soil components, particularly Fe and Al oxyhydroxides and organic matter, preventing its complete extraction.

  • Inefficient Phase Separation: During liquid-liquid extraction (LLE) or the salting-out step in QuEChERS, poor phase separation can lead to the loss of analyte.

Solutions:

  • Optimize Extraction pH: Perform extraction experiments at different pH values. A common strategy for imidazolinone herbicides is to use a two-step pH adjustment: an initial extraction at a high pH (e.g., 9.4) to extract the deprotonated form, followed by acidification (e.g., pH 2.5) to increase the partition coefficient into the organic solvent.

  • Select Appropriate Extraction Solvents: Acetonitrile is a common and effective solvent for extracting this compound in the QuEChERS method.

  • Use Matrix-Matched Calibration: To compensate for recovery losses and matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same preparation procedure as the samples.

Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q: I am observing poor peak shapes for this compound in my HPLC or LC-MS analysis. How can I resolve this?

A: Peak shape issues can indicate problems with the chromatography, the sample, or co-eluting interferences.

Possible Causes:

  • Co-elution: An interfering compound is eluting at almost the same time as this compound, resulting in a distorted or split peak.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

  • Secondary Interactions: The acidic nature of this compound can lead to interactions with active sites on the column, causing peak tailing.

  • Mobile Phase Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

Solutions:

  • Detect Co-elution: Use a Diode Array Detector (DAD) to perform a peak purity analysis across the peak. If the UV spectra are not consistent, an impurity is present. In MS, check the mass spectra across the peak for different ions.

  • Improve Resolution: To separate co-eluting peaks, adjust the mobile phase composition (e.g., switch from methanol to acetonitrile), change the pH of the aqueous phase, or try a column with a different stationary phase chemistry (e.g., a phenyl column).

  • Reduce Injection Volume/Concentration: Dilute the sample to see if peak shape improves.

  • Optimize Mobile Phase: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. Adding a small amount of an acid modifier (like formic acid) to the mobile phase can improve the peak shape for acidic analytes like this compound.

Problem: Signal Suppression or Enhancement (Matrix Effect) in LC-MS/MS

Q: My quantitative results are inconsistent and I suspect a matrix effect. How can I confirm and mitigate this?

A: Matrix effects are the most common challenge in LC-MS/MS analysis of pesticides in complex samples.

Possible Causes:

  • Ion Suppression: Co-eluting matrix components compete with this compound for ionization in the MS source, reducing its signal intensity. This is the most common matrix effect.

  • Ion Enhancement: Less commonly, co-eluting compounds may improve the ionization efficiency of the analyte.

Solutions:

  • Quantify the Matrix Effect: The matrix effect can be calculated by comparing the slope of a calibration curve prepared in a clean solvent to the slope of a matrix-matched calibration curve. A value below 100% indicates suppression, while a value above 100% indicates enhancement.

  • Improve Sample Clean-up: The most effective solution is to remove the interfering compounds before analysis. Use a dSPE clean-up step with appropriate sorbents. For fatty matrices, C18 is effective. For samples with pigments, graphitized carbon black (GCB) can be used, though it may also adsorb planar analytes like this compound.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can significantly reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Use Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract is a reliable way to compensate for signal suppression or enhancement.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard, as it will co-elute and experience the same matrix effects as the analyte, providing the most accurate correction.

Quantitative Data Summary

Table 1: Typical Performance of a Modified QuEChERS Method for this compound Analysis in Livestock Products
ParameterResultReference
Recovery Rate 76.1% - 110.6%
Matrix Effect (ME) -6.56% to 7.11%
Method Limit of Quantification (MLOQ) 0.01 mg/kg
Linearity (R²) > 0.99

Note: Matrix effect is categorized as low (<20%), medium (20-50%), or high (>50%). The values shown indicate a low matrix effect after effective clean-up.

Table 2: Common dSPE Sorbents and Their Function in Sample Clean-up
SorbentTarget InterferencesCommon Sample Types
MgSO₄ Residual waterUniversal
C18 (Octadecylsilane) Nonpolar compounds (e.g., fats, lipids)Livestock products, oilseeds
PSA (Primary Secondary Amine) Organic acids, fatty acids, sugars, polar pigmentsFruits, vegetables
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsHighly pigmented plants

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction and Clean-up for Soil Samples

This protocol is adapted from methods developed for complex matrices.

  • Sample Extraction:

    • Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 5 mL of 0.1 M potassium phosphate dibasic solution (pH ≈ 9.4) and shake for 10 minutes.

    • Add 0.5 mL of 6 N HCl (to lower pH to ≈ 2.5) and 5 mL of acetonitrile, then shake for another 10 minutes.

    • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl), shake vigorously for 1 minute, and centrifuge at 3,000 x g for 10 minutes.

  • Dispersive SPE (dSPE) Clean-up:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg C18 sorbent.

    • Vortex for 1 minute and centrifuge at 13,000 x g for 5 minutes.

    • Filter the supernatant through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This is a general protocol for cleaning and concentrating herbicides from water.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Pass 250 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 20 minutes to remove residual water.

  • Elution:

    • Elute the trapped analytes with 2 x 3 mL of acetonitrile or dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC injection.

Visualized Workflows

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis Start Start: Analytical Problem Observed CheckPeakShape 1. Evaluate Peak Shape Start->CheckPeakShape GoodShape Peak Shape OK CheckPeakShape->GoodShape Good BadShape Poor Shape (Tailing/Splitting) CheckPeakShape->BadShape Poor CheckRecovery 2. Check Analyte Recovery GoodShape->CheckRecovery Sol_PeakShape Action: - Check for co-elution (Peak Purity) - Modify mobile phase/gradient - Try different column BadShape->Sol_PeakShape GoodRecovery Recovery OK (>70%) CheckRecovery->GoodRecovery Good BadRecovery Low/Inconsistent Recovery CheckRecovery->BadRecovery Poor CheckMatrixEffect 3. Assess Matrix Effect (LC-MS) GoodRecovery->CheckMatrixEffect Sol_Recovery Action: - Optimize extraction pH - Check extraction solvent - Ensure proper phase separation BadRecovery->Sol_Recovery LowME ME is Low (<20%) CheckMatrixEffect->LowME Low HighME ME is High (>20%) CheckMatrixEffect->HighME High Final Method Optimized LowME->Final Sol_MatrixEffect Action: - Improve sample clean-up (dSPE) - Dilute sample extract - Use matrix-matched calibration HighME->Sol_MatrixEffect Sol_PeakShape->CheckPeakShape Re-evaluate Sol_Recovery->CheckRecovery Re-evaluate Sol_MatrixEffect->CheckMatrixEffect Re-evaluate

Caption: Troubleshooting workflow for identifying and resolving common analytical issues.

SamplePrepDecisionTree Decision Tree for Sample Preparation Start Start: Select Sample Type MatrixType What is the sample matrix? Start->MatrixType Aqueous Aqueous (e.g., River Water, Drinking Water) MatrixType->Aqueous Liquid SolidLowFat Solid - Low Fat/Pigment (e.g., Grains, some Soils) MatrixType->SolidLowFat Solid SolidHighFat Solid - High Fat (e.g., Livestock Tissue, Oilseeds) MatrixType->SolidHighFat Solid SolidHighPigment Solid - High Pigment (e.g., Leafy Plants) MatrixType->SolidHighPigment Solid UseSPE Use Solid-Phase Extraction (SPE) with C18 cartridge Aqueous->UseSPE UseQuEChERS_PSA Use QuEChERS with dSPE Clean-up (PSA/C18) SolidLowFat->UseQuEChERS_PSA UseQuEChERS_C18 Use QuEChERS with dSPE Clean-up (High C18 amount) SolidHighFat->UseQuEChERS_C18 UseQuEChERS_GCB Use QuEChERS with dSPE Clean-up (GCB/PSA) SolidHighPigment->UseQuEChERS_GCB

Caption: Decision tree for selecting an appropriate sample preparation method.

ExperimentalWorkflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review SampleLogin Sample Receipt & Homogenization Extraction Extraction (QuEChERS or SPE) SampleLogin->Extraction Cleanup Clean-up (dSPE or Cartridge Elution) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Integration Peak Integration & Quantification LCMS->Integration QC QC Check (Recovery, ME, Cal Curve) Integration->QC Report Final Report QC->Report

Caption: A typical experimental workflow for this compound residue analysis.

References

Technical Support Center: Overcoming Imazaquin Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on imazaquin resistance in weed populations.

Troubleshooting Guides

Issue: Suspected this compound Resistance in Field Populations

  • Question: My this compound application failed to control a specific weed population that it previously managed effectively. How can I confirm if this is due to herbicide resistance?

  • Answer: The first step is to conduct a whole-plant bioassay to compare the response of the suspected resistant population to a known susceptible population. This involves growing plants from both populations under controlled conditions and treating them with a range of this compound doses. A significant difference in the dose required to achieve 50% growth reduction (GR₅₀) between the populations indicates resistance.[1][2] Following confirmation, molecular analysis of the Acetolactate Synthase (ALS) gene can identify target-site mutations, a common mechanism of resistance to this compound.[3][4]

  • Question: What factors other than resistance could lead to this compound failure in the field?

  • Answer: Several factors can contribute to poor herbicide efficacy. These include incorrect application timing (weeds are too large), improper herbicide rate, unfavorable environmental conditions (e.g., drought, rainfall shortly after application), and poor spray coverage. It is crucial to rule out these factors before concluding that resistance is the cause.

Issue: Characterizing the Mechanism of Resistance

  • Question: I have confirmed this compound resistance in a weed population. How do I determine the underlying mechanism?

  • Answer: this compound resistance in weeds can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[5]

    • TSR is most commonly due to mutations in the ALS gene, which encodes the target enzyme for this compound. This can be investigated by sequencing the ALS gene from resistant and susceptible individuals to identify known resistance-conferring mutations.

    • NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site, such as reduced uptake or translocation, increased sequestration, or enhanced metabolic degradation of the herbicide. Investigating NTSR is more complex and may involve comparative studies on herbicide uptake, translocation, and metabolism between resistant and susceptible plants.

  • Question: My sequencing results for the ALS gene in a resistant population did not reveal any known mutations. What could be the cause of resistance?

  • Answer: If no target-site mutations are found, it is highly likely that NTSR mechanisms are responsible for the observed resistance. Enhanced metabolism, often mediated by cytochrome P450 monooxygenases, is a common NTSR mechanism. Further investigation into herbicide metabolism would be necessary to confirm this. It is also possible that a novel, uncharacterized mutation in the ALS gene is present.

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound and how does it work? this compound is an imidazolinone herbicide that kills plants by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS). This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.

  • How does resistance to this compound develop in weed populations? Herbicide resistance is an evolutionary process. Within a weed population, there may be a few individual plants with a natural genetic mutation that allows them to survive the herbicide application. Repeated use of the same herbicide or herbicides with the same mode of action creates selection pressure, killing the susceptible individuals and allowing the resistant ones to survive, reproduce, and pass on the resistance trait, eventually leading to a resistant population.

Experimental Design & Protocols

  • What is a dose-response assay and why is it important? A dose-response assay is a fundamental experiment in herbicide resistance research where plants are treated with a range of herbicide concentrations. This allows for the determination of the herbicide dose that causes a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀). By comparing the GR₅₀ values of suspected resistant and susceptible populations, a Resistance Index (RI) can be calculated (RI = GR₅₀ resistant / GR₅₀ susceptible). The RI quantifies the level of resistance.

  • How can I identify specific mutations in the ALS gene? Specific mutations in the ALS gene can be identified using molecular techniques. The most common method involves extracting DNA from the weed tissue, amplifying the ALS gene using the Polymerase Chain Reaction (PCR), and then sequencing the PCR product. The resulting sequence is then compared to the sequence of a known susceptible plant to identify any amino acid substitutions.

Overcoming Resistance

  • What are the primary strategies to manage this compound-resistant weeds? The most effective approach is to implement an Integrated Weed Management (IWM) program. IWM combines various control methods to reduce the reliance on a single herbicide. Key strategies include:

    • Herbicide Rotation and Mixtures: Avoid consecutive applications of herbicides with the same mode of action (Group 2 for this compound). Instead, rotate with or use tank-mixtures of herbicides with different modes of action.

    • Crop Rotation: Rotating crops disrupts weed life cycles and allows for the use of different herbicides.

    • Cultural Practices: Employing practices like planting cover crops, adjusting planting density, and using competitive crop varieties can help suppress weed growth.

    • Mechanical and Physical Control: Tillage, mowing, and hand-weeding can be used to manage weed populations and prevent seed production.

  • Are there alternative herbicides that are effective against this compound-resistant weeds? Yes, herbicides with different modes of action can be effective. The choice of herbicide will depend on the crop, the weed species, and the specific resistance mechanism. For example, if resistance is due to a target-site mutation in the ALS enzyme, herbicides from other groups such as glyphosate (Group 9), glufosinate (Group 10), PPO inhibitors (Group 14), or synthetic auxins (Group 4) could be viable alternatives, provided the weed is not also resistant to these herbicides (multiple resistance).

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound

PopulationTreatment (g a.i./ha)Plant Survival (%)Growth Reduction (%)
Susceptible01000
508025
1002055
200095
4000100
Resistant01000
501005
10010015
2009030
4007550

Table 2: Common ALS Gene Mutations Conferring this compound Resistance

Amino Acid SubstitutionCodon PositionWeed Species Examples
Pro to Ser197Horseweed, Common Ragweed
Pro to Thr197Bromus japonicus
Pro to Leu197Barnyard Grass
Asp to Glu376Bromus japonicus
Trp to Leu574Palmer Amaranth, Waterhemp
Ser to Asn653Weedy Rice

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

  • Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible weed population in petri dishes or germination trays under optimal conditions for the species.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.

  • Acclimatization: Allow the plants to acclimate in a greenhouse or growth chamber for 7-14 days.

  • Herbicide Application: Prepare a stock solution of this compound and perform serial dilutions to create a range of 6-8 treatment concentrations, including a zero-herbicide control. Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.

  • Data Collection: Three to four weeks after treatment, assess the plants for survival and biomass. Survival is recorded as the percentage of plants that are still alive. Biomass can be determined by harvesting the above-ground plant material, drying it in an oven at 60-70°C for 48-72 hours, and then weighing it.

  • Data Analysis: Calculate the percentage of growth reduction relative to the untreated control for each dose. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ for each population. Calculate the Resistance Index (RI).

Protocol 2: ALS Gene Sequencing for Mutation Detection

  • DNA Extraction: Collect fresh leaf tissue from both resistant and susceptible plants. Extract genomic DNA using a commercially available plant DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification: Design primers to amplify the conserved regions of the ALS gene where resistance mutations are known to occur. Perform PCR using the extracted DNA as a template.

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size. Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.

  • Sanger Sequencing: Send the purified PCR product to a sequencing facility for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Visualizations

resistance_mechanisms cluster_1 Plant Cell This compound This compound Uptake Uptake/ Translocation This compound->Uptake ALS_S Susceptible ALS Enzyme This compound->ALS_S Inhibition Metabolism Metabolism Uptake->Metabolism NTSR Uptake->ALS_S ALS_R Mutated ALS Enzyme (Target-Site Resistance) Uptake->ALS_R Detox Detoxification (Non-Target Site Resistance) Metabolism->Detox BCAA Branched-Chain Amino Acids ALS_S->BCAA Death Plant Death ALS_S->Death Leads to Growth Plant Growth BCAA->Growth ALS_R->BCAA No Inhibition

Caption: Mechanisms of this compound action and resistance in weeds.

experimental_workflow cluster_0 Resistance Confirmation cluster_1 Mechanism Investigation A Collect Seeds (Suspected-R & Susceptible-S) B Whole-Plant Dose-Response Assay A->B C Calculate GR₅₀ & RI B->C D Resistance Confirmed? C->D E DNA Extraction (from R and S plants) D->E Yes F ALS Gene PCR & Sequencing E->F G Sequence Analysis F->G H Target-Site Mutation Found? G->H I Conclusion: Target-Site Resistance (TSR) H->I Yes J Conclusion: Non-Target Site Resistance (NTSR) H->J No

Caption: Workflow for confirming and characterizing this compound resistance.

References

Technical Support Center: Imazaquin Application for Field Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and professionals in drug development to provide technical support for the application of imazaquin in field research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate and effective experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound field experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent or Ineffective Weed Control Improper application timingThis compound can be applied pre-plant incorporated, pre-emergence, or post-emergence.[1][2] Efficacy on specific weed species is highly dependent on the application method. For example, pre-emergence applications at 140 g ai/ha controlled 16 weed species, while the same rate applied post-emergence only controlled five.[3][4]
Environmental factors affecting herbicide activitySoil moisture is crucial; at least 50 mm of supplemental water may be needed for pre-emergence applications to be effective against certain weeds.[3] Higher temperatures can decrease the phytotoxicity of this compound on some species.
Development of herbicide resistanceContinuous use of this compound or other imidazolinone herbicides can lead to weed resistance. It is crucial to rotate herbicide modes of action and implement integrated weed management strategies.
Incorrect sprayer calibrationInaccurate application rates due to poor calibration can lead to under-application and reduced efficacy.
Crop Injury (Phytotoxicity) Application to stressed cropsApplying this compound to crops that are under stress can result in injury.
Incorrect application rate (over-application)Exceeding the recommended application rate can cause damage to the target crop.
Carryover Injury to Rotational Crops High soil persistenceThis compound is a soil-persistent herbicide, which can lead to injury in subsequent, sensitive crops.
Soil properties influencing persistencePersistence is greater in soils with higher clay and organic matter content and lower pH. For example, carryover injury to corn was observed in Hoytville clay (3.3% organic matter) but not in Crosby silt loam (1.6% organic matter).
Environmental conditionsLower temperatures and dry conditions can slow the microbial degradation of this compound, increasing its persistence.
Inconsistent Data and High Variability in Results Non-uniform herbicide applicationEnsure proper sprayer calibration and uniform application across all research plots.
Variability in soil characteristics across the research siteConduct thorough soil analysis for each plot to account for variations in pH, organic matter, and texture that can influence this compound's behavior.
Environmental variationsMonitor and record environmental conditions such as temperature, rainfall, and soil moisture throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a selective, systemic herbicide that works by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in susceptible plants. This enzyme is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to a cessation of plant growth and eventual death. It is absorbed through both the roots and foliage.

Q2: What are the different methods for applying this compound in a field setting?

A2: this compound can be applied using several methods, depending on the target weed species and crop. The most common application techniques are:

  • Pre-plant Incorporated (PPI): The herbicide is applied to the soil and incorporated into the top layer before planting.

  • Pre-emergence (PRE): The herbicide is applied to the soil surface after planting but before the emergence of the crop and weeds.

  • Post-emergence (POST): The herbicide is applied directly to the foliage of emerged weeds.

Q3: Which environmental factors have the most significant impact on this compound's efficacy?

A3: The efficacy of this compound is influenced by several environmental factors:

  • Soil pH: this compound's persistence and availability are affected by soil pH. At a soil pH greater than 5, the anionic form of this compound is predominant.

  • Soil Moisture: Adequate soil moisture is necessary for the activation of pre-emergence applications and to facilitate uptake by plant roots.

  • Temperature: Higher temperatures can reduce the half-life of this compound in the soil by promoting biological activity and degradation.

  • Soil Organic Matter and Texture: Higher organic matter and clay content can lead to increased adsorption of this compound, which may reduce its bioavailability for weed control but increase its persistence.

Q4: How can I minimize the risk of carryover injury to subsequent crops?

A4: To mitigate the risk of this compound carryover, consider the following strategies:

  • Understand Soil Properties: Be aware of your soil's pH, organic matter content, and texture, as these factors influence this compound's persistence.

  • Follow Rotational Crop Restrictions: Adhere to the specified plant-back intervals for rotational crops, which can vary based on geographic location and environmental conditions.

  • Enhance Biodegradation: Promote conditions that favor microbial activity, such as adequate soil moisture and warmer temperatures, to accelerate the breakdown of the herbicide.

  • Consider Tillage: In some cases, tillage may help to dilute herbicide residues in the soil profile.

Q5: How do I properly calibrate a sprayer for small plot research?

A5: Accurate sprayer calibration is critical for reliable research results. A detailed protocol is provided in the "Experimental Protocols" section below. The key steps involve selecting the correct nozzles, determining the travel speed, and measuring the nozzle output to calculate the application rate in gallons per acre or liters per hectare.

Quantitative Data Summary

Table 1: Application Rates of this compound for Weed Control
Application MethodRate (g ai/ha)Target WeedsCropReference
Pre-plant Incorporated140Various broadleaf and grass speciesSoybeans
Pre-emergence140Various broadleaf and grass speciesSoybeans
Post-emergence140Limited number of broadleaf speciesSoybeans
Pre-emergence120, 150, 300Not specifiedNot specified
Pre-emergence/Post-emergence380-500 lbs ai/a (equivalent to 426-560 g ai/ha)Purple NutsedgeCommon Bermudagrass
Table 2: Soil Persistence of this compound
Soil TypeOrganic Matter (%)pHHalf-life (days)ConditionsReference
Not specifiedNot specifiedNot specified10.37 +/- 0.0135Soybean field
Crosby silt loam1.64.5-6.5Persistence increased as pH decreasedField study
Hoytville clay3.34.5-6.5pH did not affect persistenceField study
Cisne silt loam1.3Not specifiedLess persistentField study
Drummer silty clay loam5.8Not specifiedMore persistentField study

Experimental Protocols

Protocol 1: Sprayer Calibration for Field Research Plots

Objective: To accurately determine the sprayer output in gallons per acre (GPA) or liters per hectare (L/ha) to ensure precise application of this compound.

Materials:

  • Research plot sprayer

  • Measuring tape

  • Stopwatch

  • Graduated cylinder or collection container marked in ounces or milliliters

  • Flags or markers

  • Clean water

Methodology:

  • Nozzle Selection and Inspection:

    • Select nozzles appropriate for the desired application type (e.g., flat fan for broadcast).

    • Ensure all nozzles on the boom are of the same type and size.

    • Clean all nozzles and screens with a soft brush and soapy water.

    • Check for a uniform spray pattern from each nozzle.

  • Determine Travel Speed:

    • Measure a known distance in the field (e.g., 100 or 200 feet) under conditions similar to the actual spraying conditions.

    • Record the time it takes to travel the measured distance at the desired gear and throttle setting.

    • Repeat this measurement at least twice and calculate the average time.

    • Calculate the travel speed using the formula: Speed (MPH) = (Distance in feet / Time in seconds) x 0.682

  • Measure Nozzle Output:

    • Fill the sprayer tank with clean water.

    • Set the sprayer pressure to the desired level.

    • Place a collection container under one nozzle and collect the output for a specific amount of time (e.g., 30 or 60 seconds).

    • Measure the collected volume in ounces or milliliters.

    • Repeat this for all nozzles on the boom to ensure uniformity. Replace any nozzle with an output that deviates by more than 10% from the average.

  • Calculate Sprayer Output:

    • Use the following formula to calculate the application rate in Gallons Per Acre (GPA): GPA = (GPM x 5940) / (MPH x W) Where:

      • GPM = Gallons per minute per nozzle (convert your measured output to GPM)

      • MPH = Miles per hour (from Step 2)

      • W = Nozzle spacing in inches for broadcast applications.

Protocol 2: Determination of this compound Residues in Soil

Objective: To extract and quantify this compound residues from soil samples to assess persistence and carryover potential.

Materials:

  • Soil samples

  • Methanol-water solution (2:1, v/v)

  • Strong anion-exchange solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Analytical standard of this compound

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Methodology:

  • Sample Preparation:

    • Air-dry the soil samples and sieve them to remove large debris.

    • Weigh a representative subsample of the soil.

  • Extraction:

    • Add the methanol-water (2:1, v/v) extraction solvent to the soil sample.

    • Shake or sonicate the mixture for a specified period to ensure thorough extraction.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process on the soil pellet and combine the supernatants.

  • Cleanup (Solid-Phase Extraction):

    • Condition a strong anion-exchange SPE cartridge according to the manufacturer's instructions.

    • Load the extracted supernatant onto the SPE cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering compounds.

    • Elute the this compound from the cartridge with an appropriate elution solvent.

  • Quantification:

    • Concentrate the eluate to a known volume, often using a rotary evaporator or a stream of nitrogen.

    • Analyze the concentrated sample using HPLC with a UV detector.

    • Prepare a calibration curve using analytical standards of this compound to quantify the concentration in the soil samples. The limit of detection can be as low as 0.0015 mg/kg.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation & Analysis A Site Selection & Soil Sampling B Experimental Design (Plot Layout) A->B C Sprayer Calibration B->C D This compound Solution Preparation C->D E Herbicide Application (PPI, PRE, or POST) D->E F Data Collection (Weed Control, Crop Injury) E->F G Soil & Plant Residue Sampling E->G I Statistical Analysis & Interpretation F->I H Residue Analysis (HPLC) G->H H->I

Caption: Workflow for an this compound Field Research Experiment.

troubleshooting_logic Start Poor Weed Control Observed Q1 Was the sprayer calibrated correctly? Start->Q1 Fix1 Recalibrate Sprayer & Re-evaluate Q1->Fix1 No Q2 Was the application timing appropriate for the target weeds? Q1->Q2 Yes A1_Yes Yes A1_No No Fix2 Adjust application timing in future trials (PRE vs. POST) Q2->Fix2 No Q3 Were environmental conditions (moisture, temp) optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Fix3 Consider supplemental irrigation; Monitor weather closely Q3->Fix3 No Q4 Is there a history of imidazolinone use in this field? Q3->Q4 Yes A3_Yes Yes A3_No No Fix4 Investigate potential herbicide resistance; Rotate modes of action Q4->Fix4 Yes End Consult literature for specific weed/soil interactions Q4->End No A4_Yes Yes A4_No No

Caption: Troubleshooting Logic for Ineffective this compound Weed Control.

References

Technical Support Center: Minimizing Imazaquin Leaching in Soil Column Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize imazaquin leaching during soil column experiments.

Troubleshooting Guide

This guide addresses common issues encountered during soil column experiments designed to assess and minimize this compound leaching.

Issue Potential Cause Troubleshooting Steps
High Variability in Leaching Results Between Replicate Columns Inconsistent soil packing, leading to preferential flow paths.- Ensure uniform soil packing density across all columns. Use a consistent method of packing, such as adding soil in small increments and gently tapping the column after each addition.- Pre-wet the soil columns slowly from the bottom up to ensure even saturation and minimize air pockets.
Non-uniform application of this compound solution.- Apply the this compound solution evenly across the entire soil surface. A spray nozzle or a pipette with a perforated tip can help distribute the solution uniformly.- Ensure the application volume is consistent for all columns.
Unexpectedly High this compound Leaching Soil pH is too high (alkaline).- this compound is more mobile in alkaline soils. Measure the pH of your soil before starting the experiment.[1][2][3] - If the pH is above 6.5, consider using a different soil or adjusting the pH with appropriate amendments, though this may introduce another variable.
Low organic matter content in the soil.- Soils with low organic matter have fewer binding sites for this compound, leading to increased leaching.[1] - Select a soil with a higher organic matter content (e.g., >2%) for your experiments.
Excessive or intense simulated rainfall.- High water flow can exceed the soil's infiltration capacity, leading to rapid transport of this compound through macropores.[4] - Apply simulated rainfall at a rate that does not cause ponding on the soil surface. Use a peristaltic pump or a drip system for controlled application.
Delay between this compound application and the first rainfall event is too short.- A short time interval does not allow for sufficient adsorption of this compound to soil particles. - Allow for a consistent and adequate equilibration period (e.g., 24 hours) between herbicide application and the start of the leaching event.
Negligible or Very Low this compound Leaching Soil pH is too low (acidic).- this compound is more strongly adsorbed to soil particles in acidic conditions, reducing its mobility. - Confirm your soil pH. If it is below 6.0, this is the likely cause.
High clay and organic matter content.- Soils with high clay and organic matter content have a greater capacity to adsorb this compound. - Characterize your soil properties to understand its adsorption potential.
Insufficient volume of simulated rainfall.- The total volume of water applied may not be enough to move the this compound through the soil column. - Ensure the total volume of simulated rainfall is appropriate for the soil type and column length, typically equivalent to a significant rainfall event.
Inconsistent Flow Rate Through the Column Clogging of the column outlet.- Place a layer of glass wool or a porous plate at the bottom of the column to prevent soil particles from clogging the outlet.
Soil swelling or compaction during the experiment.- Use a soil mix with stable aggregates. - Avoid excessive pressure on the soil surface during setup and application.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence this compound leaching in soil?

A1: The primary factors influencing this compound leaching are soil pH, organic matter content, soil texture (clay content), and the timing and intensity of rainfall or irrigation following application.

Q2: How does soil pH affect this compound mobility?

A2: Soil pH is a critical factor. This compound is an ionizable herbicide, and its mobility increases as the soil pH becomes more alkaline (higher pH). In acidic soils (lower pH), this compound is more strongly adsorbed to soil particles, which significantly reduces its leaching potential. For example, in one study, no this compound was leached at a soil pH below 3.8, while over 80% was leached at a pH above 5.5.

Q3: What is the role of organic matter in controlling this compound leaching?

A3: Organic matter in the soil acts like a sponge, adsorbing this compound and reducing the amount available to be leached. Soils with higher organic matter content will exhibit lower this compound leaching compared to sandy soils with low organic matter.

Q4: Can I use soil amendments to reduce this compound leaching?

A4: Yes, amending soil with organic materials like compost or biochar can increase the organic matter content, thereby enhancing the soil's capacity to adsorb this compound and reduce leaching. However, the effectiveness of amendments can vary, and it is essential to test them in your specific experimental setup.

Q5: What is the recommended experimental setup for a soil column leaching study with this compound?

A5: A typical setup involves packing a column (e.g., 30 cm long, 5-10 cm diameter) with the selected soil to a uniform density. The this compound solution is applied evenly to the surface, followed by a simulated rainfall event using a controlled application method like a peristaltic pump. The leachate is collected at the bottom of the column for analysis. The OECD 312 guideline provides a standardized protocol for such studies.

Q6: How should I prepare the soil for my column experiment?

A6: Soil should be air-dried and sieved (e.g., through a 2-mm mesh) to ensure homogeneity and remove large debris. The columns should be packed uniformly to a predetermined bulk density to ensure consistency across replicates.

Q7: How can I analyze the amount of this compound in the leachate and soil segments?

A7: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying this compound residues in soil and water samples.

Data Presentation

Table 1: Effect of Soil pH on this compound Leaching in Surface Soils

Soil pHPercentage of Applied this compound LeachedReference
< 3.80%
> 5.5> 80%

Table 2: this compound Leaching in a Karnak Silty Clay Soil Following Application

Time After ApplicationRainfall EventTotal this compound Loss (% of Applied)This compound Concentration in Drain WaterReference
Shortly after application in 1993High tile flow0.8%Up to 80 µg/L
40 days after application in 1993High tile flow-< 7 µg/L
Dry growing season of 1994-Practically zero< 5 µg/L

Experimental Protocols

Protocol: Standard Soil Column Leaching Experiment for this compound (Based on OECD Guideline 312)

  • Column Preparation:

    • Use glass or PVC columns (e.g., 30 cm in length, 5 cm inner diameter).

    • Place a layer of glass wool at the bottom of the column to prevent soil loss.

    • Air-dry and sieve the test soil through a 2-mm mesh.

    • Pack the soil into the columns to a uniform bulk density. The soil height should be around 28 cm.

  • Soil Saturation:

    • Slowly saturate the soil columns from the bottom with a 0.01 M CaCl₂ solution until the soil is fully wetted.

    • Allow the columns to drain freely until the soil reaches field capacity (typically 24-48 hours).

  • This compound Application:

    • Prepare a stock solution of this compound at the desired concentration.

    • Uniformly apply the this compound solution to the surface of the soil in each column.

  • Simulated Rainfall (Leaching):

    • After an equilibration period (e.g., 24 hours), initiate the simulated rainfall using a peristaltic pump or a drip system to apply a 0.01 M CaCl₂ solution.

    • The total volume of the artificial rain should be equivalent to a significant rainfall event (e.g., 200 mm over 48 hours).

    • Maintain a constant and slow flow rate to avoid ponding.

  • Leachate Collection:

    • Collect the leachate that passes through the column in fractions at regular intervals.

    • Measure the volume of each leachate fraction.

  • Sample Analysis:

    • At the end of the experiment, carefully extrude the soil from the columns and section it into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

    • Extract this compound from the soil segments and leachate fractions using an appropriate solvent.

    • Quantify the concentration of this compound in each extract using HPLC or a similar analytical technique.

  • Data Reporting:

    • Calculate the mass balance of this compound, including the amount recovered in the leachate, in each soil segment, and the amount that may have degraded.

    • Express the leached amount as a percentage of the total applied this compound.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select and Characterize Soil (pH, OM, Texture) B Air-dry and Sieve Soil (<2mm) A->B C Pack Soil Columns to Uniform Density B->C D Saturate Columns and Equilibrate to Field Capacity C->D E Apply this compound Solution Uniformly to Soil Surface D->E F Equilibration Period (e.g., 24h) E->F G Simulate Rainfall (Leaching) at a Controlled Rate F->G H Collect Leachate in Fractions G->H I Section Soil Columns J Extract this compound from Leachate and Soil Samples H->J I->J K Quantify this compound Concentration (e.g., HPLC) J->K L Calculate Mass Balance and Leaching Percentage K->L

Caption: Experimental workflow for a typical this compound soil column leaching study.

factors_influencing_leaching cluster_factors Controlling Factors cluster_soil Soil Properties cluster_herbicide Herbicide Properties cluster_env Environmental Conditions cluster_processes Key Processes Soil_pH Soil pH Adsorption Adsorption to Soil Particles Soil_pH->Adsorption influences OM Organic Matter OM->Adsorption influences Texture Soil Texture (Clay Content) Texture->Adsorption influences Imazaquin_Props This compound's Chemical Properties (pKa, Solubility) Imazaquin_Props->Adsorption influences Mobility Mobility in Soil Solution Imazaquin_Props->Mobility influences Rainfall Rainfall/Irrigation (Timing and Intensity) Rainfall->Mobility drives Adsorption->Mobility reduces Leaching This compound Leaching Potential Mobility->Leaching leads to

Caption: Key factors and processes influencing this compound leaching potential in soil.

References

Technical Support Center: Dealing with Imazaquin Carryover Effects in Crop Rotation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and agricultural professionals to troubleshoot and manage the effects of imazaquin herbicide carryover in experimental and practical crop rotation scenarios.

Troubleshooting Guides

This section addresses specific problems you might encounter during your crop rotation experiments following the use of this compound.

Problem: Unexpected injury, stunting, or death of rotational crops.

Possible Cause: Persistence of this compound in the soil at levels toxic to the subsequent crop.

Troubleshooting Steps:

  • Verify Field History: Confirm the date and application rate of the last this compound use from your experimental records.

  • Assess Environmental Conditions: Review weather data from the time of application to the present. This compound degradation is significantly slowed by dry and cool conditions, increasing carryover risk[1][2].

  • Evaluate Soil Characteristics: Analyze the soil's pH, texture, and organic matter content. This compound binds more strongly and persists longer in acidic soils (low pH) and soils with high clay and organic matter content[1].

  • Conduct a Soil Bioassay: A bioassay is the most direct way to determine if biologically active herbicide residues are present. A detailed protocol is provided in the "Experimental Protocols" section.

  • Perform Chemical Residue Analysis: For precise, quantitative data on the concentration of this compound in the soil, a chemical analysis using a method such as High-Performance Liquid Chromatography (HPLC) is recommended. A general protocol is available below.

Problem: Crop injury is patchy and inconsistent across the research plot.

Possible Cause: Non-uniform herbicide application or variability in soil conditions within the plot.

Troubleshooting Steps:

  • Targeted Soil Sampling: Collect separate soil samples from areas exhibiting severe injury and areas with healthy plant growth. Analyze these samples independently to identify localized "hot spots."

  • Investigate Application Method: Consider the possibility of sprayer overlaps during the initial application, which can result in zones with double the intended herbicide rate[2].

  • Map Soil and Topography: Variations in soil type, organic matter, or topography (e.g., low-lying areas) within a single plot can lead to differential herbicide persistence and crop injury[2].

Quantitative Data Summary: this compound Persistence & Crop Injury

The following table provides a summary of quantitative data to help in assessing the risk of this compound carryover. Persistence is highly variable and dependent on local conditions.

ParameterValueConditions & Notes
Typical Soil Half-Life ~60 daysThis is a general estimate; the actual half-life can be significantly longer under cool, dry conditions.
Typical Soil Breakdown Period 4–6 monthsThe time it takes for this compound to break down into metabolites under average conditions.
Photodegradation Half-Life 15.3 daysRefers to breakdown on the soil surface when exposed to light.
Crop Injury Thresholds (Simulated Carryover) These concentrations in soil have been shown to cause yield reductions in sensitive crops.
   Corn (Zea mays)≥ 13 ng/g of soilHigh sensitivity to this compound residues.
   Cotton (Gossypium hirsutum)≥ 13 ng/g of soilExtremely sensitive to this compound residues.
   Wheat (Triticum aestivum)≥ 45 ng/g of soilModerately sensitive compared to corn and cotton.

Frequently Asked Questions (FAQs)

Q1: What is this compound's mechanism of action, and which crops are most at risk from carryover? A1: this compound is an imidazolinone herbicide that works by inhibiting the acetohydroxyacid synthase (AHAS) enzyme. This enzyme is crucial for synthesizing the branched-chain amino acids valine, leucine, and isoleucine, which are vital for plant growth. Crop varieties lacking tolerance to this herbicide family will be affected. Cotton is known to be one of the most sensitive rotational crops, followed by corn, grain sorghum, and rice.

Q2: What are the key environmental and soil factors that prolong this compound's presence in the soil? A2: The primary factors that increase the persistence of this compound are:

  • Low Soil pH: In acidic soils, this compound is more readily adsorbed to soil particles, making it less available for microbial breakdown and increasing its persistence.

  • High Clay and Organic Matter: Soils with a high percentage of clay and organic matter can bind this compound, protecting it from degradation.

  • Drought and Cold Temperatures: Microbial activity is the main driver of this compound breakdown. Both low soil moisture and cool temperatures inhibit this microbial activity, thus extending the herbicide's half-life.

Q3: What proactive steps can I take in my experimental design to mitigate this compound carryover? A3: To minimize the impact of carryover:

  • Respect Plant-Back Intervals: Always follow the rotational crop restrictions and plant-back intervals provided on the herbicide product label. These are legally mandated and based on extensive testing.

  • Incorporate Tillage: Where appropriate for the study, tillage can help dilute this compound residues throughout the soil profile, reducing localized concentrations.

  • Keep Meticulous Records: Document all herbicide applications, including dates, rates, and specific locations within the field.

  • Utilize Bioassays: Before planting a potentially sensitive crop, perform a soil bioassay as a final check to ensure the field is safe for planting.

Q4: Is it possible to remediate a plot with confirmed this compound carryover? A4: Yes, one potential remediation strategy is the application of activated carbon. Activated carbon can be tilled into the soil to adsorb herbicide residues, making them unavailable for plant uptake. However, the effectiveness can vary, so it is crucial to test this on a small scale with your soil before treating an entire plot.

Experimental Protocols

Protocol 1: Soil Bioassay for Detecting Phytotoxic this compound Residues

This protocol describes a simple and effective method to determine if biologically active this compound residues are present in the soil.

Materials:

  • Composite soil sample from the area of concern.

  • Control soil of a similar type, known to be free of herbicides.

  • Multiple 3- to 4-inch pots with drainage holes.

  • Seeds of a highly sensitive indicator species (e.g., cucumber, non-Clearfield wheat, oats).

  • Water.

  • A controlled environment with adequate sunlight (greenhouse or sunny window).

Methodology:

  • Soil Collection: Collect soil cores from the top 2-3 inches of soil (or to the depth of tillage) from 10-15 random locations within the suspect area. Combine and mix these cores thoroughly to create one representative sample. Collect a separate sample of control soil.

  • Potting: Fill a minimum of three pots with the suspect field soil and three pots with the control soil. Label all pots clearly.

  • Seeding: Plant 3 to 6 seeds of your chosen indicator species in each pot at a consistent depth.

  • Incubation: Place the pots in a warm, sunny location. Water them as needed to keep the soil moist but avoid waterlogging.

  • Observation & Assessment: For the next 2-3 weeks, observe plant emergence and growth. Compare the plants in the suspect soil to the plants in the control soil.

  • Interpreting Results: Look for symptoms of imidazolinone injury in the plants grown in the suspect soil, which include severe stunting, yellowing of new leaves (chlorosis), and sometimes a purplish discoloration of leaf veins. Healthy growth in the control pots alongside these symptoms in the suspect pots confirms the presence of phytotoxic herbicide residues.

Protocol 2: General Method for this compound Residue Analysis by HPLC-UV

This protocol provides a general framework for the quantitative chemical analysis of this compound in soil samples. Note: Laboratories should optimize and validate this method for their specific equipment and conditions.

Materials:

  • Air-dried and sieved (2 mm) soil sample.

  • HPLC-grade solvents: Methanol, Acetonitrile, and deionized water.

  • Acids for pH adjustment (e.g., Phosphoric acid).

  • This compound analytical standard.

  • Centrifuge tubes, mechanical shaker, centrifuge.

  • 0.45 µm syringe filters.

  • HPLC system equipped with a UV detector and a C18 analytical column.

Methodology:

  • Calibration Standards: Prepare a stock solution of the this compound standard in methanol. From this stock, create a series of dilutions to generate a multi-point calibration curve (e.g., 0.05 to 5.0 µg/mL).

  • Soil Extraction: a. Accurately weigh 10–20 grams of the prepared soil into a centrifuge tube. b. Add a measured volume of an extraction solvent, such as a methanol/water mixture. c. Place the tube on a mechanical shaker and extract for 30–60 minutes. d. Centrifuge the sample at high speed for 10-15 minutes to pellet the soil particles.

  • Sample Preparation for Injection: a. Carefully decant the supernatant (the liquid extract). b. Pass the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. c. Transfer the filtered extract into an HPLC autosampler vial.

  • Chromatographic Analysis: a. Example HPLC Conditions:

    • Column: Reverse-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size).
    • Mobile Phase: An isocratic or gradient mixture of acidified water (pH adjusted to 2.5-3.0) and acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • UV Detection Wavelength: ~252 nm.
    • Injection Volume: 20 µL. b. Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatograms based on its retention time. Calculate the concentration of this compound in the soil by comparing the peak area from the sample to the linear regression of the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to this compound carryover.

Imazaquin_Carryover_Factors cluster_0 Soil Properties cluster_1 Climatic Factors cluster_2 Herbicide Properties & Application soil_ph Soil pH (Lower pH increases persistence) carryover This compound Carryover Risk soil_ph->carryover soil_texture Soil Texture (Higher clay increases persistence) soil_texture->carryover organic_matter Organic Matter (Higher OM increases persistence) organic_matter->carryover moisture Soil Moisture (Low moisture slows degradation) moisture->carryover temperature Temperature (Low temperature slows degradation) temperature->carryover application_rate Application Rate application_rate->carryover chemical_properties Chemical Properties (e.g., Adsorption) chemical_properties->carryover

Caption: Key factors that influence the risk of this compound carryover.

Crop_Rotation_Decision_Workflow start Planning to Plant a Rotational Crop check_records Review Herbicide Application Records (this compound rate and date) start->check_records assess_conditions Assess Environmental Conditions (Drought, cool temperatures?) check_records->assess_conditions bioassay Conduct Soil Bioassay assess_conditions->bioassay Carryover risk suspected proceed Proceed with Planting (Low Risk) assess_conditions->proceed Low risk / Long interval chem_analysis Optional: Quantitative Chemical Analysis bioassay->chem_analysis For quantitative data interpret_results Interpret Bioassay Results (Injury observed?) bioassay->interpret_results interpret_results->proceed No mitigate High Risk: - Choose a tolerant crop - Delay planting - Consider tillage interpret_results->mitigate Yes

Caption: A decision-making workflow for managing crop rotation after this compound use.

References

Technical Support Center: Optimization of Mobile Phase for Imazaquin Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of imazaquin. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during method development and routine analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of this compound, with a focus on mobile phase optimization.

Peak Shape Problems

Question: Why am I observing peak tailing for my this compound peak?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue in HPLC and can significantly affect the accuracy of quantification.[1][2] For an acidic compound like this compound, there are several potential causes related to the mobile phase and column interactions:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase are a primary cause. Basic compounds can interact with residual silanol groups on silica-based columns, leading to tailing.[3] To mitigate this, consider the following:

    • Mobile Phase pH: The pH of your mobile phase is a critical factor.[2][4] Operating at a low pH (e.g., pH 3) can suppress the ionization of residual silanols on the column packing, minimizing these secondary interactions.

    • Use of Buffers: Incorporating a buffer (e.g., phosphate or acetate buffer) into your mobile phase helps to maintain a stable pH, which is crucial for consistent peak shapes.

  • Column Overloading: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Try reducing the injection volume or diluting your sample.

  • Column Contamination: Accumulation of contaminants on the column can also cause peak tailing.

    • Solution: Regularly flush your column with a strong solvent. Employing a guard column can help protect your analytical column from contaminants.

Question: My this compound peak is showing fronting. What could be the cause?

Answer:

Peak fronting, the opposite of tailing, results in a sharp leading edge followed by a sloping tail. This is often related to the sample and mobile phase conditions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in fronting.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Overloading: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Improper Mobile Phase Composition: An unsuitable mobile phase can also contribute to fronting.

Question: My this compound peak is broader than expected. How can I improve it?

Answer:

Broad peaks can compromise resolution and sensitivity. Common causes related to the mobile phase include:

  • Mobile Phase Viscosity: A highly viscous mobile phase can lead to broader peaks.

  • Inadequate Solvent Strength: If the mobile phase is too weak, the analyte will spend more time on the stationary phase, resulting in wider peaks.

    • Solution: Try increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Column Deterioration: Over time, column performance can degrade, leading to broader peaks.

    • Solution: If mobile phase adjustments do not resolve the issue, it may be time to replace the column. Using a guard column can extend the life of your analytical column.

Retention Time Instability

Question: The retention time for this compound is shifting between injections. What should I check?

Answer:

Inconsistent retention times are a common problem in HPLC, often pointing to issues with the mobile phase preparation or the HPLC system itself.

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of your mobile phase. If you are using an online mixing system, ensure the pump is functioning correctly. Hand-mixing the mobile phase can sometimes resolve issues related to pump proportioning valves.

  • Mobile Phase pH: The pH of the mobile phase must be stable, especially for ionizable compounds like this compound.

    • Solution: Use a buffer to control the pH and ensure it is within the optimal range for your column (typically pH 2-8 for silica-based columns). Prepare fresh mobile phase regularly, as the pH can change over time.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a run can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase. This is particularly important when changing mobile phase compositions.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and, consequently, the retention time.

    • Solution: Use a column oven to maintain a constant temperature for the column.

Other Common Issues

Question: I am seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

Answer:

Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They are typically due to contamination.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can lead to ghost peaks.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter your mobile phase through a 0.45 µm or 0.22 µm filter before use. Prepare fresh mobile phase daily.

  • System Carryover: Residual sample from a previous injection can elute in a subsequent run, causing ghost peaks.

    • Solution: Implement a robust column washing step at the end of each run to remove strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A good starting point for reversed-phase HPLC of this compound on a C18 column is a mixture of acetonitrile and water, with an acidic modifier to control the pH. For example, a mobile phase of acetonitrile and water (e.g., 45:55 v/v) with the aqueous phase adjusted to pH 3.0 with an acid like acetic acid or formic acid is often effective.

Q2: How does the pH of the mobile phase affect the separation of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which is an acidic compound. At a pH below its pKa, this compound will be in its neutral form, leading to increased retention on a reversed-phase column. Controlling the pH is essential for achieving reproducible retention times and good peak shape.

Q3: Should I use isocratic or gradient elution for this compound analysis?

The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample. For analyzing this compound as a single component or in a simple mixture, an isocratic method is often sufficient and more straightforward. If your sample contains multiple components with a wide range of polarities, a gradient elution may be necessary to achieve adequate separation within a reasonable analysis time.

Q4: What are the best practices for preparing the mobile phase?

Proper mobile phase preparation is crucial for reliable HPLC results. Key practices include:

  • Use high-purity solvents and reagents: Always use HPLC-grade solvents to minimize impurities.

  • Filter the mobile phase: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or system.

  • Degas the mobile phase: Remove dissolved gases by sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump and detector.

  • Prepare fresh mobile phase: Aqueous mobile phases, especially those containing buffers, can support microbial growth. It is best to prepare them fresh daily.

  • Ensure miscibility: When mixing solvents, ensure they are miscible to avoid phase separation.

Data Presentation

The following tables summarize typical HPLC conditions used for the separation of this compound and related imidazolinone herbicides.

Table 1: Example HPLC Methods for this compound and Related Compounds

ParameterMethod 1 (Imazapic)Method 2 (Imazapyr & Imazapic)
Column Zorbax StableBond C18 (4.6 x 250 mm, 5 µm)Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A AcetonitrileAcetonitrile (100%)
Mobile Phase B Water: Acetic Acid (pH 3.0)Water with 10% Acetic Acid (pH 2.8)
Composition 45:55 (A:B)35:65 (A:B)
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 252 nmUV at 251 nm
Injection Volume 20 µL17 µL

Experimental Protocols

Detailed Methodology for Mobile Phase Preparation

This protocol outlines the steps for preparing a common mobile phase for this compound analysis.

Objective: To prepare 1 L of a 45:55 (v/v) acetonitrile:water mobile phase with the aqueous phase buffered to pH 3.0.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade acetic acid (or another suitable acid like formic acid)

  • Calibrated pH meter

  • Glassware (1 L graduated cylinder, 1 L beaker, 1 L solvent bottle)

  • 0.45 µm or 0.22 µm membrane filter

  • Vacuum filtration apparatus

  • Sonicator

Procedure:

  • Prepare the Aqueous Phase:

    • Measure 550 mL of HPLC-grade water into a clean 1 L beaker.

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • While stirring, slowly add acetic acid dropwise until the pH meter reads 3.0 ± 0.05.

  • Filter the Aqueous Phase:

    • Set up the vacuum filtration apparatus with a 0.45 µm or 0.22 µm membrane filter.

    • Filter the pH-adjusted water to remove any particulate matter.

  • Prepare the Final Mobile Phase:

    • Measure 450 mL of HPLC-grade acetonitrile using a graduated cylinder.

    • In a clean 1 L solvent bottle, combine the 550 mL of filtered, pH-adjusted water with the 450 mL of acetonitrile.

  • Degas the Mobile Phase:

    • Place the solvent bottle containing the final mobile phase into a sonicator bath.

    • Sonicate for 10-15 minutes to remove dissolved gases. Alternatively, degas using vacuum filtration or by sparging with helium.

  • Label and Store:

    • Clearly label the solvent bottle with the composition of the mobile phase (Acetonitrile:Water (45:55), pH 3.0) and the date of preparation.

    • The mobile phase is now ready for use. It is recommended to prepare this mobile phase fresh daily.

Mandatory Visualization

Workflow for HPLC Mobile Phase Optimization

MobilePhaseOptimization cluster_prep Preparation cluster_optim Optimization cluster_eval Evaluation Start Define Separation Goal Select_Column Select C18 Column Start->Select_Column Initial_MP Choose Initial Mobile Phase (e.g., ACN:Water) Select_Column->Initial_MP Adjust_pH Adjust pH of Aqueous Phase (e.g., pH 3-4.5) Initial_MP->Adjust_pH Control Ionization Vary_Ratio Vary Organic:Aqueous Ratio Adjust_pH->Vary_Ratio Check_Retention Evaluate Retention Time Vary_Ratio->Check_Retention Check_PeakShape Assess Peak Shape Check_Retention->Check_PeakShape Is_Separation_OK Separation Acceptable? Check_PeakShape->Is_Separation_OK Adjust_FlowRate Optimize Flow Rate Adjust_FlowRate->Vary_Ratio Is_Separation_OK->Adjust_FlowRate No Final_Method Final Method Is_Separation_OK->Final_Method Yes

Caption: Workflow for optimizing the mobile phase in HPLC for this compound separation.

Troubleshooting Logic for Common HPLC Peak Shape Issues

HPLCTroubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_broadening Peak Broadening Start Observe Peak Shape Problem Decision Identify Problem Start->Decision Tailing_Check_pH Check Mobile Phase pH (is it low enough?) Tailing_Check_Buffer Use Buffered Mobile Phase Tailing_Check_pH->Tailing_Check_Buffer Tailing_Check_Conc Reduce Sample Concentration Tailing_Check_Buffer->Tailing_Check_Conc End Problem Resolved Tailing_Check_Conc->End Fronting_Check_Solvent Match Sample Solvent to Mobile Phase Fronting_Check_Conc Reduce Sample Concentration Fronting_Check_Solvent->Fronting_Check_Conc Fronting_Check_Conc->End Broad_Check_Strength Increase Mobile Phase Strength Broad_Check_Column Check Column Health Broad_Check_Strength->Broad_Check_Column Broad_Check_Column->End Decision->Tailing_Check_pH Tailing Decision->Fronting_Check_Solvent Fronting Decision->Broad_Check_Strength Broadening

Caption: A logical guide for troubleshooting common peak shape problems in HPLC.

References

Validation & Comparative

A Comparative Guide to the Validation of a New UHPLC-MS/MS Method for Imazaquin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of imazaquin against established analytical techniques. The information presented is intended to assist researchers, scientists, and professionals in drug development and residue analysis in selecting the most suitable method for their applications. This document outlines the performance of various analytical techniques and provides the necessary experimental data and protocols.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been a traditional approach, while modern methods like UHPLC-MS/MS offer superior sensitivity and selectivity.[1][2] The following tables summarize the performance of these methods based on published validation data.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterUHPLC-MS/MS Method (New)HPLC-UV Method (Traditional)
Linearity (r²) >0.99[2][3]>0.998
Limit of Quantification (LOQ) 0.01 mg/kg0.005 mg/kg
Limit of Detection (LOD) Method Limit of Detection (MLOD) calculated by S/N ratio0.0015 mg/kg
Recovery (%) 76.1 - 110.6%90.7 - 100.6%
Precision (%RSD) <20%≤ 6.6%
Sample Matrix Livestock Products (egg, milk, beef, pork, chicken)Soil

Table 2: Detailed Validation Parameters for the New UHPLC-MS/MS Method

Validation ParameterResult
Linearity Range 0.5 - 25 µg/kg
Correlation Coefficient (r²) >0.99
Accuracy (Recovery %) 76.1 - 110.6% at 0.01 mg/kg spiking level
89.2 - 97.1% at 0.1 mg/kg spiking level
94.4 - 104.4% at 0.5 mg/kg spiking level
Precision (RSD %) <20%
Method Limit of Quantification (MLOQ) 0.01 mg/kg
Matrix Effect (%) -6.56 to 7.11%

Experimental Protocols

New UHPLC-MS/MS Method for this compound in Livestock Products

This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by UHPLC-MS/MS analysis for the simultaneous determination of this compound and other imidazolinone herbicides in various livestock products.

1. Sample Preparation (Modified QuEChERS)

  • Weigh 5 g of a homogenized sample into a 50 mL conical tube.

  • Add 5 mL of 0.1 M potassium phosphate dibasic solution and shake for 10 minutes.

  • Add 0.5 mL of 6 N HCl and 5 mL of acetonitrile, then shake for another 10 minutes.

  • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl), shake vigorously for 1 minute, and centrifuge at 3000×g for 10 minutes.

  • Transfer the acetonitrile layer to a tube containing dSPE (dispersive solid-phase extraction) sorbent (150 mg MgSO₄, 25 mg C18) and centrifuge at 13,000×g for 5 minutes.

  • Filter the supernatant through a 0.2 µm membrane filter before analysis.

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Details of the specific column used were not fully specified in the provided text.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid and 5 mM ammonium formate in water.

    • Solvent B: 0.1% formic acid and 5 mM ammonium formate in methanol.

  • Gradient Elution: A gradient elution program is used, starting with 70% A, and increasing the proportion of B over time.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Total Run Time: 15.0 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Traditional HPLC-UV Method for this compound in Soil

This method involves solvent extraction, solid-phase extraction (SPE) cleanup, and quantification by HPLC with UV detection.

1. Sample Preparation

  • Extraction: Soil samples are extracted with a mixture of methanol and water (2:1, v/v).

  • Cleanup: The extract is cleaned up using strong anion-exchange solid-phase extraction cartridges.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Optimization of a water/acetonitrile mobile phase with phosphoric acid to adjust pH.

  • Detection: UV detection at a specified wavelength.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Homogenized Sample (5g) Extraction1 Add K2HPO4 solution Shake 10 min Sample->Extraction1 Extraction2 Add HCl and Acetonitrile Shake 10 min Extraction1->Extraction2 SaltingOut Add QuEChERS Salts Shake 1 min, Centrifuge Extraction2->SaltingOut dSPE dSPE Cleanup (MgSO4, C18) Centrifuge SaltingOut->dSPE Filtration Filter (0.2 µm) dSPE->Filtration UHPLC UHPLC Separation Filtration->UHPLC MSMS MS/MS Detection UHPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for the new UHPLC-MS/MS method.

method_comparison cluster_new New Method cluster_traditional Traditional Method cluster_alternative Alternative Screening Method UHPLC_MSMS UHPLC-MS/MS High Selectivity & Sensitivity Simultaneous multi-residue analysis Faster run times (UHPLC) HPLC_UV HPLC-UV Good Performance Lower instrument cost Potential for matrix interference ICA Immunochromatographic Assay (ICA) Rapid on-site detection Qualitative/Semi-quantitative Lower precision

Caption: Logical comparison of analytical methods.

References

Imazaquin's Efficacy Against Herbicide-Resistant Weed Biotypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to effective weed management in agricultural and non-agricultural settings. Imazaquin, an imidazolinone herbicide, has historically been a valuable tool for controlling a broad spectrum of weeds. However, its efficacy is compromised in biotypes that have developed resistance, particularly to acetolactate synthase (ALS) inhibiting herbicides. This guide provides a comparative analysis of this compound's performance against such resistant biotypes, supported by experimental data, and explores alternative herbicidal options.

Performance of this compound on Resistant Weed Biotypes

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Resistance to this compound and other ALS inhibitors in weeds like common waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) is often conferred by a single amino acid substitution in the ALS gene.[2]

Studies have shown that common waterhemp populations with specific mutations in the ALS gene exhibit cross-resistance to both imidazolinone (e.g., this compound) and sulfonylurea herbicides.[3] For instance, a common waterhemp population from Iowa was confirmed to be resistant to this compound, with the isolated ALS enzyme being significantly less sensitive to the herbicide compared to that of a susceptible biotype.[3] Research on Palmer amaranth has also confirmed resistance to this compound in South Carolina, a trend that has been observed since the late 1990s.[4]

Comparative Efficacy of Alternative Herbicides

Given the prevalence of resistance to ALS inhibitors, alternative herbicides with different modes of action are essential for managing resistant weed populations. Research has demonstrated the effectiveness of several other herbicide classes against biotypes resistant to this compound.

Protoporphyrinogen oxidase (PPO) inhibitors, such as lactofen and fomesafen, have shown efficacy in controlling glyphosate- and ALS-inhibitor-resistant weeds. Glufosinate, dicamba, and 2,4-D are other post-emergence options that have demonstrated effective control of multi-resistant waterhemp. For Palmer amaranth populations resistant to both glyphosate and ALS-inhibiting herbicides, PPO-inhibiting herbicides are a viable control option.

Data Summary

The following table summarizes the performance of this compound and alternative herbicides on resistant weed biotypes based on available research.

Weed BiotypeHerbicide ClassActive IngredientEfficacy on Resistant BiotypeReference
Common Waterhemp (Amaranthus tuberculatus) ImidazolinoneThis compoundLow (Resistance Confirmed)
ImidazolinoneImazethapyrLow (Resistance Confirmed)
SulfonylureaHalosulfuronLow (>160 times resistant)
Diphenyl Ether (PPO Inhibitor)LactofenHigh
GlufosinateGlufosinateHigh (Effective Control)
Synthetic Auxin2,4-DHigh (Effective Control)
Synthetic AuxinDicambaHigh (Effective Control)
Palmer Amaranth (Amaranthus palmeri) ImidazolinoneThis compoundLow (Resistance Confirmed)
ImidazolinoneImazapicLow (Widespread Resistance)
GlycineGlyphosateLow (in glyphosate-resistant biotypes)
Diphenyl Ether (PPO Inhibitor)FomesafenHigh
GlufosinateGlufosinateHigh
Synthetic Auxin2,4-DHigh
Synthetic AuxinDicambaHigh
Common Ragweed (Ambrosia artemisiifolia) ImidazolinoneThis compoundLow (in some cross-resistant populations)
Triazolopyrimidine (ALS Inhibitor)CloransulamLow (Resistance Confirmed)
Diphenyl Ether (PPO Inhibitor)FomesafenVariable (Resistance Confirmed in some biotypes)
GlycineGlyphosateLow (in glyphosate-resistant biotypes)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. The following protocols are based on standard greenhouse and field trial methodologies for testing herbicide resistance.

Whole-Plant Herbicide Bioassay Protocol

This protocol is a standard method for evaluating the response of weed populations to herbicides in a controlled environment.

  • Seed Collection and Germination:

    • Collect mature seedheads from suspected resistant weed populations in the field.

    • Clean and store seeds under dry, room temperature conditions.

    • To break dormancy, seeds may require a period of cold stratification (e.g., 4°C for 7 days).

    • Germinate seeds on a suitable medium, such as agar with potassium nitrate, in a germination cabinet with optimized light and temperature conditions for the specific weed species.

  • Seedling Propagation:

    • Transplant uniform seedlings (e.g., at the two to three-leaf stage) into pots or trays filled with a standard potting mix.

    • Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Prepare herbicide solutions of the desired concentrations, including a range of doses to determine the level of resistance. Typically, treatments include 1x and 3x the recommended field rate.

    • Apply herbicides using a precision bench sprayer to ensure uniform coverage.

    • Include a non-treated control group for comparison.

  • Data Collection and Analysis:

    • Assess herbicide efficacy at a set time point after treatment (e.g., 21 days).

    • Evaluation metrics can include visual injury ratings, plant survival counts, and measurement of aboveground biomass reduction.

    • Analyze data statistically to determine significant differences between treatments and to calculate resistance indices.

In Vitro ALS Enzyme Assay Protocol

This laboratory-based assay directly measures the sensitivity of the ALS enzyme to inhibiting herbicides.

  • Enzyme Extraction:

    • Extract the ALS enzyme from fresh leaf tissue of both resistant and susceptible weed biotypes.

    • Homogenize the tissue in an extraction buffer and centrifuge to isolate the enzyme.

  • Enzyme Activity Measurement:

    • Incubate the extracted enzyme with a range of herbicide concentrations.

    • Measure the enzyme's activity by quantifying the product of the reaction it catalyzes.

    • Determine the herbicide concentration required to inhibit 50% of the enzyme's activity (I50 value).

  • Data Analysis:

    • Compare the I50 values of the resistant and susceptible biotypes. A significantly higher I50 value for the resistant biotype indicates target-site resistance.

Visualizations

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action and Resistance cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action cluster_resistance_mechanism Resistance Mechanism Branched-Chain Amino Acids Branched-Chain Amino Acids Plant Growth Plant Growth Branched-Chain Amino Acids->Plant Growth ALS Enzyme ALS Enzyme ALS Enzyme->Branched-Chain Amino Acids Catalyzes Biosynthesis ALS Gene ALS Gene ALS Gene->ALS Enzyme Synthesis This compound This compound This compound->ALS Enzyme Inhibits Altered ALS Enzyme Altered ALS Enzyme This compound->Altered ALS Enzyme Ineffective Inhibition Altered ALS Enzyme->Branched-Chain Amino Acids Continues Biosynthesis Point Mutation in ALS Gene Point Mutation in ALS Gene Point Mutation in ALS Gene->Altered ALS Enzyme Leads to

Caption: Mechanism of this compound action and development of target-site resistance.

Herbicide Resistance Screening Workflow Field Observation Field Observation Seed Collection Seed Collection Field Observation->Seed Collection Suspected Resistance Greenhouse Bioassay Greenhouse Bioassay Seed Collection->Greenhouse Bioassay Grow Plants Dose-Response Experiment Dose-Response Experiment Greenhouse Bioassay->Dose-Response Experiment Determine Resistance Level Molecular Analysis Molecular Analysis Greenhouse Bioassay->Molecular Analysis Investigate Mechanism Resistance Confirmation Resistance Confirmation Dose-Response Experiment->Resistance Confirmation Quantitative Data Molecular Analysis->Resistance Confirmation Genetic Basis

Caption: A typical workflow for identifying and confirming herbicide resistance in weeds.

References

Cross-Validation of Imazaquin Immunoassay with Chromatographic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental analysis, the accurate quantification of herbicides like imazaquin is crucial. While chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are considered the gold standard for their precision and specificity, immunoassays offer a rapid and high-throughput alternative. This guide provides a comparative analysis of this compound immunoassays and chromatographic methods, supported by experimental data from published studies, to assist in selecting the appropriate analytical technique.

Performance Comparison

The following table summarizes the key performance characteristics of an immunochromatographic assay (ICA) and an HPLC method for the detection of this compound, based on reported experimental data.

Performance ParameterImmunochromatographic Assay (ICA)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 5 µg/kg (soybeans), 10 µg/kg (corn)[1]0.005 ppm (5 µg/kg) (soybeans)[2]
Linear Range 3.78–106.71 µg/kg (soybeans), 3.85–208.26 µg/kg (corn)[1]Not explicitly stated, but method validated for residue analysis.
Recovery Rate 87.6%–115.4% (soybeans), 85.2%–108.6% (corn)[1]>88.4% (soybeans)[2]
Precision (% CV) Not explicitly stated in the provided abstract.<6.7%
Confirmation Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis Time Rapid on-site detectionGenerally longer due to chromatographic separation.
Throughput HighLower compared to immunoassays.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for evaluating and replicating these methods.

This compound Immunochromatographic Assay (ICA) Protocol

This method is designed for rapid, on-site screening of this compound residues in agricultural products.

  • Sample Preparation:

    • Corn and soybean samples are crushed and ground into a powder.

    • A 2g sample is mixed with 4 mL of 70% methanol in water.

    • The mixture is vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes.

    • The supernatant is collected for analysis.

  • Assay Procedure:

    • The immunochromatographic strip, which contains a monoclonal antibody specific to this compound, is used.

    • A defined volume of the sample extract is applied to the sample pad of the strip.

    • The results are visually interpreted based on the appearance of the test and control lines. The intensity of the test line is inversely proportional to the this compound concentration.

This compound High-Performance Liquid Chromatography (HPLC) Protocol

This method provides a sensitive and reliable determination of this compound residues, often used for confirmation and precise quantification.

  • Sample Preparation (Solid-Phase Extraction):

    • Soybean samples are first subjected to a liquid/liquid partition for initial cleanup.

    • A strong anion exchange solid-phase extraction (SPE) procedure is then employed to effectively remove matrix interferences.

  • Chromatographic Conditions:

    • Column: C-18 reverse-phase column.

    • Mobile Phase: Optimized water/acetonitrile mixture with phosphoric acid to adjust the pH.

    • Detection: Ultraviolet (UV) detection.

    • The specific gradient and flow rate are optimized to achieve excellent peak resolution for this compound.

  • Confirmation:

    • This compound residues are further confirmed using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the identity of the analyte.

Cross-Validation Workflow

The relationship between screening with an immunoassay and confirmation with a chromatographic method is a common workflow in analytical chemistry. This process ensures both efficiency and accuracy.

G Sample Sample Collection (e.g., Corn, Soybeans) Extraction Sample Extraction (e.g., Methanol/Water) Sample->Extraction Immunoassay This compound Immunoassay (e.g., ICA/ELISA) Extraction->Immunoassay Result Qualitative/Semi-Quantitative Result Immunoassay->Result SPE Solid-Phase Extraction (SPE Cleanup) Result->SPE Chromatography Chromatographic Separation (e.g., HPLC, GC) SPE->Chromatography Detection Mass Spectrometry Detection (e.g., MS/MS) Chromatography->Detection Final Confirmed Quantitative Result Detection->Final

Caption: Cross-validation workflow for this compound analysis.

Conclusion

The cross-validation of this compound immunoassays with chromatographic methods demonstrates a powerful and practical approach for analytical testing. Immunoassays serve as an excellent tool for rapid and high-throughput screening of a large number of samples. Chromatographic methods like HPLC, particularly when coupled with mass spectrometry, provide the necessary specificity and quantitative accuracy for confirmation of positive results and for regulatory purposes. The choice between these methods, or their combined use, will depend on the specific requirements of the study, including the number of samples, required turnaround time, and the necessary level of quantitative precision and legal defensibility.

References

Comparative Analysis of Imazaquin Degradation in Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the environmental fate of the herbicide imazaquin reveals distinct degradation patterns under aerobic and anaerobic conditions. Primarily broken down by microbial activity, the persistence of this compound in soil and water is significantly influenced by the presence or absence of oxygen.

Generally, the degradation of imidazolinone herbicides, the chemical class to which this compound belongs, is more rapid under aerobic conditions which favor the metabolic activity of a wider range of soil microorganisms.[1] However, degradation pathways also exist under anaerobic conditions, and for some related compounds, anaerobic degradation can be surprisingly rapid, depending on the specific soil environment.[1][2]

This guide provides a comparative analysis of this compound degradation, drawing on available data for this compound and its close structural analog, imazapyr, to elucidate the differing rates, pathways, and influencing factors under both aerobic and anaerobic scenarios.

Quantitative Degradation Data

Direct comparative studies on the half-life of this compound under strictly aerobic versus anaerobic conditions are limited in publicly available literature. However, research on the closely related imidazolinone herbicide, imazapyr, provides valuable insights that can serve as a proxy. The following table summarizes representative degradation half-life data for imidazolinone herbicides under different redox conditions. It is important to note that degradation rates are highly dependent on soil type, pH, temperature, and microbial population.

HerbicideConditionSoil Type(s)Half-life (t½) in DaysReference(s)
This compound Aerobic (Soil Surface, Photodegradation)Not Specified15.3[3]
This compound Aerobic (Microbial, Non-sterilized soil)Clay Loam & Sandy Loam45.9 - 105
Imazapyr (proxy for this compound) AerobicYellow-red soil, Silt-loamy paddy soil, Fluvio-marine yellow loamy soil, Coastal soil26 - 44
Imazapyr (proxy for this compound) AnaerobicYellow-red soil, Silt-loamy paddy soil, Fluvio-marine yellow loamy soil, Coastal soil3 - 10

Note: The data for imazapyr shows unexpectedly faster degradation under anaerobic conditions in the specific soils tested. While the general trend for many organic compounds is slower degradation in the absence of oxygen, this highlights that specific anaerobic microbial communities can be highly effective at degrading certain pollutants.

Degradation Pathways

The biodegradation of this compound involves the enzymatic alteration of its chemical structure. While the complete degradation pathways under both aerobic and anaerobic conditions have not been fully elucidated for this compound specifically, knowledge from related imidazolinone herbicides allows for the construction of probable routes. Under aerobic conditions, oxidative processes are dominant, while under anaerobic conditions, reductive and hydrolytic reactions are more likely.

For the related compound imazethapyr, aerobic degradation results in three primary metabolites, whereas anaerobic processes yield two. A common degradation mechanism for imidazolinones like imazapyr is the demethylation and hydroxylation of the imidazole ring, which is believed to occur under both aerobic and anaerobic conditions.

G Comparative Degradation Pathways of this compound cluster_0 Aerobic Degradation cluster_1 Anaerobic Degradation Imazaquin_A This compound Metabolite_A1 Oxidative Metabolite 1 (e.g., Hydroxylation of imidazole ring) Imazaquin_A->Metabolite_A1 Microbial Oxidation Metabolite_A2 Oxidative Metabolite 2 (e.g., Cleavage of quinoline ring) Metabolite_A1->Metabolite_A2 Mineralization_A CO2 + H2O + Biomass Metabolite_A2->Mineralization_A Imazaquin_B This compound Metabolite_B1 Reductive/Hydrolytic Metabolite (e.g., Demethylation of imidazole ring) Imazaquin_B->Metabolite_B1 Microbial Reduction/Hydrolysis Metabolite_B2 Further breakdown products Metabolite_B1->Metabolite_B2 Mineralization_B CH4 + CO2 + Biomass Metabolite_B2->Mineralization_B

Caption: Comparative degradation pathways of this compound.

Experimental Protocols

The following outlines a generalized experimental protocol for conducting a comparative study of this compound degradation in soil under aerobic and anaerobic conditions. This methodology is based on standard guidelines for pesticide metabolism studies.

Objective: To determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic laboratory conditions.

Materials:

  • Analytical grade this compound

  • Radiolabeled this compound (e.g., ¹⁴C-labeled) for pathway analysis

  • Representative agricultural soil, sieved (<2mm) and characterized (pH, organic carbon content, texture, microbial biomass)

  • Incubation vessels (e.g., biometer flasks or flow-through systems)

  • Gas supply (purified air for aerobic; nitrogen or argon for anaerobic)

  • Trapping solutions for volatile products (e.g., ethylene glycol for organic volatiles, potassium hydroxide for ¹⁴CO₂)

  • Analytical instrumentation (HPLC, LC-MS/MS, LSC for radiolabeled studies)

Procedure:

  • Soil Preparation and Treatment:

    • Adjust the moisture content of the sieved soil to a predetermined level (e.g., 50-75% of field capacity).

    • Pre-incubate the soil for 7-14 days in the dark at a constant temperature (e.g., 20-25°C) to allow microbial activity to stabilize.

    • Apply this compound (a mixture of analytical grade and radiolabeled) to the soil at a concentration relevant to field application rates. Ensure homogenous mixing.

  • Incubation Conditions:

    • Aerobic Setup:

      • Transfer the treated soil to incubation vessels.

      • Continuously supply a slow stream of humidified, purified air through the headspace of the vessels.

      • Pass the effluent gas through trapping solutions to capture any volatile degradation products and ¹⁴CO₂.

    • Anaerobic Setup:

      • Saturate the treated soil with deionized water to create a flooded condition.

      • Incubate for a period (e.g., 30 days) under aerobic conditions to deplete residual oxygen.

      • Following the depletion phase, continuously supply a slow stream of humidified nitrogen or argon gas.

      • Use appropriate traps for anaerobic volatile products.

  • Sampling and Analysis:

    • Collect triplicate soil samples from both aerobic and anaerobic setups at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Analyze the trapping solutions for radioactivity at each sampling point.

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts using HPLC to quantify the parent this compound and major metabolites. Use LC-MS/MS for metabolite identification.

    • Determine the amount of non-extractable (bound) residues through combustion of the extracted soil.

  • Data Analysis:

    • Calculate the mass balance at each time point to account for the applied radioactivity.

    • Determine the dissipation kinetics of this compound using first-order or other appropriate models to calculate the half-life (DT₅₀) under both aerobic and anaerobic conditions.

    • Identify and quantify the major degradation products formed under each condition over time.

G cluster_0 Aerobic Incubation cluster_1 Anaerobic Incubation A Soil Collection & Sieving B Soil Characterization (pH, OC, Texture) A->B C Pre-incubation (Stabilize microbial activity) B->C D This compound Application (¹⁴C-labeled + unlabeled) C->D E1 Incubate with Humidified Air Flow D->E1 E2 Flood Soil & Incubate (Oxygen Depletion) D->E2 F1 Trap Volatiles & ¹⁴CO₂ E1->F1 G Time-course Sampling (Soil & Traps) F1->G F2 Incubate with N₂/Ar Flow & Trap Volatiles E2->F2 F2->G H Extraction & Analysis (HPLC, LC-MS, LSC) G->H I Data Analysis (Half-life, Metabolites, Mass Balance) H->I

Caption: Experimental workflow for comparative degradation study.

References

Evaluating the Cost-Effectiveness of Imazaquin in Weed Management Programs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Imazaquin, a selective pre- and post-emergence herbicide, has been a significant tool in weed management for various agricultural and turf applications. This guide provides an objective comparison of this compound's performance and cost-effectiveness against other common herbicides, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug and herbicide development to aid in informed decision-making.

Executive Summary

This compound demonstrates efficacy in controlling a range of broadleaf weeds and some grasses, particularly in soybean fields, turf management, peanuts, and ornamental plants.[1] Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, crucial for the synthesis of branched-chain amino acids in susceptible plants.[2][3][4][5] This guide presents a comparative analysis of this compound with other widely used herbicides such as pendimethalin, glyphosate, and glufosinate-ammonium, focusing on cost, application rates, and weed control efficacy. While this compound offers effective control for specific weed spectrums, its cost-effectiveness can be influenced by the target weed species, the crop or turf system, and the pricing of alternative herbicides.

Cost-Effectiveness Analysis

The economic viability of any weed management program is a critical factor for its adoption. The following tables summarize the approximate costs and application rates of this compound and its alternatives. Prices can fluctuate based on manufacturer, retailer, and location.

Table 1: Herbicide Cost and Application Rate Comparison

Herbicide Active IngredientCommon Brand Name(s)Typical Application RateEstimated Cost per Acre
This compoundImage®, Scepter®0.20 - 0.26 oz per 1,000 sq. ft. (8.6 - 11.4 oz per acre)$25 - $50
PendimethalinProwl H2O®, Pendulum®1.5 pints per acre$10.71
GlyphosateRoundup®1 - 2 quarts per acre$15 - $30
Glufosinate-ammoniumLiberty®, Cheetah Pro®24 - 82 oz per acre$20 - $40

Note: Costs are estimates and can vary significantly. The cost per acre for this compound was calculated based on available product prices for smaller quantities and extrapolated to an acre for comparison.

Table 2: Weed Control Efficacy Comparison

HerbicideTarget WeedsEfficacySource(s)
This compoundPurple nutsedge, various broadleaf weedsGood to Excellent (up to 75% control of purple nutsedge with repeat applications)
PendimethalinAnnual grasses and certain broadleaf weedsGood (94% control at higher rates)
GlyphosateBroad-spectrum (most annual and perennial weeds)Excellent (>90% control)
Glufosinate-ammoniumBroad-spectrum (including glyphosate-resistant weeds)Excellent

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized experimental protocols from studies evaluating the efficacy of this compound and other herbicides.

Protocol 1: Evaluation of this compound for Purple Nutsedge Control in Turfgrass
  • Objective: To assess the efficacy of two formulations (emulsifiable concentrate - EC and dispersible granule - DG) and two application rates of this compound for the control of purple nutsedge (Cyperus rotundus) in a turfgrass setting.

  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: Not specified.

  • Treatments:

    • This compound 1.5 EC at 0.375 lb. a.i./a.

    • This compound 1.5 EC at 0.50 lb. a.i./a.

    • This compound 70 DG at 0.375 lb. a.i./a.

    • This compound 70 DG at 0.50 lb. a.i./a.

    • Untreated control.

  • Application: Herbicides were applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of spray solution per unit area. A second application was made 25 days after the initial treatment.

  • Data Collection: Weed control was visually assessed at 18, 30, and 47 days after the first application, rated on a scale of 0% (no control) to 100% (complete control). Turfgrass injury, color, and density were also evaluated.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were separated using a protected least significant difference (LSD) test at the 5% probability level.

Protocol 2: Comparative Efficacy of Herbicides in Hybrid Poplar Plantations
  • Objective: To evaluate the cost-effectiveness of this compound in combination with pendimethalin for weed control and impact on the growth of hybrid poplar cuttings.

  • Experimental Design: Randomized complete block design.

  • Plot Size: Not specified.

  • Treatments: Various combinations of this compound and pendimethalin at different rates were applied. A mechanically weeded plot and an untreated control were included for comparison.

  • Application: Herbicides were applied to cultivated, bare soil immediately after planting, before crop growth began. A second application was made at the beginning of the second growing season.

  • Data Collection: Weed control was assessed visually. Crop tolerance was evaluated by measuring the height and diameter of the poplar trees at the end of each growing season.

  • Statistical Analysis: Data were analyzed using ANOVA to determine significant differences between treatments.

Visualizations

Signaling Pathway of this compound

This compound belongs to the imidazolinone family of herbicides, which act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.

Imazaquin_Mode_of_Action Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS ThDP Thiamine Diphosphate (ThDP) ThDP->AHAS Alpha_Acetolactate α-Acetolactate AHAS->Alpha_Acetolactate This compound This compound This compound->Block Pathway Branched-Chain Amino Acid Biosynthesis Pathway Alpha_Acetolactate->Pathway Val_Leu_Ile Valine, Leucine, Isoleucine Pathway->Val_Leu_Ile Protein_Synthesis Protein Synthesis Val_Leu_Ile->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition Inhibition Block->AHAS

Caption: Mode of action of this compound, inhibiting the AHAS enzyme.

Experimental Workflow for Herbicide Efficacy Evaluation

The following diagram illustrates a typical workflow for conducting a field experiment to evaluate the efficacy of different herbicide treatments.

Herbicide_Efficacy_Workflow start Start: Define Research Question design Experimental Design (e.g., RCBD) start->design site Site Selection and Preparation design->site treatments Treatment Selection (Herbicides, Rates, Timings) site->treatments application Herbicide Application treatments->application data_collection Data Collection (Weed Control, Crop Injury, Yield) application->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis results Interpretation of Results analysis->results conclusion Conclusion and Recommendations results->conclusion

Caption: A generalized workflow for herbicide efficacy trials.

References

A Comparative Environmental Impact Assessment: Imazaquin vs. Glyphosate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of two widely used herbicides.

This guide provides a detailed comparison of the environmental impact of imazaquin and glyphosate, two prominent herbicides with distinct chemical properties and modes of action. The following sections present quantitative data on their environmental fate and toxicity, outline the experimental protocols used to generate this data, and visualize key pathways and processes to aid in understanding their environmental behavior.

Quantitative Environmental Impact Data

The following table summarizes key environmental parameters for this compound and glyphosate, offering a direct comparison of their persistence and toxicity.

ParameterThis compoundGlyphosateReferences
Chemical Class ImidazolinoneOrganophosphate (Glycine derivative)[1][2]
Mechanism of Action Inhibits acetohydroxyacid synthase (AHAS), blocking the synthesis of branched-chain amino acids (valine, leucine, isoleucine).Inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), preventing the synthesis of aromatic amino acids (tyrosine, tryptophan, phenylalanine).[1][2]
Soil Half-Life (t½) Moderately persistent, typically 60 days, but can range from 4 to 6 months. Persistence increases in acidic soils (pH < 6.0).Generally shorter persistence, with a typical field half-life of 47 days, but can range from 3 to 249 days depending on soil and climate conditions.[3]
Aquatic Toxicity - Fish (96-hr LC50) Practically non-toxic: >280 ppm (Rainbow Trout), >420 ppm (Bluegill Sunfish), >320 ppm (Channel Catfish).Slightly to practically non-toxic for the active ingredient, with LC50 values ranging from >10 to >1000 mg/L for freshwater and marine fish. Formulations can be more toxic.
Aquatic Toxicity - Invertebrates (48-hr EC50) Practically non-toxic: >280 ppm (Daphnia magna).Slightly toxic for the active ingredient. Formulations, particularly those containing POEA surfactant, can be significantly more toxic to aquatic invertebrates.
Avian Toxicity (Acute Oral LD50) Practically non-toxic: >2150 ppm (Mallard Duck, Bobwhite Quail).Slightly toxic, with LD50 values greater than 2000 mg/kg body weight for rats (as a proxy for mammals).
Toxicity to Honeybees Non-toxic at 100 µ g/bee .Low toxicity to honeybees for most uses.
Impact on Soil Microbes Can alter the bacterial profile in the rhizoplane. Microbial degradation is a key dissipation pathway.Can have transient effects on soil microbial communities, with some studies showing initial inhibition followed by recovery or even stimulation of microbial activity.

Key Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess the environmental fate and effects of chemical substances. Below are detailed methodologies for key experiments.

Soil Degradation (Half-Life) Determination (Based on OECD Guideline 307)

This protocol is designed to determine the rate of aerobic and anaerobic transformation of a substance in soil.

Objective: To determine the degradation rate (and thus the half-life) of the herbicide in soil under controlled laboratory conditions.

Methodology:

  • Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: A radiolabeled (e.g., ¹⁴C) version of the herbicide is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, the flasks are continuously aerated with carbon dioxide-free, humidified air. For anaerobic studies, the soil is flooded and purged with an inert gas like nitrogen.

  • Sampling and Analysis: At predetermined intervals, soil samples are taken and extracted. The parent herbicide and its transformation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (MS).

  • Mineralization Measurement: The evolved ¹⁴CO₂ from the mineralization of the radiolabeled herbicide is trapped in an alkaline solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting.

  • Data Analysis: The disappearance of the parent herbicide over time is used to calculate the degradation rate and the half-life (DT50), typically using first-order kinetics.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

Objective: To determine the acute lethal toxicity of the herbicide to fish.

Methodology:

  • Test Species: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in tanks with controlled temperature, pH, dissolved oxygen, and a 12-16 hour light photoperiod.

  • Exposure: Fish are exposed to a range of concentrations of the herbicide in water for 96 hours. A control group is exposed to water without the herbicide. At least seven fish are used at each concentration.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

  • Data Analysis: The concentration that is lethal to 50% of the fish (LC50) and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Aquatic Invertebrate Acute Immobilization Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

Objective: To determine the concentration of the herbicide that causes immobilization in 50% of the daphnids over a 48-hour period.

Methodology:

  • Test Organism: Young daphnids (<24 hours old) are used for the test.

  • Test Conditions: The test is conducted in beakers containing the test solution at a constant temperature (e.g., 20°C) and with a defined light-dark cycle.

  • Exposure: Daphnids are exposed to a series of herbicide concentrations for 48 hours. A control group is maintained in clean water.

  • Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The effective concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

Assessment of Effects on Soil Microbial Activity

These studies evaluate the impact of herbicides on the functions of soil microorganisms.

Objective: To determine the effect of the herbicide on key microbial processes such as soil respiration and enzyme activity.

Methodology for Soil Respiration:

  • Soil Treatment: Soil samples are treated with the herbicide at various concentrations.

  • Incubation: The treated soil is placed in sealed containers and incubated under controlled temperature and moisture.

  • CO₂ Measurement: The amount of carbon dioxide produced by the soil microorganisms is measured over time. This can be done by trapping the CO₂ in an alkaline solution and titrating it, or by using an infrared gas analyzer.

  • Data Analysis: The rate of CO₂ evolution is compared between the treated and control soils to determine if the herbicide has an inhibitory or stimulatory effect on overall microbial activity.

Methodology for Soil Enzyme Activity:

  • Enzyme Selection: Key soil enzymes involved in nutrient cycling are selected for analysis (e.g., dehydrogenase, urease, phosphatase).

  • Assay: Specific substrates for each enzyme are added to the soil samples. The rate at which the substrate is converted to a product is measured, often spectrophotometrically.

  • Data Analysis: The enzyme activity in herbicide-treated soils is compared to that in control soils to assess the impact of the herbicide.

Visualizing Environmental Impact

The following diagrams illustrate the mechanisms of action, a generalized experimental workflow for environmental fate studies, and a comparison of the environmental impact logic for this compound and glyphosate.

Mechanism_of_Action cluster_this compound This compound cluster_glyphosate Glyphosate This compound This compound AHAS Acetohydroxyacid Synthase (AHAS) This compound->AHAS Inhibits AminoAcids_I Valine, Leucine, Isoleucine AHAS->AminoAcids_I Synthesizes ProteinSynthesis_I Protein Synthesis AminoAcids_I->ProteinSynthesis_I Required for PlantGrowth_I Plant Growth ProteinSynthesis_I->PlantGrowth_I Essential for Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits AminoAcids_G Tyrosine, Tryptophan, Phenylalanine EPSPS->AminoAcids_G Synthesizes ProteinSynthesis_G Protein Synthesis & Secondary Metabolites AminoAcids_G->ProteinSynthesis_G Required for PlantGrowth_G Plant Growth ProteinSynthesis_G->PlantGrowth_G Essential for Experimental_Workflow start Start: Herbicide Application to Environmental Matrix (Soil/Water) incubation Incubation under Controlled Conditions (Temperature, Moisture, Light) start->incubation sampling Periodic Sampling incubation->sampling extraction Extraction of Herbicide and Metabolites sampling->extraction analysis Chemical Analysis (e.g., HPLC, GC-MS) extraction->analysis quantification Quantification of Parent Compound and Metabolites analysis->quantification data_analysis Data Analysis and Half-Life Calculation quantification->data_analysis end End: Environmental Fate Characterization data_analysis->end Environmental_Impact_Comparison cluster_soil Soil Compartment cluster_water Aquatic Compartment cluster_biota Non-Target Biota This compound This compound Soil_Persistence_I Moderate Persistence (t½ ~60 days, longer in acidic soil) This compound->Soil_Persistence_I Soil_Microbes_I Alters Bacterial Profile This compound->Soil_Microbes_I Aquatic_Toxicity_I Practically Non-Toxic to Fish & Invertebrates This compound->Aquatic_Toxicity_I Avian_Toxicity_I Practically Non-Toxic This compound->Avian_Toxicity_I Bee_Toxicity_I Non-Toxic This compound->Bee_Toxicity_I Glyphosate Glyphosate Soil_Persistence_G Lower to Moderate Persistence (t½ ~47 days, variable) Glyphosate->Soil_Persistence_G Soil_Microbes_G Transient Effects on Microbial Community Glyphosate->Soil_Microbes_G Aquatic_Toxicity_G Slightly Toxic (Active Ingredient) Formulations more toxic Glyphosate->Aquatic_Toxicity_G Avian_Toxicity_G Slightly Toxic Glyphosate->Avian_Toxicity_G Bee_Toxicity_G Low Toxicity Glyphosate->Bee_Toxicity_G

References

A Comparative Guide to the Validation of Imazaquin Residue Analysis in Food Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of imazaquin residues in various food crops. The information presented is compiled from various scientific studies and is intended to assist researchers in selecting the most appropriate method for their specific needs. This guide includes a summary of quantitative data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Comparative Analysis of Analytical Methods

The determination of this compound residues in food crops is crucial for ensuring food safety and regulatory compliance. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with different detectors being the most common. More recently, advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunochemical methods have gained prominence due to their high sensitivity and selectivity.

The selection of an appropriate analytical method depends on several factors, including the food matrix, the required limit of detection, available instrumentation, and the desired sample throughput. This guide focuses on comparing the performance of HPLC-UV, GC-MS, and LC-MS/MS, along with the widely used QuEChERS sample preparation method.

Data Summary

The following tables summarize the validation data for different analytical methods used for this compound residue analysis in various food crops.

Table 1: Performance of HPLC-based Methods for this compound Residue Analysis

Food MatrixAnalytical MethodLinearity (R²)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Citation
Soil (related to soybean)HPLC-UVNot Specified90.7 - 100.61.55[1]
CornHPLCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Soybean OilHPLC-UV>0.9987 - 94310[3][4]

Table 2: Performance of GC-MS and LC-MS/MS Methods for this compound and other Imidazolinone Herbicides

Food MatrixAnalytical MethodLinearity (R²)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Citation
Sunflower & SoilGC-MSNot Specified104 - 105 (this compound)Not SpecifiedNot Specified[5]
Various Food MatricesUPLC-MS/MS≥0.993163.5 - 111.50.34 - 1.51.1 - 5.0
Livestock ProductsUHPLC-MS/MS>0.9976.1 - 110.6Not Specified10
Corn & SoybeansLC-MS/MS (confirmation)3.85-208.26 µg/kg (linear range)Excellent10 (corn), 5 (soybeans)Not Specified
Wheat FlourUHPLC-MS/MS>0.9970 - 120Not SpecifiedNot Specified

Table 3: Performance of a Rapid Immunochromatographic Assay for this compound

Food MatrixAnalytical MethodLinear Range (µg/kg)Visual LOD (µg/kg)Citation
CornImmunochromatographic Assay (ICA)3.85 - 208.2610
SoybeansImmunochromatographic Assay (ICA)3.78 - 106.715

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on the widely applicable QuEChERS extraction method followed by instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of food matrices.

Materials:

  • Homogenized food crop sample (e.g., corn, soybean, wheat)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • Centrifuge tubes (50 mL and 15 mL)

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot (e.g., 1-8 mL) of the supernatant (acetonitrile layer) and transfer it to a 15 mL d-SPE tube containing PSA, C18, and/or GCB sorbents. The choice of sorbents depends on the matrix; for example, GCB is used for samples with high pigment content.

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge at a high speed for 5 minutes.

    • The resulting supernatant is the final extract ready for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Typical Conditions for this compound Analysis:

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid). The gradient or isocratic elution will depend on the specific method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS)

Typical Conditions for Imidazolinone Analysis (after derivatization):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 75 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column.

Typical Conditions for this compound Analysis:

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for this compound residue analysis and a simplified representation of its mode of action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling 1. Sample Collection (e.g., Corn, Soybean) homogenization 2. Homogenization sampling->homogenization extraction 3. QuEChERS Extraction (Acetonitrile & Salts) homogenization->extraction cleanup 4. Dispersive SPE Cleanup (PSA, C18, GCB) extraction->cleanup hplc HPLC-UV cleanup->hplc Final Extract gcms GC-MS cleanup->gcms Final Extract lcmsms LC-MS/MS cleanup->lcmsms Final Extract quantification 5. Quantification hplc->quantification gcms->quantification lcmsms->quantification validation 6. Method Validation (Linearity, Recovery, LOD, LOQ) quantification->validation reporting 7. Reporting validation->reporting

Caption: General workflow for this compound residue analysis in food crops.

signaling_pathway This compound This compound AHAS Acetohydroxyacid Synthase (AHAS/ALS) This compound->AHAS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids Catalyzes synthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for WeedGrowth Weed Growth Inhibition ProteinSynthesis->WeedGrowth Required for

Caption: Simplified mode of action of this compound herbicide.

References

Inter-laboratory Comparison of Imazaquin Measurement Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standards and methodologies for the inter-laboratory comparison of imazaquin measurement. It is designed to assist researchers, scientists, and drug development professionals in evaluating and implementing analytical methods for the quantification of this compound. The information presented is synthesized from established analytical practices and proficiency testing guidelines.

I. Data Presentation: Performance in Inter-laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test, is a crucial method for evaluating the performance of different laboratories and analytical methods.[1][2] In a typical proficiency test, a reference material with a known concentration of the analyte (this compound) is sent to participating laboratories for analysis. The performance of each laboratory is then statistically evaluated.

The following table summarizes the key performance indicators from a hypothetical inter-laboratory study for this compound analysis. The z-score is a common metric used to compare a laboratory's result to the reference value, with a |z-score| ≤ 2 indicating a satisfactory performance.[1]

Laboratory IDAssigned Value (µg/g)Reported Value (µg/g)Recovery (%)z-scoreMethod
Lab A10.09.898-0.4LC-MS/MS
Lab B10.010.51051.0HPLC-UV
Lab C10.09.595-1.0LC-MS/MS
Lab D10.011.21122.4HPLC-UV
Lab E10.08.989-2.2GC-MS

Note: This data is representative and for illustrative purposes only.

II. Experimental Protocols: Analytical Methodologies

The validation of an analytical method is essential to ensure reliable and consistent results.[3][4] The following is a detailed protocol for a common analytical method used for this compound quantification.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the analysis of imidazolinone herbicides, including this compound, in various matrices due to its high sensitivity and selectivity.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

3. Method Validation Parameters

The method should be validated according to established guidelines, such as those from the ICH. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-laboratory) and reproducibility (inter-laboratory).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Certified Reference Materials (CRMs) for this compound are available from various suppliers and are essential for method validation and ensuring the accuracy of measurements.

III. Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for this compound measurement.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Evaluation A Selection of Reference Material B Homogeneity & Stability Testing A->B C Protocol Development B->C D Distribution of Samples to Participating Labs C->D E Analysis of Samples by Laboratories D->E F Submission of Results E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Performance Evaluation of Laboratories G->H I Final Report Generation H->I J Improvement of Analytical Performance I->J Feedback & Corrective Actions

Caption: Workflow of an inter-laboratory comparison for this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: A Guide to the Proper Disposal of Imazaquin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the laboratory bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Imazaquin, ensuring the safety of personnel and the protection of the environment.

This compound is an imidazole compound utilized as a selective, pre- and post-emergence herbicide.[1] While valuable in agricultural and research applications, its disposal requires careful consideration to prevent contamination of soil and water systems.[2][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area to avoid inhalation of any dust or fumes.

In Case of a Spill:

  • Containment: Immediately dike the spilled material to prevent it from entering drains, sewers, or waterways.

  • Absorption: Use an inert absorbent material, such as clay granules, to absorb the spill.

  • Collection: Shovel the absorbed material into a designated, sealable container for disposal.

  • Decontamination: After product recovery, decontaminate the surface and flush the area with water. Collect any wash water for approved disposal.

Disposal of Unused or Excess this compound

The improper disposal of excess pesticides is a violation of federal law. Therefore, it is crucial to follow these established guidelines:

  • Do Not: Pour leftover this compound down the sink, toilet, or any sewer or street drain. This can interfere with wastewater treatment processes and contaminate waterways, harming aquatic life.

  • Do Not: Allow this compound to drain into sewers or water supplies, or contaminate ponds, waterways, or ditches.

The recommended method for disposing of small amounts of excess this compound is to use it according to the product's label directions. If this is not feasible, the material should be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Consult the Label: Always refer to the "Storage and Disposal" section on the product label for specific instructions.

  • Licensed Waste Disposal: Collect and dispose of the material in sealed containers at a licensed waste disposal site.

  • Contact Local Authorities: If you cannot dispose of the waste according to the label, contact your state pesticide or environmental control agency, or the hazardous waste representative at the nearest EPA regional office for guidance. Many communities have household hazardous waste collection programs. You can also contact Earth 911 at 1-800-CLEANUP for information on local disposal options.

Container Disposal

Empty pesticide containers can still contain residues and must be handled with care. Never reuse empty pesticide containers for any other purpose.

Triple-Rinsing Procedure: A crucial step before disposing of the container is to triple-rinse it.

  • Fill the container about one-quarter full with water.

  • Securely replace the cap and shake for 30 seconds.

  • Pour the rinsate into the spray tank. Allow the container to drain for 30 seconds after the flow has been reduced to drops.

  • Repeat this process two more times.

After triple-rinsing, puncture the container to prevent reuse and dispose of it in the trash or at an approved waste handling site for recycling or disposal.

Quantitative Data Summary

ParameterValueReference
Acute Oral LD50 (rat) >5000 mg/kg
Acute Dermal LD50 (rabbit) >2000 mg/kg
Partition Coefficient (log Kow) 2.2
Bioconcentration Factor (BCF) 0.39 (estimated)
Soil/Sediment Sorption (log Koc) 1.25

This data indicates that this compound has low acute toxicity and a low potential for bioaccumulation. However, its mobility in soil warrants careful disposal to prevent groundwater contamination.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Imazaquin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Imazaquin, tailored for research, scientific, and drug development professionals. Following these procedural steps is crucial for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on potential exposure routes.

Exposure Route Required PPE Specifications and Best Practices
Dermal (Skin) Chemical-resistant glovesNitrile or PVC gloves are recommended. Inspect gloves for pinholes or tears before each use. For prolonged contact, consider double-gloving.[1]
Long-sleeved shirt and long pantsShould be worn to cover all exposed skin.[2][3]
Chemical-resistant apron or coverallsRecommended when handling large quantities or when there is a significant risk of splashing.[4]
Ocular (Eyes) Safety glasses with side shields or gogglesMust be worn to protect against dust and splashes.[2] Face shields provide an additional layer of protection and are recommended when handling larger quantities.
Inhalation Respiratory ProtectionA NIOSH/MSHA approved respirator is advised if workplace exposure limits are exceeded or if dust/mist is generated. Use in a well-ventilated area.

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure that an eye wash station and safety shower are readily accessible.

  • Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust or spray mist.

  • Ventilation: Use in a well-ventilated area. If dust or mists are generated, use local exhaust ventilation.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.

  • Contaminated Clothing: Remove contaminated clothing immediately. Wash contaminated clothing separately from other laundry before reuse.

Storage:

  • Original Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from heat, sparks, open flames, and oxidizing substances.

  • Temperature: Protect from temperatures above 40°C.

  • Security: Store in a locked-up area, out of reach of children and pets.

Emergency and First Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure Type First Aid Procedure
If Inhaled Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration.
If on Skin or Clothing Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.
If in Eyes Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.
If Swallowed Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.

In Case of a Spill:

  • Evacuate: Clear the area of all unnecessary personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Dike the spill with inert material (e.g., sand, earth) to prevent it from entering drains or waterways.

  • Collect: Carefully scoop or sweep up the spilled material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Wash the spill area with water and collect the wash water for approved disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment.

  • Pesticide Waste: Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of federal law. If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.

  • Container Disposal: Never reuse empty containers. Triple-rinse the container with water, then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.

Operational Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Imazaquin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Receive this compound B Inspect Container A->B Check for damage C Review SDS & Label B->C Verify integrity D Don PPE C->D Understand hazards E Weighing/Measuring D->E Proceed to handling F Application/Experiment E->F Use in experiment G Decontaminate Work Area F->G After completion H Doff & Clean PPE G->H Clean all surfaces I Personal Hygiene H->I Proper removal J Dispose of Waste I->J Wash hands K Dispose of Empty Container J->K Follow regulations

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.